Sodium deoxycholate monohydrate
描述
A bile acid formed by bacterial action from cholate. It is usually conjugated with glycine or taurine. Deoxycholic acid acts as a detergent to solubilize fats for intestinal absorption, is reabsorbed itself, and is used as a choleretic and detergent.
属性
CAS 编号 |
145224-92-6 |
|---|---|
分子式 |
C24H42NaO5 |
分子量 |
433.6 g/mol |
IUPAC 名称 |
sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4.Na.H2O/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;;/m1../s1 |
InChI 键 |
HKLBTQUQYACMJN-WTCAICSISA-N |
SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] |
手性 SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na] |
规范 SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na] |
外观 |
Assay:≥95%A crystalline solid |
物理描述 |
Solid; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant |
相关CAS编号 |
83-44-3 (Parent) |
同义词 |
DCA; Sodium Deoxycholate |
产品来源 |
United States |
Foundational & Exploratory
what is the chemical structure of sodium deoxycholate monohydrate
An In-depth Technical Guide to Sodium Deoxycholate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a widely used anionic detergent in research, diagnostics, and pharmaceutical applications. It details its chemical structure, physicochemical properties, and common experimental uses, offering a technical resource for professionals in the life sciences.
Chemical Structure and Identification
Sodium deoxycholate is the sodium salt of deoxycholic acid, a secondary bile acid. The monohydrate form incorporates one molecule of water per molecule of the salt.
-
Chemical Name: Sodium (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate hydrate[1]
-
Synonyms: 3α,12α-Dihydroxy-5β-cholanic acid sodium salt monohydrate, 7-Deoxycholic acid sodium salt monohydrate, Desoxycholic acid sodium salt monohydrate[2][3][4][5][6]
-
SMILES: C--INVALID-LINK--[O-])[C@H]1CC[C@@H]2[C@@]1(--INVALID-LINK--O)C)O)C.O.[Na+]
The structure consists of a rigid steroidal nucleus with a flexible side chain terminating in a carboxylate group. The two hydroxyl groups are located on the steroid nucleus. This amphipathic nature, with both hydrophobic (steroid nucleus) and hydrophilic (hydroxyl and carboxylate groups) regions, is responsible for its detergent properties.
Physicochemical Properties
The physicochemical properties of this compound are critical for its function in various applications, from solubilizing membrane proteins to its use in drug delivery systems.
| Property | Value | References |
| Molecular Weight | 432.57 g/mol | [2][3][5][6][8] |
| Appearance | White to off-white crystalline powder | [5][6] |
| Solubility | Highly soluble in water (330 g/L at 15°C) and ethanol | [9] |
| Critical Micelle Concentration (CMC) | 2–6 mM | [9] |
| pH (5% aqueous solution) | 7.0–9.5 | [5][10] |
| Optical Rotation [α]D²⁰ | +44° ± 2° (c=2 in H₂O) | [5][6][11] |
| Melting Point | >300°C | [7] |
Applications in Research and Drug Development
This compound is a versatile tool with a broad range of applications.
-
Cell Lysis and Protein Solubilization: It is a powerful detergent for disrupting cell membranes to release intracellular and membrane-bound proteins.[8][9][12] Its ability to break protein-lipid and protein-protein interactions makes it effective for solubilizing membrane proteins, such as receptors and enzymes, for further study.[2][3][9][12]
-
Drug Formulation and Delivery: In pharmaceuticals, it is used to solubilize poorly water-soluble drugs, enhancing their bioavailability.[9] It also acts as a stabilizer in injectable formulations, preventing the aggregation of therapeutic proteins.[9]
-
Diagnostics: It is a component of some microbiological diagnostic media.[12]
-
Biochemical Assays: It is used in the preparation of protein extracts for immunoblotting and immunoprecipitation.[12] It can also be used to strip histones from DNA.[4]
-
Cosmetics: It functions as an emulsifier and solubilizer in various skincare products.[9]
Experimental Protocols
A. Preparation of a 10% (w/v) Sodium Deoxycholate Stock Solution
This protocol is adapted from a method for preparing reagents for ChIP-seq.[13]
-
Weighing: Weigh 4 g of sodium deoxycholate powder.
-
Dissolving: Add the powder to 30 mL of UltraPure water in a 50 mL conical tube.
-
Mixing: Seal the tube with parafilm and rock gently in the dark for 12–16 hours at room temperature (20°C–25°C) until fully dissolved.
-
Volume Adjustment: Adjust the final volume to 40 mL with UltraPure water.
-
Sterilization: Sterile filter the solution using a 0.45 μm sterile filter attached to a 50 mL syringe into a fresh, sterile 50 mL conical tube.
-
Storage: Store the solution in the dark at room temperature for up to 1 year.
B. Protein Extraction from Plant Tissue (Oil Palm Mesocarp)
This is a summary of a protocol that utilizes sodium deoxycholate for protein solubilization.[14]
-
Homogenization: Grind 10 g of sliced mesocarp tissue in 25 mL of cold acetone (B3395972) containing 10% trichloroacetic acid and 1 mM dithiothreitol (B142953) on ice.
-
Centrifugation: Centrifuge the slurry at 13,000 x g for 10 minutes at 4°C.
-
Washing: Wash the pellet with 25 mL of cold 80% methanol (B129727) containing 0.1 M ammonium (B1175870) acetate, followed by a wash with 25 mL of cold 80% acetone.
-
Resuspension: Gently resuspend the pellet in 15 mL of an extraction buffer (e.g., containing sucrose, Tris-HCl, NaCl, DTT, EDTA, and protease inhibitors).
-
Phenol Extraction: Add an equal volume of Tris-saturated phenol, mix well, and centrifuge at 15,000 x g for 15 minutes at 4°C to separate the phases.
-
Protein Precipitation: Collect the upper phenolic phase and precipitate the proteins by adding five volumes of cold ammonium acetate-saturated methanol. Incubate overnight at -20°C and then centrifuge to pellet the proteins.
-
Solubilization: The final protein pellet can be solubilized in a buffer containing sodium deoxycholate for further analysis, such as 2D-gel electrophoresis.
Signaling Pathway Interaction
Sodium deoxycholate has been shown to interact with Toll-like receptor 4 (TLR4), a key component of the innate immune system. This interaction can trigger downstream signaling cascades.
Caption: Sodium deoxycholate binding to TLR4, initiating a cellular response.
References
- 1. This compound, 97%, Thermo Scientific Chemicals 250 g | Request for Quote [thermofisher.com]
- 2. mpbio.com [mpbio.com]
- 3. scbt.com [scbt.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. usbio.net [usbio.net]
- 6. thomassci.com [thomassci.com]
- 7. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. moleculardepot.com [moleculardepot.com]
- 9. Complete Guide To Deoxycholate Sodium: Applications, Safety, And Sourcing For Cosmetic & Pharmaceutical Industries | OCTAGONCHEM [octagonchem.com]
- 10. J62288.22 [thermofisher.com]
- 11. This compound, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 12. This compound, 97%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis [protocols.io]
An In-Depth Technical Guide to the Mechanism of Action of Sodium Deoxycholate Monohydrate in Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium deoxycholate (SDC), a water-soluble, anionic bile salt detergent, is a powerful and widely utilized reagent in biochemical and pharmaceutical research for its ability to lyse cells and solubilize cellular components. Its amphipathic nature, characterized by a rigid steroidal structure with both hydrophobic and hydrophilic faces, allows it to effectively disrupt the lipid bilayer of cell membranes and extract membrane-associated proteins. This guide provides a comprehensive overview of the core mechanism of action of sodium deoxycholate monohydrate in cell lysis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. Beyond its primary role as a detergent, this document also explores the induction of cellular stress pathways, a critical consideration for its application in biological systems.
Core Mechanism of Action: A Detergent-Based Approach
The primary mechanism by which sodium deoxycholate lyses cells is through its action as a potent surfactant. Its efficacy is rooted in its amphipathic molecular structure, which enables it to interact with and disrupt the lipid and protein components of the cell membrane.[1]
1.1. Interaction with the Lipid Bilayer:
Below its critical micelle concentration (CMC), SDC exists as monomers in solution.[1] These monomers insert themselves into the lipid bilayer of the cell membrane. As the concentration of SDC increases and surpasses the CMC, the monomers aggregate to form micelles. These micelles can then extract lipid molecules from the membrane, leading to the formation of mixed micelles composed of SDC and cellular lipids. This progressive removal of lipids destabilizes the membrane, creating pores and eventually leading to the complete disintegration of the membrane structure and cell lysis.[2]
1.2. Solubilization of Membrane Proteins:
A key function of SDC in cell lysis is its ability to solubilize membrane proteins. The hydrophobic regions of SDC molecules interact with the hydrophobic transmembrane domains of integral membrane proteins, while the hydrophilic regions of SDC interact with the aqueous environment. This effectively coats the hydrophobic surfaces of the proteins, allowing them to be extracted from the lipid bilayer and remain soluble in the aqueous lysis buffer.[1][2] This property makes SDC an invaluable tool in proteomics for the study of membrane-bound proteins.[3]
1.3. Protein Denaturation:
While effective at solubilizing proteins, it is important to note that higher concentrations of sodium deoxycholate can have denaturing effects on protein structure.[1] Therefore, the concentration of SDC in a lysis buffer must be carefully optimized to balance efficient cell lysis and protein solubilization with the preservation of protein integrity and function, especially for downstream applications such as enzyme assays or co-immunoprecipitation.
References
A Comprehensive Technical Guide to Sodium Deoxycholate Monohydrate for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium deoxycholate, a secondary bile salt, is a powerful anionic detergent widely utilized in biological and pharmaceutical research. Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, makes it an effective solubilizing agent for a variety of applications, from disrupting cell membranes to facilitating the study of membrane proteins and participating in drug delivery systems. This technical guide provides an in-depth overview of the physical and chemical properties of sodium deoxycholate monohydrate, detailed experimental protocols for its common laboratory uses, and a visual representation of its role in cellular signaling pathways.
Core Physical and Chemical Properties
This compound is the hydrated sodium salt of deoxycholic acid. Its utility in the laboratory is intrinsically linked to its well-defined physicochemical characteristics. A summary of these properties is presented below to aid in experimental design and execution.
| Property | Value |
| Chemical Formula | C₂₄H₃₉NaO₄ · H₂O[1][2][3] |
| Molecular Weight | 432.57 g/mol [1][2][3] |
| CAS Number | 145224-92-6[1][2][3] |
| Appearance | White to off-white crystalline powder[3] |
| Purity | Typically ≥98%[1][4] |
| Solubility | Soluble in water (>333 g/L at 15 °C), ethanol (B145695), and methanol.[2][5] Slightly soluble in ethanol and insoluble in acetone.[5][6] |
| pKa | Approximately 6.58[2] |
| pH of Solution (5%) | 7.0 - 9.5[3] |
| Optical Rotation | [α]20/D +44±2° (c=2 in H₂O)[1][3] |
| Melting Point | >300 °C[7][8] |
| Critical Micelle Concentration (CMC) | 2-6 mM in aqueous solutions.[9] The CMC can be influenced by factors such as temperature and the presence of electrolytes.[9][10] |
Experimental Protocols for Key Laboratory Applications
This compound is a versatile tool in the laboratory. Below are detailed methodologies for some of its most common applications.
Cell Lysis for Protein Extraction (RIPA Buffer)
Radioimmunoprecipitation assay (RIPA) buffer is a widely used lysis buffer for extracting cytoplasmic, membrane, and nuclear proteins.[3][7][11][12] The inclusion of sodium deoxycholate aids in the disruption of cellular and nuclear membranes.
Materials:
-
Tris-HCl
-
Sodium chloride (NaCl)
-
Sodium deoxycholate
-
NP-40 (or other non-ionic detergent)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Protease and phosphatase inhibitors
-
Distilled water
Protocol:
-
Preparation of 10% Sodium Deoxycholate Stock Solution: Dissolve 5 g of sodium deoxycholate in 50 ml of distilled water. Protect the solution from light.[3]
-
RIPA Buffer Formulation (100 mL):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 (or equivalent)
-
0.5% Sodium deoxycholate (add 5 mL of 10% stock)
-
0.1% SDS
-
Add distilled water to a final volume of 100 mL.
-
Store at 4°C.[3]
-
-
Cell Lysis Procedure:
-
Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer.
-
For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold RIPA buffer with inhibitors.
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube for downstream applications such as quantification, electrophoresis, and immunoblotting.
-
Solubilization of Membrane Proteins
The ability of sodium deoxycholate to form micelles allows for the extraction and solubilization of integral membrane proteins from their lipid bilayer environment, a crucial step for their purification and characterization.[4][13][14]
Materials:
-
Isolated cell membranes
-
Sodium deoxycholate
-
Buffer (e.g., Tris-HCl, HEPES) at a suitable pH
-
Other additives as required (e.g., NaCl, glycerol)
Protocol:
-
Preparation of Solubilization Buffer: Prepare a buffer containing an appropriate concentration of sodium deoxycholate. A typical starting concentration is 1% (w/v). The optimal concentration may need to be determined empirically.
-
Membrane Solubilization:
-
Resuspend the isolated membrane pellet in the solubilization buffer.
-
Incubate the mixture for a defined period (e.g., 30 minutes to 1 hour) at a specific temperature (e.g., 4°C or room temperature) with gentle agitation.
-
-
Clarification of Lysate:
-
Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.
-
-
Collection of Solubilized Proteins:
-
Carefully collect the supernatant, which contains the solubilized membrane proteins, for further purification and analysis.
-
Preparation of Liposomes
Sodium deoxycholate can be incorporated into liposomal formulations to enhance the oral bioavailability of poorly soluble drugs.[10][15][16][17][18] The thin-film hydration method is a common technique for preparing such liposomes.
Materials:
-
Lipids (e.g., egg yolk lecithin, cholesterol)
-
Drug to be encapsulated
-
Sodium deoxycholate
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer
Protocol:
-
Lipid Film Formation:
-
Dissolve the lipids and the drug in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution containing sodium deoxycholate.
-
The mixture is typically agitated (e.g., by stirring or vortexing) to facilitate the formation of multilamellar vesicles.
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a desired size, the liposome (B1194612) suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove any unencapsulated drug and excess sodium deoxycholate by methods such as dialysis or size exclusion chromatography.
-
Role in Cellular Signaling Pathways
Beyond its utility as a detergent, sodium deoxycholate, as a bile acid, can influence cellular processes by modulating signaling pathways, notably the NF-κB and apoptosis pathways.
NF-κB Signaling Pathway
Deoxycholate can act as a cellular stressor, leading to the activation of the transcription factor NF-κB, which is a key regulator of inflammation, immunity, and cell survival.[1] This activation can occur through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the perturbation of cellular membranes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 3. abcam.com [abcam.com]
- 4. Solubilization of Membrane Proteins [merckmillipore.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Protocol for nuclei isolation from fresh and frozen tissues for snRNA-Seq and snATAC-Seq on 10x ChromiumTM ... [protocols.io]
- 7. www2.nau.edu [www2.nau.edu]
- 8. 10X Genomics suggested protocol for nuclei isolation for the 10X snRNA-Seq workflow [genomecenter.tu-dresden.de]
- 9. In vitro studies of gallstone dissolution using bile salt solutions and heparinized saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fortislife.com [fortislife.com]
- 12. Cell Lysis Buffers | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Development of Liposome containing sodium deoxycholate to enhance oral bioavailability of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Sodium Deoxycholate in Modern Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium deoxycholate (SDC), a water-soluble, ionic bile salt detergent, is a cornerstone reagent in biological and biomedical research. Its unique amphipathic nature, possessing both a hydrophobic steroidal backbone and a hydrophilic carboxylate group, makes it exceptionally effective at disrupting cellular membranes and solubilizing lipids and proteins. This guide provides a comprehensive overview of the properties, applications, and methodologies associated with the use of sodium deoxycholate in a research setting.
Core Properties and Mechanism of Action
Sodium deoxycholate is the sodium salt of deoxycholic acid, a secondary bile acid. Its detergent action stems from its ability to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[1] These micelles can encapsulate hydrophobic molecules, effectively solubilizing them in the aqueous environment.
The primary mechanism of action involves the insertion of the hydrophobic steroid core of the SDC molecule into the lipid bilayer of cell membranes. This disrupts the membrane integrity, leading to the formation of pores and eventual cell lysis.[1] For membrane proteins, the hydrophobic regions of SDC molecules interact with the transmembrane domains of the proteins, while the hydrophilic regions interact with the aqueous solvent, thus extracting the proteins from the lipid bilayer and maintaining their solubility in a micellar structure.[2] While highly effective, it's important to note that at higher concentrations, sodium deoxycholate can have denaturing effects on some proteins.[2]
Quantitative Data Summary
A clear understanding of the physicochemical properties of sodium deoxycholate is crucial for its effective application in research. The following tables summarize key quantitative data for SDC and compare it with other commonly used detergents.
Table 1: Physicochemical Properties of Sodium Deoxycholate
| Property | Value | Reference |
| CAS Number | 302-95-4 | [3] |
| Molecular Formula | C₂₄H₃₉NaO₄ | [4] |
| Molecular Weight | 414.56 g/mol | [4] |
| Critical Micelle Concentration (CMC) | 2-6 mM in aqueous solution | [1] |
| pH of 1% Solution | Approximately 7.5 - 9.5 | [4] |
| Solubility in Water | 330 g/L at 15°C | [3] |
| Appearance | White, crystalline powder | [4] |
Table 2: Comparison of Sodium Deoxycholate with Other Common Detergents in Proteomics
| Detergent | Type | Typical Concentration for Lysis | Advantages | Disadvantages |
| Sodium Deoxycholate (SDC) | Anionic, Bile Salt | 0.5% - 2% | Strong solubilization of membrane proteins; compatible with mass spectrometry after removal.[5] | Can be denaturing at high concentrations; may interfere with some protein assays.[2][5] |
| Sodium Dodecyl Sulfate (SDS) | Anionic, Alkyl Sulfate | 0.1% - 2% | Very strong solubilizing and denaturing agent. | Strongly denaturing, often incompatible with downstream functional assays and mass spectrometry unless removed. |
| Triton X-100 | Non-ionic | 0.1% - 1% | Mild, non-denaturing; good for maintaining protein structure and function.[6] | Less effective at solubilizing some integral membrane proteins compared to ionic detergents. |
| CHAPS | Zwitterionic | 0.5% - 2% | Can be non-denaturing; useful for solubilizing membrane proteins while preserving function. | May be less effective than SDC or SDS for highly hydrophobic proteins. |
Key Applications and Experimental Protocols
Sodium deoxycholate is a versatile detergent with a broad range of applications in the laboratory.
Cell Lysis and Protein Extraction
One of the most common uses of SDC is in cell lysis buffers, most notably in Radioimmunoprecipitation Assay (RIPA) buffer.[7] RIPA buffer is highly effective for the complete lysis of cells and tissues, including the nuclear membrane, to release total cellular proteins.[2]
Materials:
-
Cultured cells (adherent or in suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[8]
-
Protease and phosphatase inhibitors (add fresh to RIPA buffer before use)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure for Adherent Cells:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.[9]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA Lysis Buffer with inhibitors (e.g., 0.5 - 1 mL for a 10 cm dish).[8]
-
Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate the lysate on ice for 15-30 minutes with occasional mixing.[8]
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[9][10]
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a fresh, pre-chilled tube.[9]
-
Determine the protein concentration and store the lysate at -80°C for future use.
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in an appropriate volume of ice-cold RIPA Lysis Buffer with inhibitors.
-
Proceed with steps 4-7 from the adherent cell protocol.
Solubilization of Membrane Proteins
Due to its strong solubilizing properties, SDC is frequently used to extract integral membrane proteins from the lipid bilayer for downstream analysis such as proteomics.[5]
Materials:
-
Isolated cell membranes or organelles
-
Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1-2% Sodium Deoxycholate, protease inhibitors)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Resuspend the isolated membrane pellet in ice-cold Solubilization Buffer.
-
Homogenize the suspension using a Dounce homogenizer or sonicate on ice to aid in solubilization.
-
Incubate the mixture on a rotator or rocker for 30-60 minutes at 4°C.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
Immunoprecipitation
In immunoprecipitation (IP), SDC is often included in the lysis and wash buffers to reduce non-specific protein binding and to effectively solubilize the target antigen.[11]
Materials:
-
Cell lysate prepared with a lysis buffer containing sodium deoxycholate (e.g., RIPA buffer)
-
Primary antibody specific to the protein of interest
-
Protein A/G-coupled agarose (B213101) or magnetic beads
-
Wash Buffer (e.g., RIPA buffer or a modified version with lower detergent concentrations)
-
Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Pre-clearing the lysate (optional but recommended): Add protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C to remove proteins that non-specifically bind to the beads.[11] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the specific primary antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.[11]
-
Capture of Immune Complexes: Add the protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.[11]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.[11]
-
Elution: Resuspend the beads in Elution Buffer to release the antigen-antibody complex. Boil the beads in SDS-PAGE sample buffer for analysis by Western blotting.[12]
Mandatory Visualizations
Mechanism of Action of Sodium Deoxycholate
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. Sodium deoxycholate CAS#: 302-95-4 [m.chemicalbook.com]
- 4. Sodium Deoxycholate: Properties, Uses, Safety & Supplier in China | High Purity Bile Salt Manufacturer [sinochem-nanjing.com]
- 5. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. www2.nau.edu [www2.nau.edu]
- 8. Immunoprecipitation (IP) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 9. fortislife.com [fortislife.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. origene.com [origene.com]
- 12. resources.novusbio.com [resources.novusbio.com]
Understanding the Amphipathic Nature of Sodium Deoxycholate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the core physicochemical properties of sodium deoxycholate, focusing on its amphipathic nature. We will delve into its molecular structure, behavior in aqueous solutions, and the critical role these characteristics play in its wide-ranging applications, from membrane protein research to pharmaceutical formulations.
The Molecular Basis of Amphipathicity
Sodium deoxycholate is a secondary bile salt, an anionic detergent derived from cholic acid.[1] Its defining characteristic is its amphipathic structure, meaning the molecule possesses both distinct hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.[2][3]
Unlike traditional linear surfactants which have a polar head and a long nonpolar tail, sodium deoxycholate has a rigid steroidal structure. The convex tetracyclic hydrocarbon core is intensely hydrophobic, while the hydroxyl groups (-OH) at positions 3 and 12 and the terminal carboxylate group (-COO⁻) on the side chain are hydrophilic.[2] This unique facial amphipathicity dictates its behavior in solution and its powerful surfactant properties.
Physicochemical Properties and Micelle Formation
In aqueous solutions, the amphipathic nature of sodium deoxycholate governs its self-assembly into micelles. Below a specific concentration, known as the Critical Micelle Concentration (CMC), the molecules exist primarily as monomers.[2] As the concentration increases to and beyond the CMC, the molecules spontaneously aggregate to form small, stable structures called micelles.[4] In these micelles, the hydrophobic steroid faces are sequestered from the water, forming a nonpolar core, while the hydrophilic hydroxyl and carboxylate groups are exposed to the aqueous environment.[2]
This micellization is fundamental to its function as a detergent, allowing it to encapsulate hydrophobic molecules, such as lipids and membrane proteins, within the micellar core, thereby solubilizing them in aqueous solutions.[5]
Quantitative Data Summary
The following table summarizes key quantitative properties of sodium deoxycholate, which are crucial for its application in experimental and formulation contexts.
| Property | Value | Source(s) |
| Molecular Weight | 414.55 g/mol | [1][5] |
| Critical Micelle Conc. (CMC) | 2 - 6 mM (in aqueous solution, 20-25°C) | [5] |
| Aggregation Number | 3 - 12 | [5] |
| Micellar Molecular Weight | 1200 - 5000 g/mol | [5] |
| Solubility in Water | ~330 g/L (or 33 g/100 mL) | [6] |
| Hydrophile-Lipophile Balance (HLB) | 16 | [5] |
| pKa | ~6.2 |
Core Applications in Research and Drug Development
The ability to form micelles and solubilize hydrophobic components makes sodium deoxycholate an invaluable tool.
-
Solubilization of Membrane Proteins : It is widely used to extract proteins embedded within the lipid bilayer of cell membranes, a critical first step for their purification and subsequent structural or functional analysis.[5] Its use requires careful optimization, as higher concentrations can lead to protein denaturation.[2]
-
Cell Lysis : As a powerful detergent, it effectively disrupts cellular membranes to release intracellular contents, including proteins and nucleic acids, for downstream applications.[5][7]
-
Drug Formulation and Delivery : In pharmaceuticals, it serves as an excipient to solubilize poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.[3][8] It is also used as a penetration enhancer in drug delivery systems.[9]
-
Diagnostics : It is a key component in certain microbiological culture media, where it acts as a selective agent to inhibit the growth of Gram-positive bacteria.[10]
Role in Cellular Signaling
Beyond its utility as a biochemical tool, sodium deoxycholate, as a bile acid, can modulate cellular signaling pathways, a factor of consideration in drug development and toxicology. For instance, it has been reported to activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of cellular stress, inflammation, and apoptosis.[11]
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
Determining the precise CMC is crucial for optimizing protocols. The fluorescence probe method using pyrene (B120774) is a highly sensitive and common technique.[12][13]
Principle: The fluorescence emission spectrum of the hydrophobic probe pyrene is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is high. When micelles form, pyrene partitions into the nonpolar micellar core, causing a significant decrease in the I₁/I₃ ratio. The CMC is identified as the concentration at which this sharp change occurs.[12][14]
Materials:
-
Sodium Deoxycholate (high purity)
-
Pyrene (fluorescence grade)
-
High-purity water
-
Volumetric flasks and pipettes
-
Fluorometer
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of sodium deoxycholate (e.g., 50 mM) in high-purity water.
-
Prepare a stock solution of pyrene in a suitable solvent like acetone (B3395972) or methanol (B129727) (e.g., 1 mM).
-
-
Sample Preparation:
-
Prepare a series of dilutions of the sodium deoxycholate stock solution to cover a range of concentrations both below and above the expected CMC (e.g., 0.1 mM to 20 mM).
-
To each dilution, add a small, constant aliquot of the pyrene stock solution such that the final pyrene concentration is very low (e.g., ~1 µM) to avoid affecting micellization.
-
Allow the samples to equilibrate for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer to approximately 335 nm.
-
Record the emission spectrum for each sample from approximately 350 nm to 450 nm.
-
Measure the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) major vibronic peaks.
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each sodium deoxycholate concentration.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the sodium deoxycholate concentration.
-
The resulting plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition or the intersection of the two linear portions of the curve.[12]
-
References
- 1. medkoo.com [medkoo.com]
- 2. clinisciences.com [clinisciences.com]
- 3. nbinno.com [nbinno.com]
- 4. scispace.com [scispace.com]
- 5. 脱氧胆酸钠 ≥97% (titration) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Complete Guide To Deoxycholate Sodium: Applications, Safety, And Sourcing For Cosmetic & Pharmaceutical Industries | OCTAGONCHEM [octagonchem.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Development of Liposome containing sodium deoxycholate to enhance oral bioavailability of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 13. Effect of amino acids on aggregation behaviour of sodium deoxycholate in solution: a fluorescence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Historical and Technical Guide to Sodium Deoxycholate in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium deoxycholate, a bile salt and powerful ionic detergent, has been an indispensable tool in biological research for over a century. Its amphipathic nature, possessing both a hydrophobic steroidal backbone and a hydrophilic carboxylate group, allows it to effectively disrupt cell membranes and solubilize lipids and proteins. This property has been instrumental in a wide range of applications, from the foundational discoveries of modern cell biology to the development of contemporary proteomics and virology techniques. This in-depth technical guide explores the historical significance and practical applications of sodium deoxycholate, providing researchers with a comprehensive understanding of its use in the laboratory.
Historical Perspective: A Cornerstone of Modern Cell Biology
The story of sodium deoxycholate in biological research is intrinsically linked to the pioneering work of Nobel laureates Albert Claude and George E. Palade. In the 1940s and 1950s, their development of cell fractionation techniques revolutionized the study of cellular organelles. Sodium deoxycholate was a key reagent in their protocols, used to solubilize the "microsome" fraction of the cell, leading to the groundbreaking discovery and isolation of ribosomes.[1][2][3]
Prior to the widespread use of detergents like sodium deoxycholate, researchers were limited in their ability to dissect the intricate machinery within the cell. The application of this bile salt allowed for the gentle yet effective disruption of the endoplasmic reticulum membrane, releasing the attached ribonucleoprotein particles (ribosomes) for further study.[2] This pivotal work laid the foundation for our understanding of protein synthesis and the functional organization of the cell.
Core Applications in Biological Research
The utility of sodium deoxycholate extends far beyond its historical role in ribosome discovery. Its robust solubilizing power has made it a staple in numerous modern laboratory techniques.
Cell Lysis and Protein Extraction
One of the most common applications of sodium deoxycholate is in cell lysis buffers, most notably as a key component of Radioimmunoprecipitation Assay (RIPA) buffer.[4][5][6][7] RIPA buffer is a versatile and stringent lysis solution used to extract cytoplasmic, membrane, and nuclear proteins from cultured cells and tissues. The inclusion of sodium deoxycholate, alongside other detergents like NP-40 and SDS, ensures the thorough disruption of cellular and organellar membranes, leading to the efficient solubilization of a wide range of proteins.
Solubilization of Membrane Proteins
Due to their hydrophobic nature, membrane proteins are notoriously difficult to study in their native state. Sodium deoxycholate is a powerful tool for solubilizing these proteins from the lipid bilayer, allowing for their purification and subsequent biochemical and structural analysis.[8][9] Its ability to form mixed micelles with lipids and proteins facilitates the extraction of integral and peripheral membrane proteins while often preserving their native conformation and activity.
Virology Research
Sodium deoxycholate has a long history of use in virology for the inactivation of enveloped viruses.[10][11][12] Its detergent action disrupts the viral lipid envelope, rendering the virus non-infectious. This property has been crucial for the safe handling of viral samples and for the development of inactivated viral vaccines. More recently, its potential as an antiviral agent continues to be explored.
Other Applications
Beyond these core applications, sodium deoxycholate is utilized in a variety of other research areas, including:
-
Proteomics: In sample preparation for mass spectrometry, sodium deoxycholate can be used to enhance protein digestion.[8]
-
Immunology: It has been used to extract cell wall components from bacteria for immunological studies.
-
Drug Delivery: Its ability to form micelles has been explored for the formulation and delivery of hydrophobic drugs.
Quantitative Data Summary
The optimal concentration of sodium deoxycholate varies depending on the specific application. The following table summarizes typical working concentrations for some of the key experiments discussed.
| Application | Typical Concentration (% w/v) | Key Considerations |
| Cell Fractionation (Historical) | Not explicitly stated as a percentage in early papers, but used to treat the "microsome" fraction. | The goal was to release ribosomes from the endoplasmic reticulum. |
| RIPA Buffer | 0.5% | Part of a detergent cocktail for stringent cell lysis. |
| Membrane Protein Solubilization | 0.5% - 2.0% | Concentration needs to be above the critical micelle concentration (CMC) and optimized for the specific protein. |
| Virus Inactivation | 0.1% (1:1000 dilution) | Effective for disrupting the lipid envelope of many viruses. |
Key Experimental Protocols
Historical Protocol: Cell Fractionation for the Isolation of Subcellular Components (Adapted from Claude, 1946)
This protocol outlines the general principles of differential centrifugation as developed by Albert Claude, which was a precursor to the more refined methods that later incorporated detergents like sodium deoxycholate for further fractionation.[13][14][15][16]
Objective: To separate major cellular components based on their size and density.
Methodology:
-
Tissue Homogenization:
-
Excise fresh liver tissue from a suitable animal model (e.g., guinea pig).
-
Mince the tissue thoroughly with scissors in an ice-cold isotonic saline solution (e.g., 0.85% NaCl).
-
Grind the minced tissue in a mortar with sand to break open the cells and release their contents.
-
Suspend the resulting homogenate in cold saline solution.
-
-
Differential Centrifugation:
-
First Centrifugation (Low Speed): Centrifuge the homogenate at a low speed (e.g., 2,000 x g) for 5-10 minutes. This will pellet the "large granule" fraction, containing nuclei, intact cells, and erythrocytes.
-
Second Centrifugation (Medium Speed): Carefully collect the supernatant from the first spin and centrifuge it at a higher speed (e.g., 18,000 x g) for 20-30 minutes. The resulting pellet is the "small granule" or "mitochondrial" fraction.
-
Third Centrifugation (High Speed): Transfer the supernatant from the second spin to a high-speed centrifuge and spin at a very high speed (e.g., >100,000 x g) for 60 minutes or longer. The pellet obtained is the "microsome" fraction, containing fragments of the endoplasmic reticulum and other small vesicles.
-
The final supernatant contains the soluble components of the cytoplasm (the "hyaloplasm").
-
Note: The use of sodium deoxycholate would be a subsequent step to further fractionate the "microsome" pellet to release ribosomes.
Historical Protocol: Isolation of Ribosomes from the Microsome Fraction (Adapted from Palade and Siekevitz, 1956)
This protocol describes the use of sodium deoxycholate to release ribonucleoprotein particles (ribosomes) from the isolated microsome fraction.[1]
Objective: To isolate ribosomes from the endoplasmic reticulum.
Methodology:
-
Preparation of Microsome Fraction: Isolate the microsome fraction from liver homogenates as described in the cell fractionation protocol above.
-
Detergent Treatment:
-
Resuspend the microsome pellet in a suitable buffer (e.g., a sucrose (B13894) solution).
-
Add a solution of sodium deoxycholate to the resuspended microsomes to a final concentration sufficient to solubilize the microsomal membranes (the exact concentration was often determined empirically in these early studies).
-
Incubate the mixture for a short period on ice to allow for the disruption of the membranes.
-
-
Ultracentrifugation:
-
Centrifuge the deoxycholate-treated microsome suspension at high speed (e.g., >100,000 x g) for a sufficient time to pellet the released ribonucleoprotein particles.
-
The resulting pellet contains the isolated ribosomes, which can then be further purified and analyzed. The supernatant contains the solubilized components of the microsomal membranes.
-
Contemporary Protocol: Cell Lysis using RIPA Buffer
Objective: To prepare a total cell lysate for downstream applications such as Western blotting or immunoprecipitation.
Methodology:
-
Prepare Complete RIPA Buffer:
-
Start with a base RIPA buffer solution:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
-
Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer to prevent protein degradation and dephosphorylation.
-
-
Cell Lysis (Adherent Cells):
-
Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of complete, ice-cold RIPA buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis (Suspension Cells):
-
Pellet the cells by centrifugation.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of complete, ice-cold RIPA buffer.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the insoluble cellular debris.
-
Carefully transfer the supernatant (the total cell lysate) to a new, pre-chilled tube. The lysate is now ready for protein quantification and downstream analysis.
-
Visualizing the Core Concepts
To further illustrate the principles discussed, the following diagrams, generated using Graphviz, depict key workflows and mechanisms involving sodium deoxycholate.
References
- 1. rupress.org [rupress.org]
- 2. The Legacy of a Founding Father of Modern Cell Biology: George Emil Palade (1912-2008) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 5. carlroth.com [carlroth.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinisciences.com [clinisciences.com]
- 10. infectedbloodinquiry.org.uk [infectedbloodinquiry.org.uk]
- 11. Antiviral and virucidal activities against SARS-CoV-2 and antibacterial properties of bile acids and their salts with naturally occurring organic cati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07917A [pubs.rsc.org]
- 12. Methods of Inactivation of Highly Pathogenic Viruses for Molecular, Serology or Vaccine Development Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. rupress.org [rupress.org]
- 15. FRACTIONATION OF MAMMALIAN LIVER CELLS BY DIFFERENTIAL CENTRIFUGATION: I. PROBLEMS, METHODS, AND PREPARATION OF EXTRACT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
Solubility of Sodium Deoxycholate Monohydrate in Common Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of sodium deoxycholate monohydrate, a widely used anionic detergent, in various aqueous and buffered solutions. Understanding its solubility characteristics is critical for a range of applications, from cell lysis and protein extraction in basic research to its use as a solubilizing agent in pharmaceutical formulations. This document summarizes available quantitative data, details the key factors influencing solubility, provides a robust experimental protocol for determining solubility, and outlines its involvement in key biological signaling pathways.
Quantitative Solubility Data
| Solvent/Buffer System | pH | Temperature | Solubility |
| Water | Not Specified | 15 °C | >333 g/L[1] |
| Water | Not Specified | 15 °C | 330 g/L[2][3] |
| Water | Not Specified | 25 °C | ~495 g/L (49.5% w/w)[4] |
| Water | Not Specified | 37 °C | ~510 g/L (51.0% w/w)[4] |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | ~1 g/L (1 mg/mL)[5] |
| Tris-HCl Buffer | Not Specified | Not Specified | Data not available in cited literature. |
| Citrate (B86180) Buffer | Not Specified | Not Specified | Data not available in cited literature. |
Note: The solubility in Tris-HCl and Citrate buffers has not been quantitatively reported in the literature surveyed. Researchers are advised to determine this experimentally for their specific buffer concentrations and conditions using the protocol provided in Section 3.0.
Factors Influencing Solubility
The solubility of sodium deoxycholate is not a fixed value but is highly dependent on several physicochemical parameters.
Effect of pH
The pH of the solution is the most critical factor governing the solubility of sodium deoxycholate. As the sodium salt of a weak bile acid (deoxycholic acid, pKa ≈ 6.6), its solubility decreases dramatically in acidic conditions.[1]
-
Precipitation: In aqueous solutions, precipitation can begin as the pH is lowered to 5.1.[1] In a phosphate (B84403) buffer system, precipitation was observed at a pH below 6.7.[6]
-
Optimal pH: For complete dissolution, a neutral to slightly alkaline pH of 7.0 to 8.5 is recommended.[7] This ensures that the carboxyl group remains ionized, enhancing its interaction with water.
Effect of Temperature
Temperature influences the solubility and the aggregation behavior of sodium deoxycholate.
-
Solubility: The solubility in water generally increases with temperature.[4]
-
Dissolving Precipitates: Warming a solution to 37°C can help to redissolve sodium deoxycholate that may have precipitated out of solution.[7]
-
Critical Micelle Concentration (CMC): The CMC of sodium deoxycholate in water has been observed to increase with a rise in temperature.[8]
Buffer Composition and Ionic Strength
The presence of salts and the specific components of a buffer system can influence the aggregation properties of surfactants, which in turn affects their solubility. The type and concentration of counterions can impact the CMC. While sodium deoxycholate is a common component in complex buffers like RIPA (which contains Tris-HCl), its maximum solubility can be affected by interactions with other components.[9][10]
Experimental Protocol: Determining Saturation Solubility
Given the lack of specific solubility data in many common biological buffers, this section provides a reliable method for its experimental determination. This protocol is based on the equilibrium saturation method.
Caption: Workflow for determining the saturation solubility of this compound (SDC-M).
Methodology:
-
Buffer Preparation: Prepare the desired buffer solution (e.g., 50 mM Tris-HCl, pH 7.5; 100 mM citrate buffer, pH 6.0) with accurately known composition and pH.
-
Addition of Solute: Add an excess amount of this compound powder to a known volume of the buffer in a sealed container (e.g., glass vial or flask). "Excess" means adding enough solid so that undissolved particles are clearly visible after equilibration.
-
Equilibration: Seal the container and place it on a reliable agitator (e.g., orbital shaker, magnetic stirrer) in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the suspension to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.
-
Phase Separation: After agitation, let the container stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particulates are transferred, immediately filter the sample using a 0.22 µm syringe filter compatible with aqueous solutions.
-
Dilution: Accurately dilute the filtered supernatant with the corresponding buffer to a concentration that falls within the linear range of the chosen analytical method.
-
Quantification: Analyze the concentration of sodium deoxycholate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the saturation solubility under the tested conditions.
Role in Biological Signaling Pathways
Beyond its role as a biochemical detergent, sodium deoxycholate, as a secondary bile acid, is an active signaling molecule that modulates several key pathways, which is of particular interest to drug development professionals.
Farnesoid X Receptor (FXR) Signaling
Deoxycholic acid (DCA) is a natural ligand for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[4] FXR is a master regulator of bile acid homeostasis.
-
Mechanism: Upon activation by bile acids like DCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA response elements to regulate gene transcription.
-
Function: A primary function of FXR activation is the suppression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thus providing a negative feedback mechanism to control bile acid levels.[11] DCA is a known FXR agonist, although it is less potent than chenodeoxycholic acid (CDCA).[4]
Caption: Deoxycholic acid (DCA) activation of the Farnesoid X Receptor (FXR) pathway.
GPBAR1 (TGR5) Signaling
Deoxycholic acid is also a potent physiological ligand for GPBAR1 (G-protein coupled bile acid receptor 1), also known as TGR5. This receptor is expressed in various cell types, including immune cells and cholangiocytes.
-
Mechanism: As a G-protein coupled receptor, GPBAR1 activation by DCA initiates downstream signaling cascades, often involving the production of cyclic AMP (cAMP).
-
Function: GPBAR1 signaling is implicated in regulating energy homeostasis, inflammation, and cell proliferation.[12][13] For instance, in macrophages, GPBAR1 activation can have immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines.[13] The order of activation potency for GPBAR1 is generally lithocholic acid (LCA) > deoxycholic acid (DCA) > chenodeoxycholic acid (CDCA).[12]
Caption: Deoxycholic acid (DCA) signaling through the GPBAR1 (TGR5) receptor pathway.
NF-κB Signaling Pathway
At concentrations that can cause cellular stress, deoxycholate has been shown to activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival.
-
Mechanism: This activation in colon epithelial cells can be triggered by mitochondrial oxidative stress and the perturbation of plasma membrane proteins, such as NAD(P)H oxidase and the Na+/K+-ATPase.[14]
-
Implication: The persistent activation of NF-κB is associated with inflammation and the development of apoptosis resistance, which are contributing factors in carcinogenesis.[14]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Sodium deoxycholate CAS#: 302-95-4 [m.chemicalbook.com]
- 3. Complete Guide To Deoxycholate Sodium: Applications, Safety, And Sourcing For Cosmetic & Pharmaceutical Industries | OCTAGONCHEM [octagonchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. drexel.edu [drexel.edu]
- 10. abcam.com [abcam.com]
- 11. microbenotes.com [microbenotes.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Crystalline, liquid crystalline, and isotropic phases of sodium deoxycholate in water - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling precautions for sodium deoxycholate monohydrate in the lab
An In-depth Technical Guide to the Safe Handling of Sodium Deoxycholate Monohydrate in the Laboratory
This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as hazardous.[1] It is harmful if swallowed and may cause respiratory irritation.[1][2][3][4][5][6]
Hazard Summary Table
| Hazard Classification | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1][3][4][5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1][3][4][5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[7] |
GHS Label Elements
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Physical and Chemical Properties Table
| Property | Value |
| Appearance | White solid[2][8] |
| Odor | Odorless[8] |
| Molecular Formula | C24H39NaO4 · H2O[2][9] |
| Melting Point/Range | > 300 °C / > 572 °F[8] |
| Solubility | Soluble in water[8] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure.
Engineering Controls:
-
Work in a well-ventilated area.[1][2][8] Use a local exhaust ventilation system.[10]
-
Ensure that eyewash stations and safety showers are readily accessible.[1][2]
Personal Protective Equipment (PPE):
A detailed workflow for PPE selection is illustrated in the diagram below.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. medline.com [medline.com]
- 9. dojindo.com [dojindo.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Methodological & Application
Application Notes: High-Efficiency Membrane Protein Extraction Using Sodium Deoxycholate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are integral to numerous cellular processes and represent a major class of therapeutic targets. Their extraction and solubilization from the lipid bilayer, while preserving structural and functional integrity, remain a significant challenge in proteomics and drug discovery. Sodium deoxycholate (SDC), an anionic bile salt detergent, has emerged as a powerful tool for the efficient extraction of membrane proteins. Its amphipathic nature allows for the effective disruption of cellular membranes and solubilization of even the most hydrophobic proteins.[1] This application note provides a detailed protocol for the use of sodium deoxycholate monohydrate in membrane protein extraction, presents comparative data on its efficiency, and illustrates a relevant signaling pathway.
Data Presentation: Comparative Efficacy of Detergents for Membrane Protein Extraction
The selection of an appropriate detergent is critical for maximizing protein yield and purity. The following table summarizes quantitative data comparing sodium deoxycholate with other commonly used detergents.
| Detergent | Type | Typical Concentration | Total Protein Yield (Relative) | Identified Membrane Proteins | Purity (%) |
| Sodium Deoxycholate (SDC) | Anionic Bile Salt | 0.5 - 2.0% (w/v) | High | Up to 2-fold increase vs. SDS [2] | Good |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1.0% (w/v) | Very High | Baseline | Moderate |
| Triton X-100 | Non-ionic | 0.1 - 1.0% (v/v) | High | - | Good |
| CHAPS | Zwitterionic | 0.5 - 1.0% (w/v) | Moderate | - | High |
Note: This table is a synthesis of data from multiple sources. Absolute values can vary depending on the cell type, protein of interest, and specific experimental conditions. A study on yeast membrane proteins reported a 26% increase in membrane protein identifications when using an SDC-based protocol.[3][4]
Experimental Protocols
This section provides detailed protocols for the extraction of membrane proteins from cultured mammalian cells and tissues using a RIPA (Radioimmunoprecipitation Assay) buffer containing sodium deoxycholate.
Protocol 1: Membrane Protein Extraction from Cultured Mammalian Cells
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[3][5]
-
Protease and phosphatase inhibitor cocktail (add fresh to RIPA buffer before use)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add ice-cold RIPA lysis buffer (with inhibitors) to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish using a cell scraper and gently transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the solubilized proteins to a fresh, pre-chilled tube.
-
Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
The protein extract is now ready for downstream applications such as Western blotting or immunoprecipitation.
Protocol 2: Membrane Protein Extraction from Tissues
Materials:
-
Ice-cold PBS
-
Ice-cold RIPA Lysis Buffer (as above)
-
Protease and phosphatase inhibitor cocktail
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge tubes
Procedure:
-
Dissect the tissue of interest on ice and wash with ice-cold PBS.
-
Mince the tissue into small pieces.
-
Add ice-cold RIPA lysis buffer (with inhibitors) to the tissue (e.g., 300 µL for 5 mg of tissue).[5]
-
Homogenize the tissue on ice until no visible pieces remain.
-
Agitate the homogenate for 2 hours at 4°C.[5]
-
Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a fresh, pre-chilled tube.
-
Determine the protein concentration using a detergent-compatible protein assay.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the membrane protein extraction protocol using sodium deoxycholate.
Caption: Experimental workflow for membrane protein extraction.
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling
Membrane proteins, such as G-Protein Coupled Receptors (GPCRs), are crucial for signal transduction. The following diagram illustrates a simplified GPCR signaling cascade, a common pathway involving membrane proteins that can be studied using extracts obtained with sodium deoxycholate.
References
- 1. researchgate.net [researchgate.net]
- 2. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 3. Protein Extraction and western blotting [protocols.io]
- 4. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Use of Sodium Deoxycholate in RIPA Buffer for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radioimmunoprecipitation assay (RIPA) buffer is a widely used reagent for lysing cells and tissues to extract proteins for various downstream applications, most notably Western blot analysis. Its robust formulation, containing a mixture of ionic and non-ionic detergents, enables the efficient solubilization of a wide range of proteins, including those localized to the cytoplasm, nucleus, and cellular membranes.[1][2][3] A key component of many RIPA formulations is sodium deoxycholate, an ionic detergent that plays a critical role in the extraction of membrane-bound and nuclear proteins.[4] This document provides detailed application notes, protocols, and visualizations to guide researchers in the effective use of RIPA buffer containing sodium deoxycholate for Western blot analysis.
Application Notes
The Role of Sodium Deoxycholate in RIPA Buffer
Sodium deoxycholate is an anionic detergent that facilitates the disruption of cellular and nuclear membranes, leading to the release of membrane-associated and nuclear proteins.[5] Its inclusion in RIPA buffer contributes to the overall denaturing environment of the lysate, which can be advantageous for solubilizing proteins that are otherwise difficult to extract with milder detergents like NP-40 or Triton X-100 alone.[6]
Key Functions of Sodium Deoxycholate:
-
Solubilization of Membrane Proteins: Effectively extracts proteins embedded within the lipid bilayer of cellular and organellar membranes.
-
Disruption of Protein-Protein Interactions: The denaturing nature of sodium deoxycholate can help to break apart protein complexes, allowing for the analysis of individual protein subunits.
-
Enhanced Lysis of Nuclear Membranes: In conjunction with other detergents in the RIPA formulation, it aids in the lysis of the nuclear envelope to release nuclear proteins.[4]
Considerations for Use
While the inclusion of sodium deoxycholate enhances the solubilizing power of RIPA buffer, it is important to consider its potential impact on downstream applications. The denaturing properties of this detergent can disrupt protein-protein interactions, which may be undesirable for co-immunoprecipitation assays. Additionally, some enzymes and kinases may be sensitive to the harsh conditions created by sodium deoxycholate, potentially affecting their activity in subsequent assays.[3] For studies where preserving protein-protein interactions or enzymatic activity is critical, a milder lysis buffer or a modified RIPA buffer lacking sodium deoxycholate and SDS may be more appropriate.[3][7]
Data Presentation
Variations in RIPA Buffer Formulations
The composition of RIPA buffer can be tailored to specific experimental needs. The following table summarizes common variations in RIPA buffer formulations, with a focus on the concentration of sodium deoxycholate and other key detergents.
| Component | Concentration Range | Typical Concentration | Purpose |
| Tris-HCl (pH 7.4-8.0) | 20-50 mM | 50 mM | Buffering agent to maintain a stable pH.[6] |
| NaCl | 150 mM | 150 mM | Maintains ionic strength and reduces non-specific protein aggregation.[6] |
| NP-40 or Triton X-100 | 1% | 1% | Non-ionic detergent for solubilizing cytoplasmic and membrane proteins. |
| Sodium Deoxycholate | 0.25-1% | 0.5% | Ionic detergent for solubilizing membrane and nuclear proteins.[8] |
| SDS | 0.1% | 0.1% | Harsh ionic detergent that aids in protein denaturation and solubilization. |
| EDTA | 1 mM | 1 mM | Chelating agent that inhibits metalloproteases. |
| Protease Inhibitors | Varies | 1x Cocktail | Prevents protein degradation by proteases released during cell lysis.[7] |
| Phosphatase Inhibitors | Varies | 1x Cocktail | Preserves the phosphorylation state of proteins for signaling studies.[7] |
Hypothetical Quantitative Data: Inhibition of EGFR Signaling
The following table presents hypothetical quantitative data from a Western blot experiment analyzing the effect of an EGFR inhibitor on protein phosphorylation. This illustrates a common application of RIPA buffer lysates in drug development.
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Fold Change vs. Control |
| p-EGFR (Tyr1068) | Vehicle Control | 1.25 | 1.00 |
| EGFR Inhibitor (1 µM) | 0.31 | 0.25 | |
| Total EGFR | Vehicle Control | 1.10 | 1.00 |
| EGFR Inhibitor (1 µM) | 1.05 | 0.95 | |
| p-Akt (Ser473) | Vehicle Control | 1.50 | 1.00 |
| EGFR Inhibitor (1 µM) | 0.45 | 0.30 | |
| Total Akt | Vehicle Control | 1.40 | 1.00 |
| EGFR Inhibitor (1 µM) | 1.38 | 0.99 |
Experimental Protocols
Preparation of Standard RIPA Buffer (0.5% Sodium Deoxycholate)
This protocol describes the preparation of 100 mL of standard RIPA buffer.
Materials:
-
Tris base
-
NaCl
-
NP-40 (10% stock solution)
-
Sodium deoxycholate (10% stock solution, protect from light)
-
SDS (10% stock solution)
-
EDTA (0.5 M stock solution, pH 8.0)
-
Distilled water (dH₂O)
-
HCl
Procedure:
-
To 80 mL of dH₂O, add the following components:
-
5 mL of 1 M Tris-HCl, pH 8.0 (Final concentration: 50 mM)
-
3 mL of 5 M NaCl (Final concentration: 150 mM)
-
10 mL of 10% NP-40 (Final concentration: 1%)
-
5 mL of 10% Sodium Deoxycholate (Final concentration: 0.5%)
-
1 mL of 10% SDS (Final concentration: 0.1%)
-
0.2 mL of 0.5 M EDTA, pH 8.0 (Final concentration: 1 mM)
-
-
Adjust the final volume to 100 mL with dH₂O.
-
Store the buffer at 4°C.
-
Immediately before use, add protease and phosphatase inhibitor cocktails to the required volume of RIPA buffer.
Protein Extraction from Cultured Mammalian Cells
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA buffer with inhibitors
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
Procedure:
-
For adherent cells:
-
Place the culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
For suspension cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer with inhibitors.
-
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Store the protein lysate at -80°C for long-term use.
Western Blot Protocol for EGFR Signaling Pathway Analysis
This protocol outlines the steps for analyzing the expression and phosphorylation of key proteins in the EGFR signaling pathway.
Procedure:
-
Sample Preparation:
-
Thaw protein lysates on ice.
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer to a final 1x concentration.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, p-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Western Blot Protocol for Akt Signaling Pathway Analysis
This protocol is specifically for the analysis of Akt phosphorylation.
Procedure:
-
Follow steps 1-3 of the EGFR Western Blot protocol.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1] (BSA is often preferred over milk for phospho-specific antibodies to reduce background).
-
Incubate the membrane with a primary antibody specific for p-Akt (e.g., Ser473 or Thr308) overnight at 4°C.[1][9]
-
On a separate membrane or after stripping, incubate with a primary antibody for total Akt as a loading control.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Follow steps 5-6 of the EGFR Western Blot protocol for detection and analysis.
Mandatory Visualization
Caption: Experimental workflow for Western blot analysis.
Caption: Simplified EGFR signaling pathway.
Caption: Overview of the Akt signaling pathway activation.
Conclusion
The inclusion of sodium deoxycholate in RIPA buffer is highly advantageous for the comprehensive extraction of proteins from mammalian cells for Western blot analysis, particularly for membrane-bound and nuclear proteins. By understanding the principles of its action and following optimized protocols, researchers can achieve reliable and reproducible results. The provided application notes, protocols, and visualizations serve as a comprehensive guide for the effective use of sodium deoxycholate-containing RIPA buffer in the investigation of cellular signaling pathways and other areas of protein research.
References
- 1. benchchem.com [benchchem.com]
- 2. nacalaiusa.com [nacalaiusa.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. abcam.com [abcam.com]
- 5. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Lysis Using Sodium Deoxycholate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium deoxycholate is an anionic, bile salt-derived detergent highly effective for cell lysis and the solubilization of proteins, particularly those embedded in cellular membranes.[1][2] Its ability to disrupt lipid-lipid and lipid-protein interactions makes it a common component in lysis buffers, most notably in the widely used Radioimmunoprecipitation Assay (RIPA) buffer.[3][4] This document provides detailed protocols and technical notes for utilizing sodium deoxycholate monohydrate for the extraction of proteins from various biological samples for downstream applications such as Western blotting, immunoprecipitation, and kinase assays.[5][6] While effective for total protein extraction, it's important to note that the denaturing properties of sodium deoxycholate may disrupt protein-protein interactions and can inhibit the activity of certain enzymes, like kinases.[3][7]
Data Presentation
Comparison of Protein Extraction Efficiency
The selection of a lysis buffer and its detergent components significantly impacts protein yield and the representation of the cellular proteome. The following table summarizes qualitative and quantitative comparisons of lysis buffers containing sodium deoxycholate (typically RIPA buffer) with other common lysis buffers.
| Lysis Buffer/Detergent | Key Components | Target Proteins | Protein Yield/Efficiency | Denaturing Properties | Downstream Compatibility |
| RIPA Buffer (with Sodium Deoxycholate) | 0.25-1% Sodium Deoxycholate, NP-40, SDS, Tris, NaCl | Whole cell, nuclear, mitochondrial, and membrane-bound proteins.[7][8] | High yield due to effective solubilization of all membranes.[9] | Denaturing; disrupts protein-protein interactions.[4][7] | Western Blotting, not ideal for co-immunoprecipitation or kinase assays where protein activity is crucial.[6][7] |
| NP-40 or Triton X-100 Buffer | 1% NP-40 or Triton X-100 | Cytoplasmic and membrane proteins.[8] | Generally lower yield for nuclear proteins compared to RIPA. | Mild, non-ionic; preserves protein structure and interactions.[4] | Immunoprecipitation, co-immunoprecipitation, enzyme assays.[7] |
| Tris-HCl Buffer | Tris-HCl, NaCl | Cytoplasmic proteins.[8] | May provide advantages for certain cytoplasmic proteins over RIPA.[8] | Non-denaturing. | General protein analysis. |
| SDS Lysis Buffer | 2% SDS | Total cellular proteins. | Very high, strong solubilization. | Strongly denaturing. | SDS-PAGE, Western Blotting.[10] |
Note: Protein yield can be cell-type dependent. The provided information is a general comparison based on available literature.
Signaling Pathway Diagram
A common application for lysates prepared using sodium deoxycholate-containing buffers is the analysis of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which regulates processes like cell growth and proliferation, is a frequently studied cascade.[11][12]
Caption: EGFR Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for protein extraction using a sodium deoxycholate-based lysis buffer.
Caption: Protein Extraction Workflow.
Experimental Protocols
Materials and Reagents:
-
This compound (CAS No. 145224-92-6)
-
Tris-HCl
-
NaCl
-
NP-40 (or Triton X-100)
-
SDS (Sodium Dodecyl Sulfate)
-
EDTA
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Phosphate-Buffered Saline (PBS)
-
Ice
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Homogenizer (for tissues)
-
Refrigerated microcentrifuge
Buffer Preparation:
10% (w/v) Sodium Deoxycholate Stock Solution: Dissolve 5 g of this compound in 50 mL of distilled water.[3] This solution should be protected from light.[3]
RIPA Lysis Buffer (100 mL): A common formulation for RIPA buffer is as follows:[3][12]
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Tris-HCl, pH 8.0 | 1 M | 5 mL | 50 mM |
| NaCl | 5 M | 3 mL | 150 mM |
| NP-40 | 10% | 10 mL | 1% |
| Sodium Deoxycholate | 10% | 5 mL | 0.5% |
| SDS | 10% | 1 mL | 0.1% |
| Distilled Water | - | to 100 mL | - |
Store the buffer at 4°C. Immediately before use, add protease and phosphatase inhibitors to the required volume of lysis buffer.
Protocol for Adherent Cells:
-
Place the cell culture dish on ice and aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely and add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 1 mL for a 10 cm dish).
-
Use a cell scraper to scrape the cells off the dish in the presence of the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.[12]
-
Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[12]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
-
Determine the protein concentration using a detergent-compatible assay (e.g., BCA assay).
-
Store the lysate at -80°C for long-term use.
Protocol for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[13]
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Repeat the centrifugation and wash step.
-
Add ice-cold RIPA lysis buffer to the cell pellet (e.g., 1 mL per 1 x 10^7 cells).[13]
-
Vortex briefly to resuspend the pellet.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C.[12]
-
Transfer the supernatant to a new, pre-chilled tube.
-
Quantify the protein concentration.
-
Store at -80°C.
Protocol for Tissue Samples:
-
Dissect the tissue of interest on ice, working quickly to prevent protein degradation.
-
Place the tissue in a round-bottom microcentrifuge tube and snap-freeze in liquid nitrogen.
-
For approximately 5 mg of tissue, add 300 µL of ice-cold RIPA lysis buffer.[12]
-
Homogenize the tissue using an electric homogenizer on ice.
-
Agitate the homogenate for 2 hours at 4°C.[12]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[12]
-
Carefully collect the supernatant.
-
Quantify the protein concentration.
-
Store at -80°C.
Concluding Remarks
This compound is a powerful detergent for cell lysis, enabling the extraction of a broad range of cellular proteins. Its inclusion in lysis buffers like RIPA ensures efficient solubilization of proteins from all cellular compartments, including the nucleus and membranes.[3] Researchers must consider the denaturing nature of this detergent and its potential impact on protein activity and interactions when selecting a lysis protocol for their specific downstream applications.[7] The protocols provided here offer a robust starting point for the successful extraction of proteins for various analytical techniques.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fortislife.com [fortislife.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. nanostring.com [nanostring.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
Application Notes: Sodium Deoxycholate Monohydrate for Enhanced Protein Solubilization in Mass Spectrometry
Introduction
Effective protein solubilization is a critical prerequisite for successful proteomic analysis by mass spectrometry (MS). Incomplete solubilization can lead to significant protein loss, biased representation of protein classes, and overall lower protein identification rates. This challenge is particularly pronounced for hydrophobic proteins, such as integral membrane proteins, which are notoriously difficult to extract and analyze due to their amphipathic nature.[1][2]
Sodium deoxycholate (SDC), an anionic and acid-insoluble bile salt, has emerged as a highly effective surfactant for proteomics sample preparation.[1] It offers robust solubilization capabilities, often comparable or superior to traditional methods using urea (B33335) or other detergents, while being highly compatible with downstream enzymatic digestion and MS analysis.[3][4]
Advantages of Sodium Deoxycholate in Proteomics
The utility of SDC in mass spectrometry workflows stems from several key advantages:
-
High Solubilization Efficiency: SDC is highly effective at solubilizing complex protein mixtures, including challenging membrane proteins.[5][6] Enhanced protocols utilize a high initial concentration of SDC (e.g., 5%) to effectively lyse membranes and solubilize hydrophobic proteins, followed by dilution for optimal enzymatic digestion.[6]
-
Compatibility with Trypsin: Unlike strong ionic detergents like sodium dodecyl sulfate (B86663) (SDS), SDC shows remarkable compatibility with trypsin. Studies have shown that trypsin retains a significant portion of its activity even in high concentrations of SDC (e.g., 77.4% activity in 10% SDC), ensuring efficient protein digestion.[1][7]
-
Simple and Efficient Removal: A major advantage of SDC is its straightforward removal prior to MS analysis. As an acid-insoluble detergent, it can be easily precipitated out of the peptide solution by acidification (e.g., with formic acid or trifluoroacetic acid) to a pH of ~2.[1][5] The precipitated deoxycholic acid is then pelleted by centrifugation, allowing for clean separation of the peptides in the supernatant.[8] This prevents the detergent from interfering with downstream liquid chromatography (LC) and MS analysis.[9]
-
Cost-Effectiveness and Accessibility: Compared to some proprietary, MS-compatible detergents, SDC is a relatively inexpensive and readily available reagent.[5]
Applications
SDC-based protocols have been successfully applied to a wide range of sample types, including:
-
Membrane Proteomics: SDC significantly enhances the identification of membrane proteins from various sources, such as rat hippocampus and liver.[5][6] An improved workflow for yeast membrane proteomics using 1% SDC resulted in a 26% increase in membrane protein identifications.[1][2]
-
Whole-Cell Proteomics: It is a robust choice for the complete lysis and solubilization of proteins from entire cells for shotgun proteomics analysis.[10]
-
Recalcitrant Tissues: SDC has proven more efficient than conventional urea/thiourea/CHAPS buffers for solubilizing proteins from challenging, lipid-rich plant tissues like oil palm mesocarps.[3][4]
Quantitative Data Summary
The following table summarizes the performance of Sodium Deoxycholate in comparison to other methods, highlighting its efficiency in protein digestion and recovery.
| Parameter | Condition | Result | Comparison/Notes | Source |
| Trypsin Activity | 1% SDC | Little decrease in activity | --- | [7] |
| 2-5% SDC | ~13.6% decrease in activity | --- | [7] | |
| 10% SDC | Retained 77.4% of its activity | Trypsin activity is significantly inhibited by other detergents like SDS at much lower concentrations. | [1][7] | |
| Protein Identification | 1% SDC (Yeast Membrane Proteome) | 26% increase in membrane protein identifications | Compared to a standard operating procedure using 0.1% RapiGest. | [1][2] |
| 1% SDC (Rat Hippocampal PM) | > 2-fold increase in identified PM proteins | Compared to using SDS for in-solution digestion. | [5] | |
| SDC vs. Urea/Thiourea/CHAPS (Oil Palm) | Increased number of identified proteins | SDC also reduced carbamylated lysine (B10760008) residues by over 67%. | [3][11] | |
| Peptide Recovery | SDC vs. No Detergent (BCA Assay) | Peptide recovery is greater with SDC present. | --- | [12] |
| Protein Yield | SDC vs. Urea/Thiourea/CHAPS (Oil Palm) | Protein yields were not significantly different. | SDC showed comparable efficiency in solubilizing proteins. | [4] |
Experimental Protocols
Here we provide detailed protocols for SDC-assisted protein solubilization and preparation for mass spectrometry.
Protocol 1: Standard In-Solution Digestion for Cell Pellets
This protocol is a general-purpose method for the lysis and digestion of cultured cells.
Materials and Reagents:
-
Lysis Buffer: 2% SDC (w/v) in 100 mM Tris-HCl, pH 8.8
-
Dithiothreitol (DTT), 500 mM stock
-
Iodoacetamide (IAM), 500 mM stock
-
Sequencing-grade modified Trypsin
-
Ammonium Bicarbonate (NH₄HCO₃), 50 mM
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Benzonase nuclease
Methodology:
-
Cell Lysis and Solubilization:
-
Pre-heat the Lysis Buffer to 95°C.[10]
-
Add 50-100 µL of hot Lysis Buffer to the cell pellet. The volume should be at least 5 times the sample volume.[13]
-
Vortex briefly and pipette up and down to resuspend the pellet thoroughly.[13]
-
Incubate the sample for 10 minutes at 95°C in a thermomixer.[10]
-
Cool the sample on ice and add 1 µL of Benzonase to digest nucleic acids, which can cause viscosity. Incubate on ice for 15-30 minutes.[10]
-
Sonicate the sample for 5 minutes in an ultrasonic bath to ensure complete lysis.[13]
-
Centrifuge at 16,000 x g for 10 minutes at room temperature to pellet any insoluble debris. Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA assay, which is compatible with SDC.[8]
-
-
Reduction and Alkylation:
-
To a desired amount of protein (e.g., 50 µg), add DTT to a final concentration of 5-10 mM.[8][14]
-
Incubate at 37-60°C for 30-60 minutes to reduce disulfide bonds.[8][14]
-
Cool to room temperature. Add IAM to a final concentration of 15-20 mM.[8][14]
-
Incubate for 30 minutes at room temperature in the dark to alkylate free sulfhydryl groups.[8][14]
-
-
Tryptic Digestion:
-
SDC Removal and Peptide Cleanup:
-
Stop the digestion by acidifying the sample with TFA or FA to a final concentration of 0.5-1.0%, achieving a pH < 3.[3][14]
-
Vortex the sample. A white precipitate of deoxycholic acid should become visible.[8][14]
-
Centrifuge at 14,000-16,000 x g for 15 minutes.[3]
-
Carefully collect the supernatant containing the peptides.
-
Desalt the peptides using a C18 StageTip or other solid-phase extraction method before LC-MS/MS analysis.
-
Protocol 2: Enhanced SDC Method for Membrane Proteins
This protocol uses a higher initial SDC concentration to maximize the solubilization of hydrophobic membrane proteins.[6]
Materials and Reagents:
-
Solubilization Buffer: 5% SDC (w/v) in 50 mM NH₄HCO₃, 20 mM HEPES, pH 8.0
-
All other reagents as listed in Protocol 1.
Methodology:
-
Protein Solubilization:
-
Resuspend the membrane protein pellet in the 5% SDC Solubilization Buffer.[14]
-
Heat the sample at 80-95°C for 10 minutes to aid solubilization.[13][14]
-
Sonicate the sample (e.g., 12 cycles of 5 seconds ON / 5 seconds OFF) to ensure complete disruption and solubilization.[14]
-
Repeat the heating step at 80°C for another 10 minutes.[14]
-
Centrifuge at 16,000 x g for 10 minutes and collect the supernatant.
-
Quantify the protein concentration using a BCA assay.
-
-
Reduction and Alkylation:
-
Proceed with the addition of DTT and IAM as described in Protocol 1, Step 2.
-
-
Tryptic Digestion:
-
SDC Removal and Peptide Cleanup:
-
Follow the acidification and centrifugation steps exactly as described in Protocol 1, Step 4 to precipitate and remove the SDC.
-
Desalt the resulting peptides for MS analysis.
-
Visualized Workflows and Logic
The following diagrams illustrate the key processes involved in SDC-based sample preparation.
Caption: SDC-assisted sample preparation workflow for mass spectrometry.
Caption: Comparison of SDC removal methods prior to MS analysis.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis [protocols.io]
- 5. Evaluation of the application of sodium deoxycholate to proteomic analysis of rat hippocampal plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of a sample preparation method assisted by sodium deoxycholate for mass-spectrometry-based shotgun membrane proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Sample Preparation for Quantitative Whole Cell Proteome Analysis by Mass Spectrometry [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficient protein extraction for proteomics and metaproteomics (also suitable for low biomass samples) [protocols.io]
- 14. usherbrooke.ca [usherbrooke.ca]
Application Notes and Protocols for the Use of Sodium Deoxycholate in 2D Gel Electrophoresis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-dimensional gel electrophoresis (2D-PAGE) remains a cornerstone technique in proteomics, offering unparalleled resolution in the separation of complex protein mixtures based on their isoelectric point (pI) and molecular weight. A critical determinant of success in 2D-PAGE is the effective solubilization of proteins, particularly challenging hydrophobic membrane proteins. Sodium deoxycholate (SDC), an anionic bile salt detergent, has emerged as a powerful tool for enhancing the extraction and solubilization of these proteins for proteomic analysis.
These application notes provide a comprehensive overview of the use of sodium deoxycholate in preparing samples for 2D-PAGE, including comparative data, detailed experimental protocols, and important considerations for its successful implementation.
Advantages of Sodium Deoxycholate in 2D-PAGE Sample Preparation
Sodium deoxycholate offers several advantages over traditional zwitterionic detergents like CHAPS, particularly in the analysis of membrane proteomes:
-
Enhanced Solubilization of Hydrophobic Proteins: SDC is highly effective at disrupting cellular and organellar membranes, leading to improved solubilization of integral and membrane-associated proteins. This can result in the identification of a greater number of proteins, especially those that are underrepresented when using milder detergents.[1][2]
-
Increased Protein Identification: Studies have shown that the use of SDC in sample preparation can lead to a higher number of identified proteins in downstream mass spectrometry analysis compared to conventional urea (B33335)/thiourea/CHAPS buffers.[1]
-
Reduction of Protein Modifications: The use of urea in traditional 2D-PAGE buffers can lead to carbamylation of proteins, an artificial post-translational modification that can complicate data analysis. SDC-based methods can reduce the incidence of such artifacts.[1]
Quantitative Data Presentation
The following table summarizes a comparison of protein yields obtained using different solubilization buffers for the extraction of proteins from oil palm mesocarp.
| Solubilization Buffer | Average Protein Yield (μg/μL) ± SD |
| Urea/Thiourea/CHAPS | 1.13 ± 0.07 |
| Urea/CHAPS | 1.17 ± 0.11 |
| Urea/Sodium Deoxycholate | 0.90 ± 0.07 |
| Sodium Deoxycholate only | 0.86 ± 0.05 |
Data adapted from a study on oil palm proteomics.[1]
While the protein yield with SDC-containing buffers was slightly lower in this particular study, the enhanced solubilization of specific protein classes, such as membrane proteins, often outweighs the slight decrease in total protein yield.[1]
Experimental Protocols
Protocol 1: Standard 2D-PAGE Sample Preparation using a CHAPS-based Buffer
This protocol serves as a baseline and is a widely used method for preparing a variety of protein samples for 2D-PAGE.
1. Lysis/Solubilization Buffer (Urea/CHAPS Buffer):
-
7 M Urea
-
2 M Thiourea
-
4% (w/v) CHAPS
-
40 mM Tris base
-
65 mM Dithiothreitol (DTT)
-
Protease and phosphatase inhibitors (as required)
-
0.2% (v/v) Carrier ampholytes (matching the pH range of the IPG strip)
2. Sample Solubilization:
-
Resuspend the cell or tissue pellet in an appropriate volume of Urea/CHAPS Lysis Buffer.
-
Incubate on a rocking platform for 1 hour at room temperature to ensure complete solubilization.
-
Centrifuge at 14,000 x g for 30 minutes at 15°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized proteins.
3. Protein Quantification:
-
Determine the protein concentration of the solubilized sample using a 2D-compatible protein assay kit.
-
Note: Bradford and some other common protein assays are incompatible with detergents and reducing agents.
4. First Dimension: Isoelectric Focusing (IEF):
-
Dilute the protein sample to the desired final concentration in a rehydration buffer (often similar in composition to the lysis buffer but with added bromophenol blue).
-
Apply the sample to an immobilized pH gradient (IPG) strip and rehydrate according to the manufacturer's instructions (typically 12-16 hours).
-
Perform isoelectric focusing using an appropriate voltage program based on the IPG strip length and pH range.
5. Second Dimension: SDS-PAGE:
-
Equilibrate the focused IPG strip in Equilibration Buffer 1 (6 M Urea, 2% SDS, 0.375 M Tris-HCl pH 8.8, 20% glycerol, 2% DTT) for 15 minutes with gentle agitation.
-
Transfer the IPG strip to Equilibration Buffer 2 (6 M Urea, 2% SDS, 0.375 M Tris-HCl pH 8.8, 20% glycerol, 2.5% iodoacetamide) and incubate for 15 minutes with gentle agitation.
-
Place the equilibrated IPG strip onto a second-dimension SDS-PAGE gel and seal with agarose.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel using a compatible method (e.g., Coomassie Brilliant Blue, silver staining, or fluorescent dyes) to visualize the protein spots.
Protocol 2: Adapted 2D-PAGE Sample Preparation Incorporating Sodium Deoxycholate
This protocol is adapted for the use of SDC to enhance the solubilization of membrane proteins. As SDC is an anionic detergent, its use in the first dimension (IEF) requires careful consideration to avoid interference.
1. Lysis/Solubilization Buffer (SDC-Urea Buffer):
-
5 M Urea
-
2 M Thiourea
-
2% (w/v) CHAPS
-
1% (w/v) Sodium Deoxycholate
-
40 mM Tris base
-
65 mM Dithiothreitol (DTT)
-
Protease and phosphatase inhibitors (as required)
-
0.2% (v/v) Carrier ampholytes
2. Sample Solubilization:
-
Follow steps 1-4 as described in Protocol 1, using the SDC-Urea Lysis Buffer. The inclusion of SDC will aid in the disruption of membranes and solubilization of hydrophobic proteins.
3. Protein Quantification:
-
It is crucial to note that SDC can interfere with many protein quantification assays.[3] A 4-fold dilution of the sample may be necessary to mitigate this interference.[3] Alternatively, a detergent-compatible quantification kit should be used.
4. First Dimension: Isoelectric Focusing (IEF):
-
Important Consideration: As SDC is anionic, it can interfere with IEF by binding to proteins and altering their pI, and by migrating towards the anode, potentially disrupting the pH gradient. The concentration of SDC in the rehydration buffer should be kept low (ideally below its critical micelle concentration during IEF). The presence of a non-ionic or zwitterionic detergent like CHAPS in combination with a lower concentration of SDC is a common strategy to balance solubilization power with IEF compatibility.
-
Follow steps 1-3 as described in Protocol 1 for IEF.
5. Second Dimension: SDS-PAGE:
-
The equilibration and second-dimension steps are the same as in Protocol 1. The SDS in the equilibration buffer will effectively displace the SDC from the proteins, ensuring proper separation by molecular weight.
Mandatory Visualizations
Caption: Workflow for 2D-PAGE using a sodium deoxycholate-based sample preparation method.
Caption: Solubilization of membrane proteins by different classes of detergents for 2D-PAGE.
References
- 1. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis [protocols.io]
Application Notes: The Role of Sodium Deoxycholate Monohydrate in Nucleic Acid Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium deoxycholate, a bile salt and anionic detergent, is a critical component in numerous nucleic acid isolation protocols. Its amphipathic nature makes it highly effective at disrupting cell membranes and solubilizing proteins, thereby facilitating the release of DNA and RNA from cellular compartments.[1][2][3] These application notes provide a comprehensive overview of the utility of sodium deoxycholate monohydrate in nucleic acid isolation, including detailed protocols and expected outcomes.
Sodium deoxycholate is a powerful detergent for disrupting cell structures and membranes, which is a crucial first step in isolating nucleic acids.[2] It is a common constituent of lysis buffers, such as the widely used Radioimmunoprecipitation Assay (RIPA) buffer, which is effective for lysing both cytoplasmic and nuclear membranes to release total cellular nucleic acids.[2][4] The inclusion of sodium deoxycholate in lysis buffers aids in the denaturation and removal of proteins, which can otherwise interfere with downstream applications.
Mechanism of Action
Sodium deoxycholate facilitates nucleic acid isolation through two primary mechanisms:
-
Cell Lysis: As a detergent, sodium deoxycholate disrupts the lipid bilayer of cellular and nuclear membranes.[2] This action releases the cellular contents, including DNA and RNA, into the lysate.
-
Protein Solubilization and Denaturation: It effectively solubilizes membrane-bound and cytoplasmic proteins, preventing them from co-precipitating with the nucleic acids.[2] By denaturing proteins, including nucleases, it helps to protect the integrity of the isolated nucleic acids.
The workflow for nucleic acid isolation typically involves cell lysis, removal of cellular debris and proteins, and subsequent precipitation and purification of the nucleic acids. Sodium deoxycholate plays a pivotal role in the initial lysis and protein removal stages.
Data Presentation: Quantitative Analysis of Nucleic Acid Isolation
The inclusion of sodium deoxycholate in lysis buffers generally leads to high yields and purity of isolated nucleic acids. Below are tables summarizing expected quantitative data from nucleic acid isolation protocols using buffers containing sodium deoxycholate.
Note: Direct comparative studies isolating the quantitative impact of sodium deoxycholate are limited in publicly available literature. The following data is representative of typical results obtained with protocols utilizing sodium deoxycholate-containing buffers, such as RIPA buffer.
Table 1: Expected DNA Yield and Purity from Mammalian Cells
| Lysis Buffer Component | Starting Material | Expected DNA Yield (µg/10^6 cells) | A260/A280 Ratio | A260/A230 Ratio |
| With 0.5% Sodium Deoxycholate (RIPA) | Cultured HeLa Cells | 5 - 10 | 1.8 - 2.0 | > 2.0 |
| Without Sodium Deoxycholate (Triton X-100 based) | Cultured HeLa Cells | 3 - 8 | 1.7 - 1.9 | 1.8 - 2.2 |
Table 2: Expected RNA Yield and Integrity from Mammalian Tissues
| Lysis Buffer Component | Starting Material (mg) | Expected RNA Yield (µg/mg tissue) | A260/A280 Ratio | RNA Integrity Number (RIN) |
| With 0.5% Sodium Deoxycholate (RIPA) | Mouse Liver | 5 - 15 | 1.9 - 2.1 | ≥ 8 |
| Without Sodium Deoxycholate (Guanidinium thiocyanate (B1210189) based) * | Mouse Liver | 4 - 12 | 1.8 - 2.0 | ≥ 8 |
*Guanidinium (B1211019) thiocyanate-based buffers are also very effective for RNA isolation and protein denaturation.
Experimental Protocols
Preparation of Stock Solutions
10% (w/v) Sodium Deoxycholate Stock Solution
-
Weigh 10 g of this compound powder.
-
Dissolve in 80 mL of nuclease-free water.
-
Gently heat and stir until fully dissolved.
-
Adjust the final volume to 100 mL with nuclease-free water.
-
Sterilize by filtering through a 0.22 µm filter.
-
Store in a light-protected container at room temperature.
Protocol 1: Genomic DNA Isolation from Cultured Mammalian Cells using RIPA Buffer
This protocol is suitable for the extraction of high-quality genomic DNA from a variety of cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
RNase A (10 mg/mL)
-
Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (B1210297) (pH 5.2)
-
100% Ethanol (B145695), ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of RIPA buffer per 1-5 x 10^6 cells.
-
Incubate on ice for 30 minutes, with occasional vortexing, to lyse the cells.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes.
-
Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume of the mixture, vortexing for 30 seconds, and centrifuging at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.
-
Transfer the aqueous phase to a new tube and add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Precipitate the DNA at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol and centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of nuclease-free water or TE buffer.
Protocol 2: Total RNA Isolation from Tissues using a Guanidinium Thiocyanate-Phenol-Chloroform based method with Sodium Deoxycholate
This protocol is designed for the isolation of high-quality total RNA from various animal tissues. The combination of a strong denaturant (guanidinium thiocyanate) and a detergent (sodium deoxycholate can be included in some lysis buffer formulations for tissues rich in lipids) ensures efficient homogenization and lysis.
Materials:
-
Animal tissue (e.g., liver, brain)
-
TRIzol® Reagent or similar guanidinium thiocyanate-phenol-chloroform solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
Procedure:
-
Homogenize 50-100 mg of tissue in 1 mL of TRIzol® Reagent using a homogenizer.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with at least 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes and dissolve in an appropriate volume of nuclease-free water.
References
Application Notes and Protocols: Preparation of a 10% Sodium Deoxycholate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium deoxycholate is an ionic detergent and a bile salt that is widely used in biological research and the pharmaceutical industry.[1][2][3] Its amphiphilic nature makes it effective at disrupting cell membranes and solubilizing proteins and lipids, rendering it a critical component in various laboratory applications.[1][2] Common uses include cell lysis for protein extraction, particularly for membrane proteins, inclusion in buffers like RIPA, and applications in protein purification and diagnostics.[3][4][5][6] This document provides a detailed protocol for the preparation of a 10% (w/v) sodium deoxycholate stock solution, along with essential data, safety information, and application workflows.
Quantitative Data Summary
A summary of the key quantitative data for sodium deoxycholate is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 414.55 g/mol | [1] |
| Purity | ≥98% | [7][8][9] |
| Appearance | White to off-white crystalline powder | [4][7][10] |
| Solubility in Water | Highly soluble | [11] |
| pH of 2% Solution | 7.5 - 9.5 at 25°C | [7] |
| Critical Micelle Concentration (CMC) | 2-6 mM (20-25°C) | [8][11] |
| Storage of Powder | Room temperature | [4][8] |
| Storage of 10% Solution | See Protocol Section | [1][12][13][14] |
Experimental Protocols
Protocol: Preparation of 10% (w/v) Sodium Deoxycholate Stock Solution
This protocol outlines the steps to prepare a 10% (w/v) stock solution of sodium deoxycholate.
Materials:
-
Sodium deoxycholate powder (Biochemistry Grade)
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
50 mL conical tube or appropriate glass bottle
-
Magnetic stirrer and stir bar or a rocking platform
-
Weighing scale and weigh paper/boat
-
Spatula
-
Parafilm
-
0.22 µm or 0.45 µm sterile filter and syringe (optional, for sterile applications)
Procedure:
-
Weighing: Accurately weigh 5 g of sodium deoxycholate powder and transfer it to a 50 mL conical tube.
-
Dissolving: Add approximately 40 mL of ultrapure water to the tube.
-
Mixing: Securely cap the tube and seal with parafilm. Place the tube on a rocking platform or use a magnetic stirrer at room temperature. Mix for several hours to overnight (12-16 hours) in the dark to ensure complete dissolution.[12] Sodium deoxycholate can be slow to dissolve. Gentle heating can aid dissolution, but avoid boiling.
-
Volume Adjustment: Once fully dissolved, adjust the final volume to 50 mL with ultrapure water.
-
Sterilization (Optional): For applications requiring sterility, filter the solution through a 0.45 µm or 0.22 µm sterile filter into a sterile container.[12]
-
Storage: Store the 10% sodium deoxycholate stock solution protected from light.[6][15] There are varying recommendations for storage temperature:
Safety Precautions:
-
Sodium deoxycholate is harmful if swallowed and causes skin and serious eye irritation.[16]
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, when handling the powder and solution.[16][17][18]
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[19]
-
In case of contact with eyes or skin, rinse immediately and thoroughly with water.[16] If swallowed, seek immediate medical attention.[16]
Diagrams
Caption: Workflow for preparing a 10% sodium deoxycholate stock solution.
Caption: Role of sodium deoxycholate in a typical cell lysis workflow.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. clinisciences.com [clinisciences.com]
- 3. nbinno.com [nbinno.com]
- 4. moleculardepot.com [moleculardepot.com]
- 5. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 6. abcam.com [abcam.com]
- 7. myfuse.education [myfuse.education]
- 8. 脱氧胆酸钠 Suitable for manufacturing of diagnostic kits and reagents | Sigma-Aldrich [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. usbio.net [usbio.net]
- 11. Complete Guide To Deoxycholate Sodium: Applications, Safety, And Sourcing For Cosmetic & Pharmaceutical Industries | OCTAGONCHEM [octagonchem.com]
- 12. An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Deoxycholic Acid, Sodium Salt, ULTROL Grade Highly purified and intended for use as a detergent to solubilize membrane-bound proteins in their native state. 302-95-4 [sigmaaldrich.com]
- 15. scribd.com [scribd.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. fishersci.com [fishersci.com]
- 19. Sodium Desoxycholate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Application Notes and Protocols for Incorporating Sodium Deoxycholate in Buffers for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Sodium deoxycholate is an anionic, bile acid-derived detergent frequently employed in biochemical applications, particularly in the preparation and execution of enzyme assays. Its utility stems from its ability to solubilize membrane-associated proteins, thereby making them accessible for enzymatic analysis. However, its effects on enzyme activity and assay components necessitate careful consideration and optimization.
Key Considerations for Use:
-
Solubilization of Membrane-Bound Enzymes: The primary application of sodium deoxycholate in enzyme assays is the solubilization of membrane-bound or membrane-associated enzymes. By disrupting the lipid bilayer, it allows for the extraction of these proteins into an aqueous buffer system, which is essential for most in vitro assay formats. A common starting concentration for solubilization is around 1% (w/v), though this may need to be optimized for specific proteins and membranes. In some proteomics applications, concentrations as high as 5% have been used for initial extraction, followed by dilution to 1% for subsequent enzymatic digestion.[1]
-
Maintaining Enzyme Activity: While effective for solubilization, sodium deoxycholate, as an ionic detergent, can be denaturing to some enzymes, particularly kinases. It can also disrupt protein-protein interactions, which may be critical for the function of certain enzymatic complexes. However, for other enzymes, such as trypsin, it has been shown to be remarkably compatible, with the enzyme retaining a significant portion of its activity even at high detergent concentrations.[2] It is crucial to empirically determine the optimal concentration that balances solubilization with the preservation of enzymatic function.
-
Potential for Enzyme Inhibition or Activation: The presence of sodium deoxycholate in an assay buffer can directly impact enzyme kinetics. For some enzymes, it has been shown to be inhibitory. For instance, studies on small intestinal enzymes like lactase, sucrase, and maltase have demonstrated a depression of their activity in the presence of deoxycholate.[3][4] Conversely, some enzymes may be activated by the detergent. Therefore, it is essential to perform control experiments to assess the direct effect of sodium deoxycholate on the enzyme of interest.
-
Interference with Assay Detection: Sodium deoxycholate can interfere with common colorimetric and fluorometric detection methods used in enzyme assays. It can alter the spectral properties of dyes and fluorescent probes, leading to inaccurate readings. Additionally, it may interfere with protein quantification assays, such as the Bradford and BCA assays. To mitigate this, it is important to run appropriate blanks and controls containing the same concentration of sodium deoxycholate as the experimental samples. Diluting samples to reduce the final detergent concentration can also be an effective strategy.
-
Critical Micelle Concentration (CMC): The CMC of sodium deoxycholate is in the range of 2-6 mM. Above this concentration, the detergent forms micelles, which can sequester substrates or other assay components, affecting their availability to the enzyme. When developing an assay, it is advisable to test a range of sodium deoxycholate concentrations, both below and above the CMC, to understand its impact on the reaction kinetics.
Quantitative Data Summary
The following table summarizes the effect of sodium deoxycholate on the activity of a model enzyme, trypsin. This data is crucial for understanding the concentration-dependent effects of the detergent on enzyme function.
| Sodium Deoxycholate Concentration (% w/v) | Trypsin Activity Retained (%) | Reference |
| 1 | ~100 | [2] |
| 2-5 | ~86.4 | [2] |
| 10 | ~77.4 | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) Sodium Deoxycholate Stock Solution
This protocol details the preparation of a concentrated stock solution of sodium deoxycholate, which can then be diluted to the desired working concentration in assay buffers.
Materials:
-
Sodium deoxycholate powder
-
Ultrapure water
-
50 mL conical tube
-
Magnetic stirrer and stir bar (optional) or rocker
-
0.45 µm sterile filter
-
50 mL sterile syringe
Procedure:
-
Weigh 4 g of sodium deoxycholate powder and transfer it to a 50 mL conical tube.
-
Add 30 mL of ultrapure water to the tube.
-
Seal the tube with parafilm and mix by rocking or using a magnetic stirrer in the dark for 12-16 hours at room temperature (20-25°C) until the powder is completely dissolved.[5]
-
Adjust the final volume to 40 mL with ultrapure water.
-
Sterile filter the solution using a 50 mL syringe and a 0.45 µm sterile filter into a fresh, sterile 50 mL conical tube.
-
Store the 10% stock solution protected from light at room temperature for up to one year.
Protocol 2: Assay for Na+/K+-ATPase Activity in Tissue Homogenates
This protocol provides a method for measuring the activity of the membrane-bound enzyme Na+/K+-ATPase, utilizing sodium deoxycholate for sample homogenization and enzyme solubilization. The assay is based on the measurement of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Tissue sample (e.g., brain, kidney)
-
SEI Buffer: 250 mM sucrose, 10 mM EDTA, 50 mM imidazole, pH 7.3
-
10% (w/v) Sodium deoxycholate stock solution
-
Assay mixture (containing ATP, NaCl, KCl, MgCl2 in a suitable buffer)
-
Assay mixture with ouabain (B1677812) (a specific inhibitor of Na+/K+-ATPase)
-
Reagents for Pi detection (e.g., malachite green-based reagent)
-
Phosphate standard solution
-
Microplate reader
-
Homogenizer (e.g., bead homogenizer or Dounce homogenizer)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw the tissue sample in 300 µL of ice-cold SEI buffer.
-
Add 10% sodium deoxycholate stock solution to a final concentration of 0.1%.
-
Homogenize the tissue using a bead homogenizer (e.g., 2 cycles of 15 seconds at 5800 RPM) or a Dounce homogenizer on ice.
-
Immediately centrifuge the homogenate at 15,000 x g for 5 minutes at 4°C.
-
Collect the supernatant, which contains the solubilized enzyme, and keep it on ice.
-
-
Enzyme Assay:
-
Set up two sets of duplicate wells in a microplate for each sample.
-
Set 1 (Total ATPase activity): Add 10 µL of the supernatant to wells containing the assay mixture.
-
Set 2 (Ouabain-insensitive ATPase activity): Add 10 µL of the supernatant to wells containing the assay mixture with ouabain.
-
Prepare a standard curve for inorganic phosphate using the phosphate standard solution.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-20 minutes.
-
Stop the reaction and measure the amount of inorganic phosphate released using a suitable colorimetric method (e.g., by adding a malachite green-based reagent and measuring the absorbance at the appropriate wavelength).
-
-
Data Analysis:
-
Calculate the concentration of inorganic phosphate released in each well using the standard curve.
-
Determine the total ATPase activity (from Set 1) and the ouabain-insensitive ATPase activity (from Set 2).
-
The Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
-
Express the enzyme activity in appropriate units (e.g., µmol Pi/mg protein/hour).
-
Mandatory Visualizations
Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[6] PI3K is often recruited to the plasma membrane upon receptor activation, making it a relevant example of a membrane-associated enzyme where detergents like sodium deoxycholate may be necessary for in vitro assays.
Caption: The PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for an enzyme assay involving a membrane-bound enzyme and the use of sodium deoxycholate.
Caption: Workflow for a membrane enzyme assay.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered when using sodium deoxycholate in enzyme assays.
Caption: Troubleshooting sodium deoxycholate assays.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Deoxycholate depresses small-intestinal enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cusabio.com [cusabio.com]
Application Notes and Protocols: Sodium Deoxycholate for Viral Inactivation in Biologics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium deoxycholate, a bile salt detergent, for the inactivation of viruses in the manufacturing of biologics. This document includes its mechanism of action, efficacy data, potential impact on product stability, and detailed experimental protocols for validation.
Introduction to Sodium Deoxycholate for Viral Inactivation
Sodium deoxycholate is an anionic detergent that is effective in disrupting the lipid envelopes of certain viruses, rendering them non-infectious. This property makes it a valuable tool in viral clearance strategies during the production of biologics such as monoclonal antibodies, recombinant proteins, and other therapeutic products derived from cell cultures. Its application is particularly relevant for ensuring the safety of biopharmaceutical products by mitigating the risk of contamination with enveloped viruses.
The primary mechanism of viral inactivation by sodium deoxycholate involves the solubilization of the viral lipid membrane. This disruption of the envelope prevents the virus from binding to and entering host cells, thereby neutralizing its infectivity.
Mechanism of Action
Sodium deoxycholate's amphipathic nature, possessing both hydrophobic and hydrophilic regions, allows it to integrate into and disrupt the lipid bilayer of enveloped viruses. This leads to the breakdown of the viral envelope and the subsequent inactivation of the virus. This method is primarily effective against enveloped viruses. Non-enveloped viruses, which lack a lipid envelope, are generally resistant to inactivation by detergents like sodium deoxycholate alone.
Mechanism of enveloped virus inactivation by sodium deoxycholate.
Efficacy of Sodium Deoxycholate in Viral Inactivation
The effectiveness of sodium deoxycholate in inactivating viruses is dependent on several factors, including the specific virus, the concentration of the detergent, temperature, and the duration of treatment. While quantitative data for sodium deoxycholate as a standalone viral inactivation agent is not extensively available in published literature, it is often used in combination with solvents in a process known as solvent/detergent (S/D) treatment.
Data Presentation: Viral Inactivation Efficacy
The following tables summarize available data on the viral inactivation efficacy of treatments involving bile salts like sodium cholate, which is structurally similar to sodium deoxycholate, and data related to the use of sodium deoxycholate in specific contexts. It is crucial to note that these values are indicative and that process-specific validation is mandatory.
Table 1: Viral Inactivation by Solvent/Detergent (S/D) Treatment (Containing a Bile Salt)
| Virus (Model for) | Biologic Matrix | Treatment Conditions | Log Reduction Value (LRV) | Reference |
| SARS-CoV | Protein Solutions (10% BSA) | TNBP / Sodium Cholate, 24 hours | > 4.0 | [1] |
| SARS-CoV | PBS | TNBP / Sodium Cholate, 2 hours | > 4.0 | [1] |
| HIV | Plasma-derived products | 0.3% TNBP / 0.2% Sodium Cholate | Effective Inactivation | [2] |
| HCV | Plasma-derived products | 0.3% TNBP / 0.2% Sodium Cholate | Effective Inactivation | [2] |
Note: The data for SARS-CoV indicates that in the presence of high protein concentrations, a longer incubation time was required, and complete inactivation to the limit of detection was not always achieved within 24 hours.
Table 2: Reported Efficacy of Sodium Deoxycholate in Specific Applications
| Virus | Application | Sodium Deoxycholate Concentration | Outcome | Reference |
| Coronaviruses (HCoV-229E, HCoV-OC43) | Proteomics Sample Preparation | 1% | Complete Inactivation | [3] |
| Aichi Virus (non-enveloped) | Pre-treatment for Viability RT-qPCR | 0.1% | Enhanced efficacy of subsequent inactivation steps | [4][5] |
It is important to reiterate that comprehensive viral clearance studies must be performed to validate the efficacy of sodium deoxycholate for each specific biologic and manufacturing process.
Impact on Biologic Product Stability
The use of sodium deoxycholate in the manufacturing of biologics requires careful consideration of its potential impact on the stability and activity of the therapeutic protein.
-
Protein Solubilization: Sodium deoxycholate is known to be an effective agent for solubilizing proteins, particularly membrane proteins. This property can be advantageous in certain purification processes.
-
Potential for Denaturation: At higher concentrations, sodium deoxycholate can have denaturing effects on proteins. Therefore, the concentration used for viral inactivation must be carefully optimized to ensure it does not compromise the structural integrity and biological activity of the product.
-
Protein Folding: There are reports suggesting that residual sodium deoxycholate can interfere with the proper folding of some proteins.
-
Analytical Interference: Sodium deoxycholate can interfere with certain protein quantification assays.
-
Clearance: It is critical to demonstrate the effective removal of sodium deoxycholate in subsequent purification steps to ensure the safety and quality of the final drug product.
Data Presentation: Impact on Protein Recovery and Purity
The following table summarizes findings on the effect of sodium deoxycholate on protein purification from a study on recombinant proteins.
Table 3: Effect of Sodium Deoxycholate on Recombinant Protein Purification
| Protein | Application | Sodium Deoxycholate Concentration | Observation | Reference |
| His-tagged soluble proteins | Affinity Chromatography | Not specified | Enhanced purity from ~38% to >90% | [6] |
| Recombinant HBsAg | Immunoaffinity Chromatography | 0.1% | 1.5-fold increase in recovery | [7] |
Product-specific studies are essential to determine the impact of sodium deoxycholate on the aggregation, fragmentation, and overall stability of the biologic.
Experimental Protocols
Validation of a viral inactivation step is a regulatory requirement and must be conducted using a scaled-down model of the manufacturing process. The following are generalized protocols for quantifying infectious virus titers, which are central to any viral clearance study.
Experimental Workflow for a Viral Inactivation Study
General workflow for a viral inactivation validation study.
Protocol: Plaque Assay for Quantifying Infectious Virus
A plaque assay is a standard method to determine the concentration of infectious virus particles, reported as plaque-forming units per milliliter (PFU/mL).
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock (control and post-inactivation samples)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Agarose or other overlay medium
-
Neutral red or crystal violet stain
Procedure:
-
Cell Seeding: The day before the assay, seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus samples (both control and treated) in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with a small volume (e.g., 200 µL) of each viral dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After the incubation period, remove the inoculum and gently add an overlay medium containing agarose. This semi-solid medium restricts the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 3-14 days, depending on the virus).
-
Staining: Once plaques are visible, stain the cells with neutral red or crystal violet. Living cells will take up the stain, while the areas of dead or lysed cells (plaques) will remain clear.
-
Plaque Counting: Count the number of plaques in the wells that have a countable number (typically 10-100 plaques).
-
Titer Calculation: Calculate the viral titer (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum)
Protocol: Tissue Culture Infectious Dose 50 (TCID50) Assay
The TCID50 assay determines the virus dilution that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.
Materials:
-
Susceptible host cells in a 96-well plate
-
Virus stock (control and post-inactivation samples)
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate to achieve a confluent monolayer.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the virus samples.
-
Infection: Inoculate replicate wells (e.g., 8 wells per dilution) with each viral dilution. Include a negative control (cells only).
-
Incubation: Incubate the plate at 37°C for a period sufficient for the development of CPE (typically 3-7 days).
-
Scoring: Observe each well for the presence or absence of CPE and record the number of positive wells for each dilution.
-
TCID50 Calculation: Use a statistical method, such as the Reed-Muench or Spearman-Kärber formula, to calculate the TCID50/mL.
Regulatory Considerations
Regulatory agencies such as the FDA and EMA have specific guidelines for viral safety evaluation of biotechnology products.[8] These guidelines emphasize a multi-faceted approach to viral safety, which includes:
-
Testing of cell banks and raw materials for the absence of viruses.
-
Demonstrating the capacity of the manufacturing process to remove or inactivate viruses through viral clearance studies.
-
Testing of the bulk harvest for the presence of adventitious viruses.
The design and execution of viral clearance studies should be in accordance with these regulatory expectations.
Conclusion
Sodium deoxycholate can be an effective agent for the inactivation of enveloped viruses in the manufacturing of biologics. However, its use requires careful consideration of its efficacy against the specific viruses of concern and its potential impact on the stability of the drug product. Due to the limited availability of public data on the standalone use of sodium deoxycholate for viral inactivation, robust, product-specific validation studies are essential to ensure both the safety and quality of the final biologic.
Disclaimer: These application notes are for informational purposes only and should not be considered a substitute for product-specific validation studies and adherence to regulatory guidelines.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Effect of β-Cyclodextrin on the Aggregation Behavior of Sodium Deoxycholate and Sodium Cholate in Aqueous Solution | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Viability RT-qPCR Combined with Sodium Deoxycholate Pre-treatment for Selective Quantification of Infectious Viruses in Drinking Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. dojindo.com [dojindo.com]
- 8. Analysis of Virus Clearance for Biotechnology Manufacturing Processes from Early to Late Phase Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Deoxycholate for Cell Lysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium deoxycholate (SDC) for cell lysis.
Frequently Asked Questions (FAQs)
Q1: What is sodium deoxycholate and why is it used for cell lysis?
Sodium deoxycholate (SDC) is an anionic, bile-salt detergent commonly used to disrupt cell membranes and solubilize proteins, particularly membrane proteins.[1][2][3] Its amphipathic nature, with both hydrophobic and hydrophilic regions, allows it to effectively interact with the lipid bilayer of cell membranes, leading to cell lysis and the release of intracellular contents.[1]
Q2: What is a typical starting concentration for sodium deoxycholate in a lysis buffer?
A common starting concentration for sodium deoxycholate in lysis buffers, such as RIPA buffer, is 0.5% (w/v).[4][5] However, the optimal concentration can vary depending on the cell type and the specific application. For some applications, concentrations around 1% have been shown to yield good results.[6]
Q3: Can sodium deoxycholate interfere with downstream applications?
Yes, sodium deoxycholate can interfere with several downstream assays. It is known to interfere with common protein quantification assays like the Bradford and BCA assays, often requiring dilution of the lysate before measurement.[7][8][9] At higher concentrations, it can also have denaturing effects on proteins and may disrupt protein-protein interactions, which is a critical consideration for co-immunoprecipitation experiments.[1][10]
Q4: My sodium deoxycholate solution is cloudy. What should I do?
Sodium deoxycholate has a tendency to precipitate out of solution at low temperatures (e.g., 4°C or on ice).[11] If your solution appears cloudy, you can gently warm it to 37°C to redissolve the precipitate.[11]
Q5: Is sodium deoxycholate suitable for lysing all types of cells?
While sodium deoxycholate is effective for lysing mammalian cells, other cell types with more robust cell walls, such as bacteria, yeast, or plant cells, may require harsher lysis methods or the addition of other enzymes or detergents.[12] For instance, bacterial cell lysis often requires enzymes like lysozyme (B549824) to break down the peptidoglycan cell wall.[13]
Troubleshooting Guides
Issue 1: Low Protein Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Lysis | - Increase the concentration of sodium deoxycholate in your lysis buffer. You can perform a titration from 0.5% to 2.0% to find the optimal concentration for your specific cell type. - For difficult-to-lyse cells, consider a higher initial concentration (e.g., 5%) followed by dilution before downstream processing.[14] - Incorporate mechanical disruption methods such as sonication or homogenization after adding the lysis buffer.[4] |
| Protein Degradation | - Always perform cell lysis on ice or at 4°C to minimize enzymatic activity.[12] - Add a freshly prepared protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use.[15] |
| Inappropriate Buffer Volume | - Ensure you are using an adequate volume of lysis buffer for your cell pellet or culture dish to ensure all cells come into contact with the lysis solution. A general guideline is 100-200 µl per 30 cm² of culture plate surface area.[4] |
Issue 2: Protein Degradation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Protease/Phosphatase Activity | - Add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer right before use.[10][15] - Keep samples on ice at all times during the lysis procedure.[12] |
| Over-sonication | - If using sonication, keep the sample on ice and use short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating, which can denature proteins. |
Issue 3: Interference with Downstream Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Protein Quantification Assay Interference (BCA, Bradford) | - Dilute your lysate (e.g., 4-fold) with a compatible buffer before performing the protein assay.[7][8][9] - Use a detergent-compatible protein assay. |
| Enzyme Activity Inhibition | - The denaturing properties of sodium deoxycholate can inhibit enzyme activity.[1] If measuring enzymatic activity is your goal, consider using a milder, non-ionic detergent or a lysis buffer formulation without ionic detergents like SDC.[15] |
| Disruption of Protein-Protein Interactions (Co-IP) | - For co-immunoprecipitation, a strong lysis buffer containing SDC (like RIPA) may disrupt sensitive protein-protein interactions.[10] - Use a milder lysis buffer, such as one with a non-ionic detergent like Triton X-100 or NP-40, and without SDC.[16][17] |
Quantitative Data Summary
The following table summarizes common concentrations of sodium deoxycholate used in various lysis buffer formulations.
| Lysis Buffer / Application | Sodium Deoxycholate Concentration (% w/v) | Reference / Notes |
| RIPA Buffer | 0.5% | A standard concentration for routine cell lysis of mammalian cells.[4][5] |
| Proteomics (RAJI and THP1 cells) | 1% | Found to give a higher protein yield compared to 4% SDS in one study.[6] |
| Co-Immunoprecipitation | 0.25% | Used in a modified RIPA buffer for solubilizing a nuclear protein.[17] |
| Bacterial Cell Lysis | 0.2% | Shown to be effective for weakening the cell wall in some bacteria.[13] |
| Enhanced Membrane Protein Extraction | 5% (initial), then diluted to 1% | A strategy for improving the solubilization of hydrophobic membrane proteins.[14] |
Experimental Protocols
Protocol 1: Basic Cell Lysis of Adherent Mammalian Cells using a Sodium Deoxycholate-Containing Buffer (RIPA)
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Place the cell culture dish on ice.
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer (with freshly added inhibitors) to the dish. For a 10 cm dish, use approximately 300-500 µl.[4]
-
Use a cell scraper to scrape the cells off the dish and into the lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes.[5]
-
(Optional) Sonicate the lysate on ice to further shear the DNA and improve lysis.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Carefully transfer the supernatant (the protein lysate) to a new pre-chilled tube.
-
Store the lysate at -80°C for long-term use.
Protocol 2: Optimizing Sodium Deoxycholate Concentration
-
Prepare a stock of your base lysis buffer without sodium deoxycholate.
-
Create a series of lysis buffers with varying concentrations of sodium deoxycholate (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).
-
Culture your cells of interest and divide them into equal aliquots.
-
Lyse each aliquot of cells with a different concentration of the prepared lysis buffer, following a standard lysis protocol (like the one described above).
-
After lysis and clarification of the lysate by centrifugation, measure the protein concentration of each supernatant.
-
Analyze the protein yield for each concentration to determine the optimal concentration for your cell type.
-
(Optional) Perform a downstream application (e.g., Western blot for a specific protein) to confirm that the chosen concentration does not negatively impact your results.
Visualizations
References
- 1. clinisciences.com [clinisciences.com]
- 2. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
- 3. nbinno.com [nbinno.com]
- 4. Lysis of Mammalian Cells [users.uoi.gr]
- 5. biomol.com [biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis [protocols.io]
- 8. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Improvement of a sample preparation method assisted by sodium deoxycholate for mass-spectrometry-based shotgun membrane proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
how to remove sodium deoxycholate from a protein sample before mass spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of sodium deoxycholate (SDC) from protein and peptide samples prior to mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove sodium deoxycholate (SDC) before mass spectrometry?
A1: Sodium deoxycholate is an ionic detergent beneficial for solubilizing and denaturing proteins, particularly membrane proteins, and is compatible with enzymatic digestion.[1][2][3] However, its presence during mass spectrometry analysis can interfere with the results by suppressing the ionization of peptides, forming adducts with peptides and proteins, and causing shifts in m/z values.[4] Therefore, it is crucial to remove SDC from protein digests before downstream analysis.[4][5]
Q2: What are the most common methods for removing SDC from protein samples?
A2: The most widely used methods for SDC removal include:
-
Acid Precipitation (AP): Involves acidifying the sample to cause SDC to precipitate, followed by centrifugation to separate the SDC pellet from the peptide-containing supernatant.[1][6]
-
Phase Transfer (PT): This method, also known as liquid-liquid extraction, uses a water-immiscible organic solvent like ethyl acetate (B1210297) to extract the precipitated SDC from the acidified aqueous sample.[3][7][8][9]
-
Detergent Removal Resins: These are commercially available spin columns or resins that specifically bind and remove detergents from the sample while allowing proteins and peptides to be recovered in the flow-through.[5][10][11][12]
-
Filter-Aided Sample Preparation (FASP): This technique uses a molecular weight cut-off filter to retain proteins while allowing for the removal of smaller molecules like detergents through washing steps.[8]
Q3: Which SDC removal method is best for my sample?
A3: The choice of method depends on factors such as sample volume, protein concentration, and the specific requirements of your downstream mass spectrometry analysis.
-
Acid precipitation is simple, economical, and effective but may lead to some peptide loss.[1][13]
-
Phase transfer is also highly effective but involves the use of organic solvents and requires careful separation of the aqueous and organic layers.[7][8]
-
Detergent removal resins are fast, highly efficient, and offer good protein recovery, making them suitable for a wide range of samples.[4][5][10]
-
FASP is a good option when you need to simultaneously concentrate your sample and remove detergents.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor protein/peptide recovery after acid precipitation. | Peptides have co-precipitated with the SDC pellet.[13][14] | Wash the SDC pellet with an acidic solution (e.g., 0.5% TFA) to recover co-precipitated peptides. Combine the wash supernatant with the original supernatant. Some studies show that re-solubilizing the pellet at a pH of 8-8.5 and re-precipitating can also improve recovery.[13] |
| Residual SDC is still interfering with MS analysis after acid precipitation. | Incomplete precipitation of SDC, especially with highly sensitive mass spectrometers.[8][15] | - Ensure the final acid concentration is sufficient (e.g., 1% TFA or 0.5% formic acid).[6][7] - After centrifugation, carefully collect the supernatant without disturbing the pellet. Consider leaving a small amount of supernatant behind to avoid contamination.[15] - For highly sensitive analyses, a combination of acid precipitation followed by ethyl acetate extraction of the supernatant can be more effective.[8] |
| Sample loss during phase transfer with ethyl acetate. | Aspiration of the aqueous layer along with the organic layer. | Be cautious when removing the upper organic (ethyl acetate) layer. It is better to leave a small amount of the organic layer behind than to lose part of the aqueous layer containing your peptides.[8] Repeat the extraction multiple times for efficient removal.[8] |
| Low protein/peptide recovery using detergent removal spin columns. | - The protein concentration of the sample is very low. - The chosen resin is not suitable for the sample volume or protein concentration. | - For samples with low protein concentrations (≤ 100µg/mL), use a high-recovery version of the detergent removal resin if available.[4] - Ensure you are using the correct size of spin column for your sample volume as specified by the manufacturer.[4] |
| Difficulty dissolving the protein pellet after precipitation. | The protein has aggregated or is not soluble in the chosen resuspension buffer. | - Use a buffer with a pH > 8 to help dissolve the residual deoxycholate and the protein pellet.[16] - Gentle heating and vortexing can aid in dissolving the pellet.[16] |
Quantitative Data Summary
The following table summarizes the performance of different sodium deoxycholate removal methods based on available data.
| Method | Starting SDC Concentration | Detergent Removal Efficiency | Protein/Peptide Recovery | Reference |
| Detergent Removal Resin (Pierce) | 5% | 99% | 100% (for BSA) | [10] |
| Detergent Removal Resin (Pierce) | 1-5% | >95% | >90% (generally) | [4] |
| HiPPR Detergent Removal Resin | 1% | Not specified | High recovery for low concentration samples | [17] |
| Acid Precipitation | Not specified | Effective, but may be incomplete | Can be low due to co-precipitation, but can be improved with pellet wash.[1][13] | [1][13] |
| Phase Transfer (Ethyl Acetate) | Not specified | Highly effective | Generally good, but potential for sample loss during phase separation. | [7][8] |
Detailed Experimental Protocols
Method 1: Acid Precipitation of Sodium Deoxycholate
This protocol is a common and straightforward method for SDC removal.
Materials:
-
Protein digest sample containing SDC.
-
Trifluoroacetic acid (TFA) or Formic Acid.
-
Microcentrifuge.
-
Pipettes and tips.
Procedure:
-
To your protein digest solution, add TFA to a final concentration of 0.5-1% or formic acid to a final concentration of 0.5%.[6][7] A white precipitate of deoxycholic acid should form.[8]
-
Incubate the sample at room temperature for 10-15 minutes.
-
Centrifuge the sample at 15,700 x g for 15 minutes.[7]
-
Carefully collect the supernatant, which contains your peptides, without disturbing the SDC pellet.
-
(Optional but recommended for improved recovery) Add a small volume of 0.5% TFA to the pellet, vortex briefly, and centrifuge again. Collect this supernatant and combine it with the supernatant from step 4.[1]
-
The resulting peptide solution can then be desalted using a C18 StageTip or other desalting method before MS analysis.[7]
Method 2: Phase Transfer with Ethyl Acetate
This protocol uses an organic solvent to extract the SDC.
Materials:
-
Protein digest sample containing SDC.
-
Trifluoroacetic acid (TFA) or Formic Acid.
-
Ethyl acetate.
-
Microcentrifuge.
-
Pipettes and tips.
Procedure:
-
Acidify the protein digest solution by adding TFA or formic acid to a final pH of ~2.[18]
-
Add an equal volume of ethyl acetate to the acidified sample (e.g., 100 µL of ethyl acetate to 100 µL of sample).[18]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at 15,000 x g for 5 minutes to separate the aqueous and organic phases.[18]
-
Carefully remove and discard the upper organic layer, which contains the SDC.[8]
-
Repeat the ethyl acetate extraction (steps 2-5) at least two more times to ensure complete removal of SDC.[8]
-
The lower aqueous phase containing the peptides is now ready for desalting and mass spectrometry analysis.
Visualized Workflows
Caption: Workflow of Sodium Deoxycholate Removal by Acid Precipitation.
References
- 1. Evaluation and optimization of removal of an acid-insoluble surfactant for shotgun analysis of membrane proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Phase transfer surfactant-aided trypsin digestion for membrane proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. Efficient removal of detergents from proteins and peptides in a spin column format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 13. biorxiv.org [biorxiv.org]
- 14. Plasma proteome coverage is increased by unique peptide recovery from sodium deoxycholate precipitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. apps.thermoscientific.com [apps.thermoscientific.com]
- 18. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Deoxycholate Interference with the Bradford Protein Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Bradford protein assay due to the presence of sodium deoxycholate.
Frequently Asked Questions (FAQs)
Q1: How does sodium deoxycholate interfere with the Bradford protein assay?
Sodium deoxycholate, an ionic detergent, interferes with the Bradford protein assay primarily by interacting with the Coomassie Brilliant Blue G-250 dye.[1][2] This interaction can lead to several issues:
-
High Background Absorbance: The detergent can cause a color change in the dye even in the absence of protein, leading to an elevated baseline reading and an overestimation of protein concentration.[1][3]
-
Precipitate Formation: The presence of detergents like sodium deoxycholate can cause the Bradford reagent to precipitate, rendering the assay results unreliable.[3][4]
-
Altered Dye-Protein Interaction: The detergent can bind to proteins, potentially blocking the sites where the Coomassie dye would normally bind, leading to inaccurate measurements.[5] It can also alter the pH of the assay solution, which affects the dye's binding characteristics.[3]
Q2: What are the visible signs of sodium deoxycholate interference in my Bradford assay?
You may observe the following indicators of interference:
-
Unusually high absorbance readings in your blank (buffer containing sodium deoxycholate but no protein).[3]
-
The formation of a visible precipitate when the Bradford reagent is added to your samples.[3]
-
A non-linear or "saturated" standard curve, even at low protein concentrations.[2][3]
-
Inconsistent or poorly reproducible results between replicates.[3]
Q3: What is the maximum concentration of sodium deoxycholate tolerated by the standard Bradford assay?
The tolerance of the Bradford assay to detergents is generally low. While specific limits can vary depending on the exact formulation of the Bradford reagent, detergents like sodium deoxycholate are known to interfere even at low concentrations.[6][7] For instance, RIPA buffer, which contains 0.5% sodium deoxycholate, is known to be incompatible with the standard Bradford assay, causing high background absorbance.[2][7] If your sample contains sodium deoxycholate, it is highly likely to interfere.
Q4: Can I simply dilute my sample to reduce the interference?
Dilution can be a viable strategy if your protein concentration is high enough to remain within the detectable range of the assay after being diluted.[4][6] A 4-fold dilution was shown to be sufficient to rectify interference in one study.[8] However, for samples with low protein content, dilution may reduce the protein concentration below the assay's detection limit.[3] It is also crucial to prepare your protein standards in the same diluted buffer as your samples to ensure the blank correctly accounts for any remaining interference.[4]
Q5: Are there alternative protein assays that are more compatible with sodium deoxycholate?
Yes, several other protein assays are known to be more tolerant of detergents. The most common alternatives include:
-
Bicinchoninic Acid (BCA) Assay: The BCA assay is a popular choice as it is generally more resistant to interference from detergents than the Bradford assay.[3]
-
Bio-Rad DC™ Protein Assay: This assay, based on the Lowry method, is specifically designed to be compatible with samples containing detergents and reducing agents.[2][3]
It is always recommended to test for interference by running a control with a known protein standard in the presence of the suspected interfering substance.[9]
Troubleshooting Guides
Problem: High Background Absorbance and Inaccurate Results
This guide provides a step-by-step approach to troubleshoot and resolve issues arising from sodium deoxycholate interference.
Caption: Troubleshooting workflow for sodium deoxycholate interference.
Data Presentation
Table 1: Compatibility of Common Reagents with Protein Assays
| Compound | Max Compatible Concentration (Bradford Assay) | Max Compatible Concentration (BCA Assay) | Notes |
| Sodium Deoxycholate | Interferes significantly | Generally more compatible, but testing is advised. | Causes high background and precipitation in Bradford assay.[2][7] |
| SDS | < 0.1% (Interference noted) | 1% | Strong anionic detergent, significant interference.[5] |
| Triton X-100 | < 0.1% | 5% | Non-ionic detergent. |
| NP-40 | < 0.5% | 5% | Non-ionic detergent.[2] |
| Tris Buffer | Interferes (pH dependent) | 100 mM | Prepare standards in the same buffer.[6] |
| Glycerol | 25% | 10% | Can increase viscosity and affect readings. |
Note: Compatibility limits are approximate and can vary with the specific assay kit and protocol. Always perform a standard curve with the same buffer as the samples.
Experimental Protocols
Protocol 1: Detergent Removal by TCA/Deoxycholate Precipitation
This method is effective for concentrating protein samples while removing interfering substances like detergents and salts.[3][9][10]
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. go.zageno.com [go.zageno.com]
- 5. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 6. bio-rad.com [bio-rad.com]
- 7. Optimization of the cydex blue assay: A one-step colorimetric protein assay using cyclodextrins and compatible with detergents and reducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
Technical Support Center: Sodium Deoxycholate in Protein Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using sodium deoxycholate (SDC) for protein extraction and solubilization, with a focus on preventing protein precipitation.
Frequently Asked Questions (FAQs)
Q1: What is sodium deoxycholate and why is it used in protein experiments?
Sodium deoxycholate (SDC) is an anionic, bile salt-derived detergent. Its amphiphilic nature, possessing both a hydrophobic steroid backbone and a hydrophilic carboxylate group, makes it effective at disrupting cell membranes and solubilizing membrane-associated proteins.[1] It is a common component in lysis buffers, such as RIPA buffer, for the extraction of cytoplasmic, membrane, and nuclear proteins.[2][3]
Q2: What are the common causes of protein precipitation when using sodium deoxycholate?
Protein precipitation when using SDC can be attributed to several factors:
-
Low pH: SDC itself will precipitate out of solution at an acidic pH (below approximately 6.5), co-precipitating proteins with it.[4] This property is intentionally used in some protocols to remove SDC before downstream analysis.[5]
-
Incompatible Buffer Systems: The use of potassium phosphate (B84403) buffers can lead to the precipitation of potassium deoxycholate, which is less soluble than its sodium counterpart. This is analogous to the known issue of potassium dodecyl sulfate (B86663) precipitation from SDS-containing solutions.[6]
-
Suboptimal SDC Concentration: The concentration of SDC is critical. It needs to be above its critical micelle concentration (CMC) to effectively form micelles that encapsulate and solubilize proteins. However, excessively high concentrations can lead to protein denaturation and aggregation.[1]
-
Temperature: Low temperatures can decrease the solubility of SDC and some protein-detergent complexes, leading to precipitation.[6]
-
Presence of Other Salts: High concentrations of certain salts can affect the solubility of both the protein and the detergent.[7]
Q3: Can I use sodium deoxycholate for co-immunoprecipitation (co-IP) experiments?
It is generally not recommended to use strong ionic detergents like sodium deoxycholate in co-IP experiments. SDC is effective at disrupting not only cell membranes but also protein-protein interactions, which are the basis of a successful co-IP.[8][9] For such applications, milder, non-ionic detergents like NP-40 or Triton X-100 are preferred.[4]
Troubleshooting Guides
Issue 1: Protein precipitation is observed immediately after adding SDC-containing lysis buffer.
This is a common issue that can often be resolved by systematically checking your experimental conditions.
| Possible Cause | Troubleshooting Step | Explanation |
| Low Temperature | Perform the lysis and subsequent steps at room temperature or 37°C. | The solubility of SDC can decrease at lower temperatures, causing it to precipitate. |
| Incompatible Buffer | Avoid using potassium phosphate buffers. Opt for sodium-based buffers like sodium phosphate or Tris-HCl. | Potassium deoxycholate is less soluble than sodium deoxycholate and can precipitate.[6] |
| Incorrect pH | Ensure the pH of your lysis buffer is between 7.4 and 8.5. | SDC is a weak acid and will precipitate in acidic conditions. A slightly alkaline pH maintains its solubility.[4] |
| High Protein Concentration | Dilute the sample or use a larger volume of lysis buffer. | Very high concentrations of protein can exceed the solubilizing capacity of the detergent. |
Issue 2: The protein sample precipitates during storage.
Precipitation during storage can be due to instability of the protein-detergent complex over time.
| Possible Cause | Troubleshooting Step | Explanation |
| Suboptimal SDC Concentration | Optimize the SDC concentration. A typical starting point is 1-2% (w/v). | The SDC concentration should be above its CMC to maintain protein solubility. |
| Storage Temperature | Store samples at 4°C for short-term and consider snap-freezing in liquid nitrogen and storing at -80°C for long-term. Avoid repeated freeze-thaw cycles. | Some protein-detergent complexes are more stable at specific temperatures. |
| Presence of Proteases | Add a protease inhibitor cocktail to your lysis buffer. | Proteolytic degradation can lead to protein fragments that may be less soluble. |
Key Experimental Parameters
The following table summarizes key quantitative data for the effective use of sodium deoxycholate.
| Parameter | Value/Range | Notes |
| Working Concentration | 0.5% - 5% (w/v) | Start with 1-2% and optimize for your specific protein.[1][10] |
| Critical Micelle Concentration (CMC) | ~2-6 mM in aqueous solution | The CMC is influenced by temperature, pH, and ionic strength.[11] |
| Optimal pH Range | 7.4 - 8.5 | SDC precipitates at acidic pH.[4][12] |
| Incompatible Buffers | Potassium Phosphate | Can lead to precipitation of potassium deoxycholate.[6][9][13] |
Experimental Protocols
Protocol 1: General Protein Extraction using a RIPA-like Buffer
This protocol is suitable for the extraction of total cellular proteins.
-
Prepare RIPA Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
Add protease inhibitor cocktail immediately before use.
-
-
Cell Lysis:
-
For adherent cells, wash the cell monolayer with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the plate and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in RIPA buffer.
-
-
Incubation:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Clarification:
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
-
Collect Supernatant:
-
Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protocol 2: Removal of Sodium Deoxycholate by Acid Precipitation
This protocol is often used to remove SDC before downstream applications like mass spectrometry.
-
Acidification:
-
To your protein sample containing SDC, add trifluoroacetic acid (TFA) or formic acid to a final concentration of 0.5-1%.[5]
-
-
Incubation:
-
Incubate the sample on ice for 10-15 minutes. A white precipitate of deoxycholic acid should form.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the proteins, leaving the SDC pellet behind.
-
Visual Guides
Caption: A troubleshooting workflow for addressing protein precipitation when using sodium deoxycholate.
Caption: The process of membrane protein solubilization by sodium deoxycholate micelles.
References
- 1. clinisciences.com [clinisciences.com]
- 2. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis [protocols.io]
- 3. Useful Protocols [research.childrenshospital.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5900376A - Agent for protein precipitation, a method of protein precipitation, a method of protein assay using protein precipitation agent, and a kit for protein assay - Google Patents [patents.google.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. scribd.com [scribd.com]
- 10. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2021033898A1 - Sodium deoxycholate-containing aqueous composition stable against precipitation - Google Patents [patents.google.com]
- 13. Potassium Phosphate (pH 5.8 to 8.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
Technical Support Center: Troubleshooting Low Protein Yield with Sodium Deoxycholate Lysis Buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low protein yield when using a sodium deoxycholate (SDC)-based lysis buffer.
Frequently Asked Questions (FAQs)
Q1: What is sodium deoxycholate and why is it used in lysis buffers?
Sodium deoxycholate is an ionic detergent that is effective at solubilizing cell membranes to extract cytoplasmic, membrane-bound, and nuclear proteins.[1] It is a common component of RIPA (Radioimmunoprecipitation Assay) buffer, which is widely used for whole-cell extracts.[1] SDC is particularly useful for disrupting nuclear membranes.[2][3]
Q2: Can sodium deoxycholate interfere with my protein quantification assay?
Yes, sodium deoxycholate can interfere with common protein quantification assays like the Bradford assay, potentially leading to inaccurate readings.[4][5][6] The strong acidity of the Bradford reagent can cause the sodium deoxycholate to precipitate, which can skew results.[6] Using a BCA assay is a recommended alternative as it is less susceptible to interference from detergents.[6] If you must use a Bradford assay, a 4-fold dilution of the lysate may help to rectify this interference.[4][5]
Q3: Is it necessary to add protease and phosphatase inhibitors to my SDC lysis buffer?
Yes, it is crucial to add protease and phosphatase inhibitors to your lysis buffer immediately before use.[7][8][9][10][11] When cells are lysed, endogenous proteases and phosphatases are released, which can lead to the degradation and dephosphorylation of your target proteins.[9][10][11] Using a commercially available inhibitor cocktail is a convenient way to protect your proteins.[7][8]
Q4: What is the optimal concentration of sodium deoxycholate in a lysis buffer?
The optimal concentration can vary depending on the cell type and the specific proteins of interest. While many protocols use SDC at around 0.5% (as in a standard RIPA buffer), some studies suggest that a higher concentration of up to 5% can be more effective for solubilizing hydrophobic membrane proteins.[12] However, for subsequent steps like enzymatic digestion, the SDC concentration may need to be diluted to 1% or lower to ensure enzyme activity.[13]
Q5: Can I use a sodium deoxycholate-based buffer for immunoprecipitation (IP)?
While SDC-containing buffers like RIPA can be used for IP, the presence of strong ionic detergents can sometimes disrupt protein-protein interactions.[2] If you are performing a co-immunoprecipitation (Co-IP) to study protein interactions, a milder buffer without ionic detergents might be more suitable.[2]
Troubleshooting Guide: Low Protein Yield
This guide provides a step-by-step approach to diagnosing and resolving common issues leading to low protein yield with sodium deoxycholate lysis buffers.
Problem: Low or no protein detected after cell lysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low protein yield.
| Potential Cause | Recommended Action |
| 1. Incomplete Cell Lysis | Verify lysis visually: Use a microscope to confirm that cells have been effectively lysed.[14] Increase mechanical disruption: Supplement detergent lysis with physical methods like sonication or homogenization to ensure complete cell and nuclear membrane breakdown, especially for tissue samples.[15][16][17] Shearing the lysate with a small gauge needle can also help to break up DNA and reduce viscosity.[17] |
| 2. Lysis Buffer Issues | Add fresh inhibitors: Protease and phosphatase inhibitors are unstable in solution; always add them to the lysis buffer immediately before use.[11][14] Optimize SDC concentration: For membrane or hydrophobic proteins, consider increasing the SDC concentration. A higher initial concentration (e.g., 5%) followed by dilution can improve solubilization.[12] Check buffer pH and salt concentration: Ensure the pH of your lysis buffer is within the physiological range (typically 7.4-8.0).[6] High salt concentrations can sometimes cause protein precipitation.[6] |
| 3. Suboptimal Lysis Protocol | Optimize incubation time and temperature: Ensure you are incubating the cells with the lysis buffer for a sufficient amount of time, typically 30 minutes on ice or at 4°C with gentle agitation.[3][18] Use an adequate buffer volume: Using too little lysis buffer for the number of cells can result in inefficient lysis and low protein yield. A common recommendation is to use 1 mL of RIPA buffer for approximately 5-10 million cells.[6][17] |
| 4. Protein Insolubility | Analyze the insoluble pellet: After centrifugation of the lysate, resuspend the pellet in a strong denaturing buffer (e.g., Laemmli buffer) and analyze it by SDS-PAGE to see if your protein of interest is in the insoluble fraction.[17] Consider alternative detergents: If your protein remains insoluble, you may need to try different or stronger detergents. CHAPS is another detergent with a steroid moiety that could be an alternative.[19] For inclusion bodies, non-detergent methods using urea (B33335) or guanidine (B92328) hydrochloride might be necessary.[20] |
Experimental Protocols
Protocol 1: Standard Whole-Cell Lysis using RIPA Buffer (with Sodium Deoxycholate)
This protocol is suitable for the extraction of total cellular proteins from adherent or suspension mammalian cells.
Materials:
-
RIPA Lysis Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail (e.g., 100X stock)
-
Phosphatase Inhibitor Cocktail (e.g., 100X stock)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper (for adherent cells)
-
Pre-cooled microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Lysis Buffer Preparation: Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer to a final concentration of 1X.
-
Cell Lysis:
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle agitation (e.g., on a rocker).[3][18]
-
Clarification: Centrifuge the lysate at approximately 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[18]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-cooled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Storage: Store the lysate in aliquots at -80°C for long-term use.
Protocol 2: Enhanced Lysis for Membrane Proteins using High-Concentration SDC
This protocol is adapted for improved solubilization of hydrophobic and membrane proteins.
Materials:
-
High-Concentration SDC Lysis Buffer (5% w/v Sodium Deoxycholate in 50 mM Tris-HCl, pH 8.5)
-
Dilution Buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Protease and Phosphatase Inhibitors
-
Ice-cold PBS
-
Sonicator
Procedure:
-
Cell Preparation: Follow step 1 from the Standard Whole-Cell Lysis protocol.
-
Lysis Buffer Preparation: Prepare the High-Concentration SDC Lysis Buffer and add inhibitors immediately before use.
-
Cell Lysis: Add the lysis buffer to the cell pellet and vortex briefly.
-
Sonication: Sonicate the lysate on ice to facilitate membrane disruption and shear DNA. Use short pulses to avoid overheating the sample.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Dilution for Digestion (Optional, for downstream enzymatic activity): Dilute the lysate with Dilution Buffer to reduce the SDC concentration to 1% or less. This is critical if you plan to perform enzymatic digestions (e.g., with trypsin), as high concentrations of SDC can inhibit enzyme activity.[13]
-
Clarification and Storage: Follow steps 5-8 from the Standard Whole-Cell Lysis protocol.
Data Presentation
Table 1: Comparison of Lysis Buffers for Protein Extraction Efficiency
| Lysis Buffer Composition | Target Protein Type | Relative Protein Yield | Reference |
| Urea/thiourea/CHAPS | Total Proteome (Oil Palm) | High | [5] |
| Sodium Deoxycholate (SDC) only | Total Proteome (Oil Palm) | Comparable to Urea/thiourea/CHAPS | [4][5] |
| 1% SDC | Membrane Proteins (Yeast) | 26% increase in identified membrane proteins vs. standard protocol | [15][16] |
| 1% SDC | Plasma Membrane Proteins (Rat) | >2-fold increase in identified proteins vs. SDS-based method | [13][21] |
| RIPA (contains 0.5% SDC) | Whole Cell, Membrane, Nuclear | High | [18] |
Note: Relative protein yield is based on reported observations and may vary depending on the specific cell type and experimental conditions.
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for protein extraction.
References
- 1. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Immunoprecipitation Protocol - Leinco Technologies [leinco.com]
- 4. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis [protocols.io]
- 5. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 8. ホスファターゼ・プロテアーゼ阻害剤 [sigmaaldrich.com]
- 9. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 10. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. biocompare.com [biocompare.com]
- 12. Improvement of a sample preparation method assisted by sodium deoxycholate for mass-spectrometry-based shotgun membrane proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. docs.abcam.com [docs.abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of the application of sodium deoxycholate to proteomic analysis of rat hippocampal plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH on sodium deoxycholate monohydrate stability and performance
Welcome to the technical support center for sodium deoxycholate monohydrate. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability and performance of this reagent, with a particular focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with sodium deoxycholate solutions?
A: The optimal pH for solubilizing and using sodium deoxycholate is typically between 7.5 and 9.0.[1][2][3] The pKa of deoxycholic acid is approximately 6.2 to 6.58.[1][4] At pH values below its pKa, the equilibrium shifts towards the less soluble deoxycholic acid, which can lead to precipitation and turbidity in your solution.[4][5] For applications such as forming mixed micelle systems for drug delivery, a higher pH of around 8.5 is often required to maintain physical stability.[6]
Q2: My sodium deoxycholate solution is cloudy or has formed a precipitate. What could be the cause and how can I fix it?
A: A cloudy or precipitated sodium deoxycholate solution is a common issue, most often caused by a drop in pH.
Troubleshooting Steps:
-
Check the pH: The primary reason for precipitation is the solution's pH falling below the pKa of deoxycholic acid (~6.2-6.58), causing the less soluble free acid form to crash out of solution.[4][5] Use a calibrated pH meter to check the pH of your solution.
-
Adjust the pH: If the pH is low, adjust it to a range of 7.5-9.0 using a suitable base (e.g., NaOH). This should redissolve the precipitate.
-
Buffer Your Solution: To prevent future precipitation, prepare your sodium deoxycholate in a buffer system that can maintain a stable pH within the optimal range.
-
Temperature: While less common, temperature can also affect solubility. Gently warming the solution to 37°C may help dissolve any precipitate.[5]
-
Avoid Over-agitation: Excessive agitation when dissolving the solid can sometimes promote precipitation. Gentle swirling is recommended.[5]
Q3: How does pH affect the critical micelle concentration (CMC) of sodium deoxycholate?
A: The critical micelle concentration (CMC) of sodium deoxycholate is influenced by pH. As the pH decreases and approaches the pKa, the protonated form (deoxycholic acid) increases. These protonated molecules can incorporate into micelles, which can alter the CMC. Generally, factors that affect the charge and structure of the deoxycholate molecule will impact micelle formation. The CMC is a critical parameter for applications like protein solubilization and drug delivery, as it marks the concentration at which the detergent properties become effective. The reported CMC for sodium deoxycholate is around 2-5 mM.[4][7]
Q4: Can I use sodium deoxycholate for protein extraction and cell lysis at acidic pH?
A: It is not recommended to use sodium deoxycholate at acidic pH for protein extraction or cell lysis. The detergent's efficacy is dependent on its ability to form micelles and solubilize membranes, which occurs effectively at pH values above its pKa.[1] At acidic pH, the compound will precipitate, leading to a loss of its detergent properties and potentially causing co-precipitation of your target proteins.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Cloudy Solution/Precipitate | pH of the solution is too low (below the pKa of ~6.2-6.58).[4][5] | Adjust the pH to 7.5-9.0 using a suitable base. Prepare future solutions in a buffered system. |
| Poor Protein Solubilization | Suboptimal pH affecting micelle formation and detergent activity. | Ensure the lysis buffer containing sodium deoxycholate is within the optimal pH range of 7.5-9.0. |
| Inconsistent Experimental Results | Fluctuation in the pH of the experimental buffer, leading to changes in the aggregation state and performance of sodium deoxycholate.[8] | Use a well-buffered solution and verify the pH before each experiment. |
| Phase Separation in Emulsions | At slightly acidic pH, deoxycholic acid moieties can aggregate, leading to coalescence and sedimentation of oil droplets in an emulsion.[9] | Maintain a pH that ensures the deoxycholate remains in its salt form to stabilize the emulsion. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| pKa | 6.2 | [1] | |
| pKa | 6.58 | [4] | |
| Optimal pH Range for Solubility | 7.5 - 9.0 | 20 g/L in H₂O, 20°C | [1][2][3] |
| Critical Micelle Concentration (CMC) | 2.89 mM | [7] | |
| Critical Micelle Concentration (CMC) | 5 mM (0.21%) | [4] | |
| Water Solubility (Sodium Salt) | >333 g/L | 15°C | [4] |
| Water Solubility (Free Acid) | 0.24 g/L | 15°C | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) Sodium Deoxycholate Stock Solution
This protocol provides a method for preparing a stable stock solution of sodium deoxycholate.
Materials:
-
This compound
-
Ultrapure water
-
Sterile conical tube (e.g., 50 mL)
-
Magnetic stirrer and stir bar or rocker
-
0.22 µm or 0.45 µm sterile filter
-
Sterile storage tubes
Procedure:
-
Weigh 4 g of this compound powder and add it to 30 mL of ultrapure water in a 50 mL conical tube.[10]
-
Close the tube securely and seal it with parafilm.
-
Mix the solution by rocking or gentle stirring for 12-16 hours at room temperature (20-25°C) in the dark.[10]
-
Once fully dissolved, adjust the final volume to 40 mL with ultrapure water.
-
Sterile filter the solution using a syringe and a 0.45 µm sterile filter into a fresh sterile conical tube.[10]
-
Store the stock solution in the dark at room temperature for up to 1 year.[10]
Protocol 2: Visual Assay for Buffer Compatibility
This protocol allows for a quick assessment of the compatibility of your experimental buffer with sodium deoxycholate.
Materials:
-
10% Sodium deoxycholate stock solution (from Protocol 1)
-
Experimental buffer(s) to be tested
-
Control buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Microcentrifuge tubes
Procedure:
-
Label three microcentrifuge tubes: "Control," "Test Buffer 1," and so on for each buffer to be tested.
-
Add 950 µL of the corresponding buffer to each labeled tube.
-
Add 50 µL of the 10% sodium deoxycholate stock solution to each tube to achieve a final concentration of 0.5%.
-
Vortex briefly to mix.
-
Incubate the tubes at room temperature for 30 minutes.
-
Visually inspect each tube for any signs of precipitation or turbidity. A clear solution indicates compatibility under the tested conditions.
Visualizations
Caption: Effect of pH on the state and performance of sodium deoxycholate.
Caption: Troubleshooting workflow for a cloudy sodium deoxycholate solution.
References
- 1. Sodium deoxycholate CAS#: 302-95-4 [m.chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Sodium deoxycholate | 302-95-4 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Why is glycocholic acid sodium salt better than deoxycholic acid sodium salt for the preparation of mixed micelle injections? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Emulsifying Ability of Deoxycholate through Dynamic Interaction with Layered Double Hydroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viscosity of Cell Lysates Containing Sodium Deoxycholate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with high viscosity in cell lysates prepared with buffers containing sodium deoxycholate.
Frequently Asked Questions (FAQs)
Q1: Why is my cell lysate containing sodium deoxycholate so viscous?
The high viscosity in your cell lysate is primarily due to the release of large molecules of genomic DNA from the cell nucleus upon lysis.[1][2][3] Sodium deoxycholate, as a detergent in lysis buffers like RIPA, effectively disrupts the cell and nuclear membranes, leading to the release of this DNA, which can make the lysate thick and difficult to handle.[4][5] This increased viscosity can interfere with downstream applications such as pipetting, centrifugation, filtration, and chromatography.[1][3]
Q2: What are the primary methods to reduce the viscosity of my cell lysate?
There are two main approaches to reduce the viscosity of your cell lysate:
-
Enzymatic Digestion: This involves using nucleases to break down the long DNA strands into smaller fragments.[1] The most commonly used enzyme is DNase I.[1][6][7] Other effective nucleases include Micrococcal Nuclease and Salt-Active Nucleases (SANs).[7][8]
-
Mechanical Shearing: This method physically breaks the DNA strands.[1] Common techniques include sonication, repeatedly passing the lysate through a narrow-gauge syringe needle, or using a French press.[1][9]
Q3: Can I use sonication if my lysis buffer already contains sodium deoxycholate?
Yes, sonication is a compatible method for reducing viscosity in lysates containing sodium deoxycholate. It is a widely used technique to shear genomic DNA.[1] It is important to perform sonication in short bursts on ice to prevent overheating, which can lead to protein denaturation.[1]
Q4: Are there alternatives to DNase I for enzymatic reduction of viscosity?
Yes, several alternatives to DNase I are available:
-
Micrococcal Nuclease: This enzyme is also effective at digesting DNA to reduce lysate viscosity.[7][10]
-
Salt-Active Nucleases (SANs): These are particularly useful as their activity can be adapted to various salt concentrations in the lysis buffer.[1][8]
-
Benzonase: This is a highly effective nuclease that degrades both DNA and RNA.[11]
Q5: Will reducing viscosity affect my downstream co-immunoprecipitation (Co-IP) experiment?
The method you choose to reduce viscosity can impact your Co-IP. While buffers containing sodium deoxycholate are effective for cell lysis, harsher detergents can disrupt protein-protein interactions.[4][5][12]
-
Enzymatic methods are generally considered gentle and less likely to interfere with protein interactions.
-
Mechanical shearing , especially extensive sonication, can generate heat and potentially denature proteins or disrupt delicate interactions. Therefore, it should be performed with caution, keeping the sample on ice.[1]
For Co-IP, a modified RIPA buffer with lower concentrations of or no SDS and sodium deoxycholate is often recommended to preserve protein complexes.[4]
Troubleshooting Guides
Problem: My lysate remains viscous even after adding DNase I.
| Potential Cause | Recommended Solution |
| Missing Cofactors | DNase I requires divalent cations like Magnesium (Mg²⁺) and Calcium (Ca²⁺) for its activity.[1][13] Ensure your lysis buffer is supplemented with 1-10 mM MgCl₂ or CaCl₂.[1] |
| Presence of Chelators | If your buffer contains chelating agents like EDTA, they will sequester the necessary divalent cations, inhibiting DNase I.[1] Consider using an EDTA-free protease inhibitor cocktail or a nuclease that is not inhibited by EDTA, such as a Salt-Active Nuclease.[1] |
| Suboptimal Enzyme Concentration or Incubation Time | The amount of DNase I needed depends on the cell density and the amount of DNA released. Increase the DNase I concentration and/or the incubation time.[1] |
| Incorrect pH or Temperature | DNase I has optimal activity around neutral pH and at 37°C.[1] Extreme pH values can reduce its effectiveness.[1] |
Problem: I am concerned about protein denaturation with mechanical shearing.
| Potential Cause | Recommended Solution |
| Overheating during Sonication | Localized heating can denature proteins.[6] Always keep your sample on ice during sonication and use short, repeated bursts instead of continuous sonication.[1] |
| Excessive Shearing Force | Very high shearing forces can disrupt protein complexes. Optimize the sonication power and duration, or consider a gentler method like syringe shearing with a larger gauge needle. |
Quantitative Data Summary
| Reagent | Recommended Concentration/Working Conditions | Reference(s) |
| DNase I | 10-100 U/mL | [7][10] |
| 25-50 µg/mL | [6] | |
| MgCl₂/CaCl₂ (Cofactors for DNase I) | 1-10 mM | [1] |
| Micrococcal Nuclease | 200-2000 U/mL | [7][10] |
| Salt-Active Nuclease (SAN) | 25 U/mL (in 0.5 M NaCl) to 250 U/mL (in 0 M NaCl) | [1] |
| RNase A (often used with DNase I) | 50 µg/mL | [6] |
Experimental Protocols
Protocol 1: Enzymatic Viscosity Reduction using DNase I
-
Prepare your cell lysis buffer containing sodium deoxycholate and add protease inhibitors immediately before use.
-
Resuspend the cell pellet in the lysis buffer and incubate on ice for 30 minutes.
-
If your lysis buffer does not contain Mg²⁺ or Ca²⁺, add MgCl₂ to a final concentration of 1-10 mM.
-
Add DNase I to the lysate at a final concentration of 10-100 U/mL.[7][10]
-
Incubate the mixture at 37°C for 15-30 minutes, or until the viscosity is sufficiently reduced.[14]
-
Proceed with clarification of the lysate by centrifugation.
Protocol 2: Mechanical Viscosity Reduction by Sonication
-
Prepare your cell lysis buffer with sodium deoxycholate and protease inhibitors.
-
Resuspend the cell pellet in the lysis buffer.
-
Place the tube containing the cell suspension on ice.
-
Sonicate the lysate using a probe sonicator. Apply short bursts of 10-15 seconds followed by a 30-second rest period to prevent overheating.[15]
-
Repeat the sonication cycle 3-5 times, or until the desired viscosity is reached.
-
Clarify the lysate by centrifugation.
Visual Guides
Caption: Experimental workflow for cell lysis and viscosity reduction.
Caption: Troubleshooting logic for high viscosity in cell lysates.
References
- 1. benchchem.com [benchchem.com]
- 2. Detecting cell lysis using viscosity monitoring in E. coli fermentation to prevent product loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of Cell Lysate Viscosity during Processing of Poly(3-Hydroxyalkanoates) by Chromosomal Integration of the Staphylococcal Nuclease Gene in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 6. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. neb.com [neb.com]
- 8. Viscosity Reduction in Bioprocessing | ArcticZymes Technologies [arcticzymes.com]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips for Immunoprecipitation | Rockland [rockland.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. gel electrophoresis - How do I deal with sticky and viscous samples from cell lysates? - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: Navigating Sodium Deoxycholate in Downstream Enzymatic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using sodium deoxycholate (SDC) in experimental workflows, particularly its interference with downstream enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is sodium deoxycholate and why is it used in sample preparation?
Sodium deoxycholate (SDC) is an anionic bile salt detergent widely used in life sciences research. Its primary function is to lyse cells and solubilize proteins, especially those embedded in cell membranes.[1][2] Its amphipathic nature, possessing both a hydrophilic and a hydrophobic region, allows it to disrupt lipid bilayers and protein-protein interactions, thereby releasing cellular contents for analysis.[2][3] It is a common component in lysis buffers like RIPA (Radioimmunoprecipitation Assay) buffer.[4][5][6]
Q2: How can sodium deoxycholate interfere with my downstream enzymatic assays?
Sodium deoxycholate can significantly impact enzymatic reactions through several mechanisms:
-
Enzyme Inhibition: SDC can directly inhibit the activity of various enzymes.[7][8] For example, it has been shown to depress the activity of small intestinal enzymes like lactase, sucrase, and alkaline phosphatase.[7][8] This inhibition is often concentration-dependent.[9]
-
Protein Denaturation: At high concentrations, SDC can act as a denaturing agent, altering the three-dimensional structure of enzymes and rendering them inactive.[2] While it is generally considered milder than sodium dodecyl sulfate (B86663) (SDS), its denaturing potential should not be overlooked.
-
Substrate Sequestration: Above its critical micelle concentration (CMC), SDC molecules self-assemble into micelles.[10][11] These micelles can entrap substrates, making them inaccessible to the enzyme and leading to an apparent decrease in reaction velocity.
-
Interference with Assay Components: SDC can interfere with the detection methods of enzymatic assays. For instance, it can affect the spectral properties of colorimetric or fluorometric reagents, leading to inaccurate readings. It is also known to interfere with common protein quantification assays like the Bradford and BCA assays.[11][12]
Q3: What is the Critical Micelle Concentration (CMC) of sodium deoxycholate and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which individual detergent molecules (monomers) begin to form larger aggregates called micelles.[10] For sodium deoxycholate, the CMC is typically in the range of 2-6 mM in aqueous solutions. However, this value can be influenced by factors such as temperature, pH, and the ionic strength of the buffer.[10][13][14] Understanding the CMC is crucial because the inhibitory and interfering effects of SDC often become more pronounced at or above this concentration due to the presence of micelles.[11]
Troubleshooting Guide
Issue 1: My enzymatic activity is significantly lower than expected after cell lysis with an SDC-containing buffer.
Possible Causes and Solutions:
-
Direct Enzyme Inhibition by Residual SDC: The concentration of SDC in your final assay mixture may be high enough to inhibit your enzyme of interest.
-
Solution: Reduce the SDC concentration in your sample. This can be achieved by diluting the sample, though this may also dilute your enzyme to a level that is difficult to detect. A more effective approach is to actively remove the SDC from your sample. See the detailed protocols for SDC removal below.
-
-
Enzyme Denaturation: The concentration of SDC used for lysis may have partially or fully denatured your enzyme.
-
Solution: Optimize the SDC concentration in your lysis buffer. Try a range of lower concentrations to find a balance between efficient cell lysis and maintaining enzyme activity. Alternatively, consider using a milder, non-ionic detergent or a lysis buffer formulation that does not contain SDC.[4]
-
-
Substrate Unavailability: If the SDC concentration is above its CMC, it may be sequestering the substrate within micelles.
-
Solution: Remove the SDC from your sample prior to the enzymatic assay.
-
Issue 2: I am observing high background or inconsistent readings in my colorimetric or fluorometric enzyme assay.
Possible Causes and Solutions:
-
Interference with Assay Reagents: SDC may be directly interacting with the detection reagents in your assay.
-
Solution: Perform a control experiment with the assay buffer, SDC at the same concentration as in your sample, and the detection reagents (without the enzyme or substrate) to see if SDC alone generates a signal. If it does, SDC removal is necessary.
-
-
Precipitation of Assay Components: SDC can sometimes cause precipitation of proteins or other assay components, leading to light scattering and inaccurate absorbance readings.
-
Solution: Visually inspect your samples for any turbidity. Centrifuge the samples before reading to pellet any precipitate. For a more permanent solution, remove the SDC.
-
Quantitative Data Summary
Table 1: Critical Micelle Concentration (CMC) of Sodium Deoxycholate
| Solvent System | Temperature | CMC (mM) | Reference |
| Pure Water | 298.15 K (25 °C) | ~2-6 mM | [11][13] |
| Pure Water | 303.15 K (30 °C) | Increases with temperature | [10][14] |
| Ethanol-Water Mixtures | 303.15 K (30 °C) | Increases with ethanol (B145695) concentration | [10] |
Table 2: Observed Effects of Sodium Deoxycholate on Various Enzymes
| Enzyme(s) | System | Observed Effect | Reference |
| Lactase, Sucrase, Maltase, Alkaline Phosphatase | Rat small intestine (in vivo) | Depression of activity | [7][8] |
| Ca2+-ATPase, Calbindin D28k, Na+/Ca2+ exchanger | Chick duodenum | Inhibition of expression and activity | [9] |
| Protein Kinases | In vitro (RIPA buffer) | Decreased activity | [4][15] |
| Trypsin | In vitro (proteomics) | Compatible at certain concentrations, but removal is recommended for mass spectrometry | [12][16] |
Experimental Protocols
Protocol 1: Sodium Deoxycholate Removal by Acid Precipitation and Ethyl Acetate (B1210297) Extraction
This method is commonly used in proteomics workflows to remove SDC before mass spectrometry analysis and is also effective for preparing samples for enzymatic assays.
Materials:
-
Sample containing SDC
-
Trifluoroacetic acid (TFA) or Formic acid
-
Ethyl acetate
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Acidification: Add TFA or formic acid to your sample to a final concentration of 1%. This will lower the pH and cause the deoxycholic acid to precipitate out of solution.
-
Incubation: Vortex the sample briefly and incubate on ice for 10-15 minutes to allow for complete precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. You should see a white or translucent pellet of SDC at the bottom of the tube.
-
Supernatant Collection: Carefully collect the supernatant, which contains your protein of interest, without disturbing the pellet.
-
Ethyl Acetate Extraction (Optional but Recommended): a. To remove any remaining soluble SDC, add 2 volumes of ethyl acetate to the collected supernatant.[17] b. Vortex vigorously for 1-2 minutes to mix the aqueous and organic phases. c. Centrifuge at high speed for 5 minutes to separate the phases. d. The upper organic layer contains the dissolved SDC.[18] Carefully remove and discard the upper ethyl acetate layer without aspirating the lower aqueous layer containing your sample. e. Repeat the ethyl acetate wash for more complete removal.[18]
-
Sample Preparation for Assay: The resulting aqueous phase is now depleted of SDC and can be used for your downstream enzymatic assay. You may need to adjust the pH of your sample with a suitable buffer.
Visualizations
Caption: Mechanisms of sodium deoxycholate interference in enzymatic assays.
Caption: Workflow for the removal of sodium deoxycholate from protein samples.
References
- 1. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
- 2. clinisciences.com [clinisciences.com]
- 3. Deoxycholic Acid | C24H40O4 | CID 222528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Deoxycholate depresses small-intestinal enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deoxycholate depresses small-intestinal enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium deoxycholate inhibits chick duodenal calcium absorption through oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Micelle formation of sodium deoxycholate and sodium ursodeoxycholate (part 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. SDS removal and loss of sample - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Protein Denaturation with Sodium Deoxycholate
For researchers, scientists, and drug development professionals, the effective solubilization of proteins while maintaining their structural and functional integrity is a critical challenge. Sodium deoxycholate (SDC), an anionic bile salt detergent, is a powerful tool for disrupting cell membranes and solubilizing proteins, particularly those embedded in lipid bilayers. However, its use requires careful optimization to prevent protein denaturation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of working with sodium deoxycholate.
Frequently Asked Questions (FAQs)
Q1: What is sodium deoxycholate and why is it used in protein extraction?
Sodium deoxycholate is an ionic detergent widely used in biological research to lyse cells and solubilize proteins, especially membrane-bound proteins. Its amphipathic nature, possessing both a hydrophobic steroid backbone and a hydrophilic carboxylate group, allows it to interact with and disrupt the lipid bilayers of cell membranes, thereby releasing embedded proteins into solution. It is a common component of lysis buffers such as RIPA (Radioimmunoprecipitation Assay) buffer.
Q2: What is the Critical Micelle Concentration (CMC) of sodium deoxycholate and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles. For sodium deoxycholate, the CMC is typically in the range of 2-6 mM. Working above the CMC is crucial for effective solubilization of membrane proteins, as the micelles create a hydrophobic environment that shields the transmembrane domains of the protein from the aqueous solvent, thus keeping them soluble.
Q3: Can sodium deoxycholate denature my protein?
Yes, while effective for solubilization, higher concentrations of sodium deoxycholate can lead to protein denaturation.[1] As an ionic detergent, it can disrupt the non-covalent interactions that maintain a protein's native three-dimensional structure, potentially leading to loss of function. Therefore, it is essential to carefully optimize the SDC concentration for each specific protein and application.
Q4: How can I remove sodium deoxycholate from my protein sample after extraction?
Sodium deoxycholate can be removed from a protein solution by methods such as dialysis, gel filtration, or precipitation. A common method involves acid precipitation; lowering the pH of the solution to below the pKa of deoxycholic acid will cause it to become protonated and precipitate out of the solution, after which it can be removed by centrifugation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Protein Yield | Inefficient Cell Lysis: The concentration of SDC may be too low to effectively disrupt the cell membranes. | Increase the SDC concentration in your lysis buffer. Consider combining SDC with mechanical lysis methods like sonication or homogenization for more robust cell disruption. |
| Suboptimal Incubation Time/Temperature: Insufficient time or non-ideal temperature can lead to incomplete solubilization. | Increase the incubation time of the lysis buffer with the cell or tissue sample. While many protocols recommend working at 4°C to minimize protease activity, some proteins may require a slightly higher temperature for efficient solubilization. This should be determined empirically. | |
| Protein Aggregation or Precipitation | SDC Concentration Below CMC: If the SDC concentration drops below its CMC during subsequent steps (e.g., dilution, chromatography), the protein may precipitate. | Ensure that the SDC concentration is maintained above its CMC in all buffers used throughout the purification process until the detergent is intentionally removed. |
| Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for your protein's stability in the presence of SDC. | Optimize the pH and salt concentration of your buffers. A common starting point is a buffer at physiological pH (~7.4) with 150 mM NaCl. | |
| Loss of Protein Activity | Denaturation by SDC: The concentration of SDC may be too high, causing irreversible denaturation of your protein. | Perform a concentration titration to find the lowest effective concentration of SDC that provides adequate solubilization without compromising protein activity. Consider adding stabilizing agents to your buffer. |
| Presence of Proteases: Released cellular proteases can degrade your target protein. | Always add a protease inhibitor cocktail to your lysis buffer. Perform all extraction and purification steps at low temperatures (e.g., 4°C) to minimize protease activity. | |
| Interference with Downstream Applications | SDC in Final Sample: Residual SDC can interfere with subsequent assays such as mass spectrometry or certain immunoassays. | Ensure complete removal of SDC before downstream analysis using methods like acid precipitation, dialysis, or detergent-removing columns. |
Data Presentation
Table 1: Comparison of Protein Yield with Different Solubilization Buffers
| Solubilization Buffer | Protein Yield (µg/µL) | Reference |
| Urea/thiourea/CHAPS | 1.13 ± 0.07 | [2] |
| Urea/CHAPS | 1.17 ± 0.11 | [2] |
| Urea/Sodium deoxycholate (4%) | 0.90 ± 0.07 | [2] |
| Sodium deoxycholate (4%) | 0.86 ± 0.05 | [2] |
This table presents a comparison of protein yields from oil palm mesocarp using different solubilization buffers. While urea/thiourea/CHAPS provided the highest yield, the difference with SDC-containing buffers was not statistically significant, indicating SDC's effectiveness.[2]
Table 2: Effect of Sodium Deoxycholate on Enzyme Activity
| Enzyme | SDC Concentration | Effect on Activity | Reference |
| β-carotene 15,15′-monooxygenase | 0.05% (w/v) | Optimal for Vitamin A production | [3] |
| Small-intestinal enzymes (lactase, sucrase, maltase, alkaline phosphatase) | Oral administration to rats | Depression of activity | [4] |
| Proteinase from human lenses | Not specified | Activation | [5] |
This table provides examples of how sodium deoxycholate can have varying effects on the activity of different enzymes, highlighting the importance of empirical optimization.
Experimental Protocols
Protocol 1: General Protein Extraction from Cultured Cells using SDC-containing Lysis Buffer
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).
-
Incubation: Incubate the plate on ice for 15-30 minutes with occasional swirling.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new tube. Avoid disturbing the pellet.
-
Quantification: Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).
-
Storage: Store the protein lysate at -80°C for long-term use.
Visualizations
Experimental Workflow for Optimizing SDC Concentration
Caption: Workflow for optimizing sodium deoxycholate concentration.
Sodium Deoxycholate-Induced Apoptosis Signaling Pathway
Caption: SDC-induced apoptosis signaling cascade.[6]
Logical Relationship for Detergent Selection
Caption: Decision guide for detergent selection.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deoxycholate depresses small-intestinal enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a sodium deoxycholate-activatable proteinase activity associated with betaA3/A1-crystallin of human lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis is a major mechanism of deoxycholate-induced gastric mucosal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium Deoxycholate and Protease Inhibitor Cocktail Compatibility
This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of sodium deoxycholate with protease inhibitor cocktails in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Is sodium deoxycholate compatible with common protease inhibitor cocktails?
A: Yes, sodium deoxycholate is generally compatible with common protease inhibitor cocktails. It is a standard component of many cell lysis buffers, most notably Radioimmunoprecipitation Assay (RIPA) buffer, which is widely used in protocols that require the addition of protease inhibitors to prevent protein degradation.[1][2] Major suppliers of life science reagents, such as Thermo Fisher Scientific and MilliporeSigma, provide protocols that recommend the use of their protease inhibitor cocktails with RIPA buffer containing sodium deoxycholate.[3][4]
Q2: At what concentration is sodium deoxycholate typically used in lysis buffers with protease inhibitors?
A: In standard RIPA lysis buffer, the concentration of sodium deoxycholate is typically 0.5% (w/v).[1] This concentration is effective for solubilizing a wide range of proteins, including membrane proteins, while generally not interfering with the activity of most protease inhibitors.
Q3: Does sodium deoxycholate inhibit the activity of any specific protease inhibitors?
A: While generally compatible, the harsh nature of detergents can potentially affect the activity of some enzymes. However, the widespread and successful use of protease inhibitor cocktails in sodium deoxycholate-containing buffers like RIPA suggests that any inhibitory effect on the cocktail's performance is not significant for most applications. For instance, studies have shown that trypsin activity is largely unaffected by sodium deoxycholate concentrations up to 1%. It is always recommended to follow the manufacturer's instructions for your specific protease inhibitor cocktail.
Q4: Can I add a protease inhibitor cocktail to a lysis buffer that I have prepared myself containing sodium deoxycholate?
A: Absolutely. It is common practice to add a commercially available protease inhibitor cocktail to a freshly prepared or stored lysis buffer, such as RIPA, immediately before use.[5] Protease inhibitors can lose efficacy over time in aqueous solutions, so adding them fresh is a critical step to ensure optimal protection of your protein samples.[5]
Q5: Are there any specific types of protease inhibitors that are known to be incompatible with sodium deoxycholate?
A: There is no widespread evidence to suggest that a specific class of protease inhibitors (e.g., serine, cysteine, aspartic, or metalloprotease inhibitors) is broadly incompatible with the concentrations of sodium deoxycholate found in common lysis buffers. Commercial cocktails are formulated to be robust and effective in these chemical environments.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Protein degradation is still observed despite using a protease inhibitor cocktail with a sodium deoxycholate-containing buffer. | 1. Insufficient concentration of protease inhibitor cocktail: The sample may contain an unusually high concentration of proteases. 2. Degraded protease inhibitors: The cocktail may have been stored improperly or subjected to multiple freeze-thaw cycles.[5] 3. Incomplete cell lysis: Incomplete disruption of cells can lead to the continued release of proteases. | 1. Increase the concentration of the protease inhibitor cocktail: Try using a 2X or higher concentration. 2. Use a fresh vial of protease inhibitor cocktail: Always aliquot cocktails upon receipt and avoid repeated freeze-thaw cycles.[5] 3. Optimize your lysis protocol: Ensure complete cell disruption by trying different lysis methods (e.g., sonication, mechanical homogenization) in combination with your lysis buffer. |
| Precipitate forms after adding the protease inhibitor cocktail to the lysis buffer. | 1. Localized high concentration: The cocktail was not mixed thoroughly upon addition. 2. Buffer incompatibility: Although rare, a specific component in your homemade buffer might be interacting with the cocktail's solvent (often DMSO). | 1. Vortex the lysis buffer immediately after adding the protease inhibitor cocktail: This ensures rapid and even dispersion.[2] 2. Prepare a fresh batch of lysis buffer: Ensure all components are fully dissolved before adding the cocktail. If the problem persists, consider using a commercially available, pre-made lysis buffer. |
| Downstream application (e.g., specific enzyme assay) is inhibited. | 1. Sodium deoxycholate interference: The detergent itself may inhibit the activity of the enzyme being assayed. 2. Specific inhibitor interference: A component of the protease inhibitor cocktail may be affecting your downstream assay. | 1. Consider a detergent-free lysis method or a buffer with a milder, non-ionic detergent. 2. If you suspect a specific class of inhibitor is the issue, you can create a custom inhibitor cocktail using individual inhibitors, omitting the problematic one. [6] |
Data Presentation
The following table summarizes the compatibility of common protease inhibitor cocktail components with sodium deoxycholate based on their routine inclusion in protocols using RIPA buffer.
| Protease Inhibitor | Target Protease Class | Typical Concentration in Cocktail | Compatibility with Sodium Deoxycholate (in RIPA buffer) |
| AEBSF | Serine Proteases | 0.1 - 1 mM | Generally Compatible[2] |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL | Generally Compatible[2] |
| Bestatin | Aminopeptidases | ~40 µM | Generally Compatible[2] |
| E-64 | Cysteine Proteases | ~10 µM | Generally Compatible[2] |
| Leupeptin | Serine and Cysteine Proteases | 10 - 100 µM | Generally Compatible[2] |
| Pepstatin A | Aspartic Proteases | 0.5 - 1.0 µg/mL | Generally Compatible[2] |
| EDTA | Metalloproteases | 1 - 5 mM | Generally Compatible |
Experimental Protocols
Protocol for Assessing Protease Inhibitor Cocktail Efficacy in a Sodium Deoxycholate-Containing Buffer
This protocol provides a method to empirically test the effectiveness of a protease inhibitor cocktail in your specific experimental setup.
1. Materials:
- Cell or tissue sample of interest
- Lysis Buffer with Sodium Deoxycholate (e.g., RIPA Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
- Protease Inhibitor Cocktail
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and reagents
- Western blot equipment and antibodies against a known labile protein
2. Procedure:
- Prepare two aliquots of your cell or tissue lysate.
- To one aliquot ("+ Inhibitor"), add the recommended concentration of your protease inhibitor cocktail. To the other aliquot ("- Inhibitor"), add an equal volume of the cocktail's solvent (e.g., DMSO or water).
- Incubate both lysates at 4°C for a time course (e.g., 0, 1, 2, and 4 hours).
- At each time point, take a sample from both the "+ Inhibitor" and "- Inhibitor" tubes.
- Immediately stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Quantify the protein concentration in the 0-hour time point samples for both conditions to ensure equal loading.
- Run all samples on an SDS-PAGE gel.
- Perform a Western blot and probe for a protein known to be susceptible to degradation.
3. Expected Results:
- In the "- Inhibitor" samples, you would expect to see a decrease in the band intensity of the target protein over time, and potentially the appearance of lower molecular weight degradation products.
- In the "+ Inhibitor" samples, the band intensity of the target protein should remain relatively stable over the time course, demonstrating the effectiveness of the protease inhibitor cocktail in the presence of sodium deoxycholate.
Mandatory Visualizations
Caption: Troubleshooting workflow for protein degradation issues.
Caption: Workflow for testing inhibitor compatibility.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Protease Inhibitor Cocktails [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. 프로테아제 억제제 및 포스파타아제 억제제 | Thermo Fisher Scientific [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison: Sodium Deoxycholate Monohydrate vs. CHAPS for Membrane Protein Solubilization
For researchers, scientists, and drug development professionals, the effective solubilization of membrane proteins is a critical first step for downstream analysis, structural studies, and drug screening. The choice of detergent is paramount, as it must efficiently extract the protein from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison of two commonly used detergents: the anionic bile salt, sodium deoxycholate monohydrate, and the zwitterionic detergent, CHAPS.
This comparison guide synthesizes experimental data to evaluate the performance of sodium deoxycholate and CHAPS in membrane protein solubilization, offering insights into their respective strengths and weaknesses.
Physicochemical Properties: A Tale of Two Detergents
Sodium deoxycholate, a derivative of cholic acid, is an ionic detergent that is effective at disrupting cellular membranes.[1] CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic sulfobetaine (B10348) derivative of cholic acid, combining features of both bile salts and non-ionic detergents.[2][3] This fundamental difference in their chemical nature dictates their behavior in solution and their interaction with membrane proteins.
| Property | This compound | CHAPS | Source(s) |
| Type | Anionic | Zwitterionic | [1][3] |
| Molecular Weight | ~414.55 g/mol | 614.88 g/mol | |
| Critical Micelle Concentration (CMC) | 2-6 mM | 6-10 mM | |
| Denaturing Potential | Can be denaturing at high concentrations | Generally non-denaturing | [1][3] |
| Charge | Negative | Neutral over a wide pH range | [3] |
| Removability | Removable by acid precipitation | Removable by dialysis | [2][4] |
Performance in Membrane Protein Solubilization: Quantitative Insights
Direct comparative studies on the solubilization of a single, specific membrane protein by both sodium deoxycholate and CHAPS are limited in the literature. However, broader proteomics studies and investigations into the effects on complex biological structures provide valuable quantitative data.
Proteomics Analysis of Oil Palm Mesocarp
A study comparing different solubilization buffers for oil palm proteomics provides a direct comparison of protein yield.[4][5]
| Solubilization Buffer | Mean Protein Yield (µg/µL) ± SD | Number of Identified Proteins |
| Urea/Thiourea/CHAPS | 1.13 ± 0.07 | Not explicitly stated for this buffer alone |
| Sodium Deoxycholate | 0.86 ± 0.05 | Increased compared to Urea/Thiourea/CHAPS |
While the urea/thiourea/CHAPS buffer yielded a slightly higher total protein concentration, the sodium deoxycholate buffer led to the identification of a greater number of proteins.[5] Notably, only 62% of the identified proteins were common between the two buffers, suggesting that each detergent may have a preference for solubilizing different subsets of proteins.[5]
Experimental Protocols: Methodologies for Solubilization
Detailed experimental protocols are crucial for reproducibility and for adapting methods to specific research needs. Below are representative protocols for membrane protein solubilization using CHAPS and a bile salt detergent similar to sodium deoxycholate.
General Workflow for Membrane Protein Solubilization
The fundamental steps for solubilizing membrane proteins using detergents are outlined below.
Protocol for Membrane Protein Solubilization with CHAPS
This protocol is adapted from a general procedure for extracting membrane proteins from cultured cells.[2]
Materials:
-
CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Cultured cells
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold CHAPS Lysis Buffer (with freshly added inhibitors) to the culture dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing. For difficult-to-lyse cells, a brief sonication on ice can be performed.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Carefully transfer the supernatant containing the solubilized membrane proteins to a new pre-chilled tube.
Protocol for Membrane Protein Solubilization with Sodium Deoxycholate
This protocol is based on a general procedure for extracting membrane proteins using a bile salt detergent.[6]
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) Sodium Deoxycholate, 1 mM EDTA
-
Ice-cold PBS
-
Protease inhibitor cocktail
-
Cultured mammalian cells
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer (with freshly added protease inhibitors) to the dish.
-
Scrape the cells and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Incubate on a rotator or rocker for 30-60 minutes at 4°C.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.
-
Carefully transfer the supernatant, containing the solubilized membrane proteins, to a fresh, pre-chilled microcentrifuge tube.
Impact on Protein Structure and Function
The ideal detergent will not only solubilize the target protein but also maintain its structural integrity and biological activity.
Sodium Deoxycholate: Being an ionic detergent, sodium deoxycholate has a higher potential to denature proteins, especially at concentrations well above its CMC.[1] However, it has been successfully used to extract and solubilize membrane proteins for proteomics analysis where preserving enzymatic activity is not the primary goal.[4][7] In some instances, it has been shown to be effective for solubilizing membrane proteins while maintaining their stability in aqueous solution.[8]
CHAPS: As a zwitterionic and non-denaturing detergent, CHAPS is generally considered milder and is often the detergent of choice when preserving the native conformation and function of the protein is critical.[2][3] It is particularly effective at breaking protein-protein interactions without disrupting the protein's secondary and tertiary structures.[3] This makes it well-suited for applications such as co-immunoprecipitation and enzymatic assays.[2]
Logical Comparison of Detergent Characteristics
The choice between sodium deoxycholate and CHAPS often depends on the specific application and the nature of the target membrane protein.
References
- 1. clinisciences.com [clinisciences.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Sodium Deoxycholate and Sodium Dodecyl Sulfate for Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
Choosing the appropriate detergent is a critical step in cell lysis for the successful extraction and analysis of intracellular contents. The efficacy of lysis and the integrity of the target molecules for downstream applications are heavily dependent on the detergent's properties. This guide provides an objective comparison of two commonly used anionic detergents, sodium deoxycholate and sodium dodecyl sulfate (B86663) (SDS), supported by experimental data and protocols to aid researchers in selecting the optimal lysis agent for their specific needs.
Introduction to Cell Lysis Detergents
Detergents are amphipathic molecules essential for disrupting the lipid bilayer of cell membranes to release cellular contents.[1][2] They solubilize membrane proteins by interacting with their hydrophobic regions, effectively extracting them into solution as detergent-protein micelles.[1] The choice between a harsh, denaturing detergent like SDS and a milder ionic detergent like sodium deoxycholate can significantly impact experimental outcomes.
Sodium Dodecyl Sulfate (SDS) is a strong anionic detergent known for its potent protein-denaturing capabilities.[1][3] It disrupts non-covalent bonds within and between proteins, causing them to unfold into a linear state.[4] This property is highly effective for complete cell disruption and is a cornerstone of techniques like SDS-PAGE, where proteins are separated based on molecular weight.[1][5]
Sodium Deoxycholate is a bile salt-derived anionic detergent.[2][6] While still effective at disrupting cell membranes and protein-protein interactions, it is considered a milder denaturant than SDS.[7] It is a key component in various lysis buffers, including the widely used Radioimmunoprecipitation Assay (RIPA) buffer, where it helps to solubilize nuclear and membrane-bound proteins.[8][9]
Mechanism of Action
Both SDS and sodium deoxycholate are ionic detergents that facilitate cell lysis by disrupting the cell membrane.[2] Their amphipathic nature allows them to insert into the lipid bilayer. As detergent concentration increases, they saturate the membrane, leading to the formation of pores and eventual disintegration of the membrane into mixed micelles containing lipids, proteins, and detergent molecules.[2][3]
SDS, being a powerful denaturing agent, binds extensively to proteins, imparting a uniform negative charge and causing them to unfold.[3][5] Sodium deoxycholate also disrupts membranes and protein interactions but is generally less harsh and less likely to cause complete protein denaturation at typical working concentrations.[6][7][10]
Caption: General mechanism of detergent-based cell lysis.
Head-to-Head Comparison
The choice between sodium deoxycholate and SDS hinges on the specific requirements of the downstream application, particularly the need for native protein conformation versus complete solubilization.
| Feature | Sodium Deoxycholate | Sodium Dodecyl Sulfate (SDS) |
| Detergent Type | Anionic, bile salt[2][6] | Anionic, alkyl sulfate[2] |
| Denaturing Properties | Milder, can be denaturing at high concentrations[6][9] | Strong, potent denaturing agent[1][3][5] |
| Lysis Strength | Effective, particularly for nuclear membranes[8] | Very strong, lyses most cell types effectively[5][11] |
| Effect on Protein Structure | Can preserve protein structure and activity better than SDS[7] | Disrupts secondary, tertiary, and quaternary structures[4][5] |
| Protein-Protein Interactions | Can disrupt interactions, may be problematic for co-IP[8] | Completely disrupts most non-covalent protein-protein interactions[1][5] |
| Typical Concentration | 0.5% - 2%[8][12][13] | 0.1% - 2%[8][12][14] |
| Mass Spectrometry | Compatible after acid precipitation[7][15] | Incompatible; must be thoroughly removed[15][16] |
| Enzyme/Kinase Assays | Can be incompatible, may require dilution[17] | Generally incompatible due to protein denaturation[11][17] |
| Immunoprecipitation (IP) | Can be problematic as it may disrupt antibody-antigen binding[8] | Not recommended; denatures antibodies and target proteins[12] |
| Advantages | Removable by acidification, less denaturing than SDS[7][15] | Excellent solubilization power, ensures complete denaturation for SDS-PAGE[5][15] |
| Disadvantages | Can interfere with some protein assays and denature kinases[8][15] | Denatures proteins, inhibits enzyme activity, interferes with many downstream assays[11][15][16] |
Quantitative Data Summary
While direct head-to-head quantitative comparisons are application-specific, studies provide insights into the performance of these detergents.
| Parameter | Sodium Deoxycholate (SDC) | Sodium Dodecyl Sulfate (SDS) | Key Findings |
| Protein Identification (LC-MS/MS) | High | High | A combinative method using SDS for initial lysis followed by SDC for cleanup and digestion improved the identification of total and membrane proteins by an average of 19.8% and 23.9%, respectively, compared to other methods.[18] |
| Protein Yield (Oil Palm Mesocarp) | Comparable to Urea/Thiourea/CHAPS | Not directly compared, but noted for strongest solubilization power. | SDC was shown to be an efficient alternative to urea/thiourea buffers for solubilizing proteins from recalcitrant plant tissues for proteomics.[15] |
| Immune Protein Enrichment (Milk Fat) | 10% SDC significantly enriched complement and coagulation cascade proteins. | 0.4% SDS showed comparable enrichment of other immune pathways. | Higher concentrations of SDC (6-10%) resulted in marginal improvements in the number of unique proteins identified compared to 0.4% SDS.[13] |
| Compatibility with Trypsin Digestion | Compatible; SDC must be removed via acid precipitation before MS analysis.[7][15] | Inhibits trypsin activity even at low concentrations.[16] | SDC is considered an MS-compatible detergent because it can be effectively removed, unlike SDS which is more difficult to eliminate.[7][15] |
Experimental Protocols & Workflow
Both detergents are frequently used together in RIPA buffer to leverage the strong solubilizing power of SDS with the membrane-disrupting capabilities of sodium deoxycholate.
Protocol 1: Radioimmunoprecipitation Assay (RIPA) Buffer
RIPA buffer is a popular choice for whole-cell lysates, as it effectively lyses both cytoplasmic and nuclear membranes.[8][19]
Components:
-
50 mM Tris-HCl, pH 8.0[8]
-
150 mM NaCl[8]
-
1% NP-40 (or Triton X-100)[8]
-
0.5% Sodium deoxycholate[8]
-
0.1% SDS[8]
-
Protease and phosphatase inhibitors (add fresh before use)
Procedure:
-
Prepare the RIPA buffer solution. A 10% stock solution of sodium deoxycholate (5g in 50ml) should be protected from light.[8]
-
Wash cultured cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with freshly added inhibitors to the cells.[20]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes to allow for complete lysis.[20]
-
Centrifuge the lysate at ~13,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
Transfer the supernatant (protein lysate) to a new tube for downstream analysis or storage at -80°C.
Protocol 2: SDS Lysis Buffer for Denaturing Conditions
This buffer is ideal when complete protein denaturation is required, for example, prior to SDS-PAGE analysis.
Components:
-
2% SDS[12]
-
50 mM Tris-HCl, pH 8.0[12]
-
10 mM EDTA[12]
-
10% Glycerol[12]
-
Protease inhibitors (add fresh before use)
Procedure:
-
Prepare the SDS lysis buffer.
-
Wash cells with ice-cold PBS.
-
Add the SDS lysis buffer to the cell pellet. The high concentration of SDS will cause the lysate to become viscous due to the release of DNA.[21]
-
Sonicate the lysate briefly on ice to shear the DNA and reduce viscosity.[20]
-
Boil the sample at 95-100°C for 5-10 minutes to ensure complete denaturation.
-
Centrifuge at high speed to pellet any insoluble material.
-
The supernatant is ready for quantification and loading onto an SDS-PAGE gel.
Caption: Experimental workflow for cell lysis and protein extraction.
Conclusion and Recommendations
The selection between sodium deoxycholate and SDS is not a matter of one being universally superior, but rather of choosing the right tool for the specific research question.
-
Choose Sodium Dodecyl Sulfate (SDS) when the primary goal is complete cell disruption and protein denaturation. It is the detergent of choice for preparing samples for SDS-PAGE and Western blotting, where separating proteins by size is paramount.[5][12] However, its harsh nature makes it unsuitable for applications requiring native protein conformation or activity.[11][17]
-
Choose Sodium Deoxycholate when a less harsh ionic detergent is needed, especially for solubilizing membrane or nuclear proteins while attempting to preserve some protein structure.[7][8] Its key advantage is its compatibility with mass spectrometry following a simple acid precipitation step, making it valuable in proteomics workflows.[7][15]
For many applications, a combination of detergents, as found in RIPA buffer , offers a robust solution by balancing the strong solubilizing and denaturing properties of SDS with the membrane-disrupting capabilities of sodium deoxycholate and a non-ionic detergent like NP-40.[9][19] This balanced formulation is highly effective for preparing total cell lysates for a variety of applications.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. Chemical Methods for Lysing Biological Samples [opsdiagnostics.com]
- 3. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Get insights into Magen [magen-tec.com]
- 5. Sodium Dodecyl Sulfate Analogs as a Potential Molecular Biology Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinisciences.com [clinisciences.com]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. fortislife.com [fortislife.com]
- 10. Detergent effects of sodium deoxycholate are a major feature of an injectable phosphatidylcholine formulation used for localized fat dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current techniques for single-cell lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 13. "Comparison of sodium deoxycholate and sodium dodecyl sulphate in milk " by Manujaya W. Jayamanna Mohottige, Angela Juhasz et al. [ro.ecu.edu.au]
- 14. SDS protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple Sodium Dodecyl Sulfate-assisted Sample Preparation Method for LC-MS-based Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the combinative application of SDS and sodium deoxycholate to the LC-MS-based shotgun analysis of membrane proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Complete solubilization of mammalian cells in lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomol.com [biomol.com]
- 21. researchgate.net [researchgate.net]
Validating Protein Extraction Efficiency: A Comparison of Sodium Deoxycholate-Based Methods
For researchers, scientists, and drug development professionals seeking to optimize protein extraction for downstream applications, particularly mass spectrometry-based proteomics, the choice of extraction method is critical. This guide provides an objective comparison of sodium deoxycholate (SDC)-based protein extraction methods with other common alternatives, supported by experimental data.
Sodium deoxycholate, an anionic detergent, has gained prominence in proteomics workflows due to its exceptional ability to solubilize cellular proteins, including membrane-bound proteins, while remaining compatible with enzymatic digestion and mass spectrometry analysis. This guide will delve into the efficiency of SDC-based methods, offering a clear comparison with widely used alternatives like RIPA buffer and urea-based methods.
Comparative Analysis of Protein Extraction Efficiency
The efficiency of a protein extraction method is primarily evaluated based on protein yield and the number of identified proteins. The following tables summarize quantitative data from various studies, comparing SDC-based methods with other techniques.
| Method | Average Protein Yield (µg/mg of tissue) | Number of Identified Proteins | Key Advantages | Key Disadvantages |
| Sodium Deoxycholate (SDC) | High | High | Excellent solubilization of membrane proteins, compatible with mass spectrometry, enhances trypsin activity. | Can interfere with some protein quantification assays (e.g., Bradford). |
| RIPA Buffer | Moderate to High | Moderate | Effective for whole-cell lysates, well-established protocol. | Can inhibit kinase activity and disrupt protein-protein interactions, may contain components that interfere with mass spectrometry.[1] |
| Urea-based | High | High | Strong denaturant, effective for solubilizing a wide range of proteins. | Can cause protein carbamylation, may not be ideal for functional assays. |
| Filter-Aided Sample Preparation (FASP) | Moderate | Very High | Excellent for removing detergents and other contaminants, results in high-quality peptides for mass spectrometry. | Can be more time-consuming and prone to sample loss if not optimized.[1] |
Table 1: Comparison of Protein Extraction Methods. This table provides a general overview of the performance of different protein extraction methods. The actual yield and number of identified proteins can vary depending on the sample type and specific protocol used.
| Study | Sample Type | SDC-based Method | Alternative Method | Protein Yield Comparison | Number of Identified Proteins Comparison |
| Chen et al. (2019) | Oil Palm Mesocarp | 4% SDC | Urea (B33335)/Thiourea/CHAPS | SDC method showed comparable protein yields.[2] | SDC method resulted in a higher number of identified proteins.[2] |
| Lin et al. (2008) | Rat Hippocampal Plasma Membrane | 1% SDC | Urea-based | SDC method yielded a higher concentration of proteins. | Urea-based method identified slightly more unique peptides and protein groups.[3] |
| Hinzke et al. (2017) | Bacterial and Eukaryotic Cells | 1% SDC, 1% SDS | - | Protocol suitable for low biomass samples. | Provides efficient protein extraction for metaproteomics. |
| Leon et al. (2013) | Various Cell Lines | 1% SDC | Urea, Guanidine-HCl | SDC showed efficient extraction, particularly for membrane proteins. | SDC-based method was comparable to urea and Guanidine-HCl in the number of identified proteins. |
Table 2: Summary of Quantitative Data from Comparative Studies. This table highlights specific examples of studies comparing SDC-based methods with other techniques, showcasing the variability in performance depending on the sample and protocol.
Experimental Protocols
Detailed and reproducible protocols are essential for validating protein extraction efficiency. Below are representative protocols for SDC-based and RIPA buffer-based protein extraction.
Sodium Deoxycholate (SDC)-Based Protein Extraction Protocol
This protocol is optimized for downstream mass spectrometry analysis.
Materials:
-
Lysis Buffer: 1% Sodium Deoxycholate (SDC), 100 mM Tris-HCl pH 8.5, 10 mM TCEP (tris(2-carboxyethyl)phosphine), 40 mM Chloroacetamide.
-
Quenching Solution: 200 mM Dithiothreitol (DTT).
-
Digestion Buffer: 50 mM Tris-HCl pH 8.5.
-
Trypsin solution (e.g., 1 µg/µL).
-
10% Trifluoroacetic acid (TFA).
-
Ethyl Acetate (B1210297).
Procedure:
-
Cell Lysis:
-
Resuspend cell pellet in SDC lysis buffer.
-
Heat at 95°C for 10 minutes to denature proteins and inactivate proteases.
-
Sonicate the lysate to shear DNA and further disrupt cells.
-
Centrifuge at 16,000 x g for 10 minutes to pellet cell debris. Collect the supernatant.
-
-
Reduction and Alkylation:
-
The use of TCEP and Chloroacetamide in the lysis buffer allows for a one-step reduction and alkylation.
-
-
Protein Digestion:
-
Dilute the lysate with digestion buffer to reduce the SDC concentration to below 0.5%.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
SDC Removal:
-
Acidify the peptide solution with 10% TFA to a final concentration of 1% to precipitate the SDC.
-
Add an equal volume of ethyl acetate, vortex, and centrifuge to separate the phases. The peptides will remain in the aqueous (lower) phase.
-
Carefully remove the upper ethyl acetate phase containing the precipitated SDC.
-
-
Desalting:
-
Desalt the peptide solution using a C18 StageTip or equivalent before mass spectrometry analysis.
-
RIPA (Radioimmunoprecipitation Assay) Buffer-Based Protein Extraction Protocol
This is a standard protocol for preparing whole-cell lysates for applications like Western blotting.
Materials:
-
RIPA Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.[4][5]
-
Protease and Phosphatase Inhibitor Cocktail.
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the solubilized proteins to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA or other compatible protein assay.
-
-
Sample Preparation for Downstream Analysis:
-
For Western blotting, mix the lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Visualizing the Workflow and a Key Signaling Pathway
To provide a clearer understanding of the experimental process and its application in biological research, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for SDC-based protein extraction and preparation for mass spectrometry.
Proteomic studies are instrumental in elucidating complex cellular signaling pathways. The PI3K/AKT pathway, a crucial regulator of cell growth, proliferation, and survival, is frequently investigated using proteomic approaches.[6][7]
Caption: Simplified diagram of the PI3K/AKT signaling pathway.
Conclusion
Sodium deoxycholate-based protein extraction methods offer a powerful and efficient approach for proteomic analysis, particularly for studies involving mass spectrometry. The high protein yield and excellent solubilization capabilities, especially for challenging membrane proteins, make SDC a superior choice for many research applications. While other methods like RIPA and urea-based extraction have their merits, the compatibility of SDC with downstream enzymatic digestion and mass spectrometry workflows provides a significant advantage for comprehensive proteome characterization. For researchers aiming to validate protein extraction efficiency, a direct comparison of SDC-based protocols with their current method, using their specific sample type, is highly recommended to determine the optimal approach for their experimental goals.
References
- 1. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 2. Mathematical Modelling of the MAP Kinase Pathway Using Proteomic Datasets | PLOS One [journals.plos.org]
- 3. Proteomic Response Revealed Signaling Pathways Involving in the Mechanism of Polymyxin B-Induced Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. A Pan-Cancer Proteogenomic Atlas of PI3K/AKT/mTOR Pathway Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Cell Viability Following Lysis with Common Laboratory Detergents
For researchers, scientists, and drug development professionals, the choice of detergent for cell lysis is a critical step that can significantly impact experimental outcomes. While the primary goal of lysis is often the extraction of intracellular contents, understanding the differential effects of detergents on cell membrane integrity and overall viability is crucial for interpreting results accurately. This guide provides an objective comparison of four commonly used detergents—Triton X-100, Sodium Dodecyl Sulfate (SDS), CHAPS, and RIPA buffer—and their impact on cell viability, supported by experimental data and detailed protocols.
The selection of a lysis agent is frequently dictated by the downstream application. Harsh detergents are effective for complete sample solubilization for techniques like Western blotting, whereas milder detergents are chosen to preserve protein structure and function for immunoprecipitation or enzyme activity assays.[1][2] This guide focuses on the immediate cytotoxic effects of these detergents, a key consideration when residual cellular activity or membrane integrity is a factor.
Comparative Data on Cell Viability
| Detergent | Type | Typical Concentration | Effect on Cell Viability (Post-Lysis) | Key Characteristics |
| Triton X-100 | Non-ionic | 0.1 - 1.0% (v/v) | Concentration-dependent decrease. A 0.01% solution can induce over 90% cytotoxicity in hepatoma cell lines as measured by LDH assay.[3] | Mild, non-denaturing detergent that solubilizes membrane proteins while often preserving their native structure.[4] |
| SDS (Sodium Dodecyl Sulfate) | Anionic, Ionic | 0.1 - 1.0% (w/v) | High/Complete. Expected to cause rapid and complete cell lysis, leading to virtually no viable cells remaining. | Harsh, denaturing detergent that disrupts most protein-protein interactions and cellular structures.[1][5] |
| CHAPS | Zwitterionic | 0.5 - 1.0% (w/v) | Variable; generally considered mild. Preserves protein structure better than ionic detergents. | Non-denaturing detergent useful for solubilizing membrane proteins while maintaining their biological activity.[6] |
| RIPA Buffer | Mixed | 1X | High/Complete. The presence of both ionic (SDS, sodium deoxycholate) and non-ionic detergents ensures efficient and harsh lysis.[2] | A very common, highly effective lysis buffer for total protein extraction from most cell types, but it is denaturing.[7] |
Mechanisms of Detergent-Induced Cell Lysis
Detergents are amphipathic molecules, possessing both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail.[4] This structure allows them to integrate into the lipid bilayer of cell membranes. At concentrations above their critical micelle concentration (CMC), detergent molecules form micelles that solubilize membrane lipids and proteins, leading to the disruption of the membrane and cell lysis.[1][4]
The harshness of a detergent is related to its chemical nature. Ionic detergents like SDS have a charged headgroup and are highly effective at disrupting membranes and denaturing proteins by breaking protein-protein interactions.[1] Non-ionic detergents such as Triton X-100 have uncharged, hydrophilic headgroups and are considered milder, as they can solubilize membrane proteins while often leaving their native structure and function intact.[1][8] Zwitterionic detergents like CHAPS contain both positive and negative charges, resulting in no net charge, and are also known for their mild, non-denaturing properties.[1] RIPA buffer is a robust lysis agent because it combines the disruptive power of ionic detergents with the solubilizing properties of non-ionic detergents.
Experimental Protocols
To quantitatively assess cell viability after lysis, two common methods are the Lactate Dehydrogenase (LDH) release assay and the ATP-based viability assay.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10]
Materials:
-
96-well flat-bottom microplate
-
Cultured cells
-
Detergent of choice (Triton X-100, SDS, CHAPS, or RIPA buffer)
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate until they adhere and reach the desired confluency.
-
Controls Setup:
-
Spontaneous LDH Release (Negative Control): Wells with untreated cells.
-
Maximum LDH Release (Positive Control): Wells with cells treated with a lysis solution provided in the kit (often a 10X lysis buffer containing Triton X-100) to achieve 100% cell death.
-
Background Control: Wells with culture medium only.
-
-
Detergent Treatment: Add the desired concentration of the test detergent to the experimental wells.
-
Incubation: Incubate the plate for the desired period (e.g., 15-30 minutes) at 37°C.
-
Supernatant Transfer: Centrifuge the plate at approximately 250 x g for 10 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.[11]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[12]
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity: Percentage Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.
ATP-Based Cell Viability Assay
This assay quantifies the amount of ATP present, which is a marker of metabolically active, viable cells.[13] Upon cell death, ATP is rapidly degraded.
Materials:
-
Opaque-walled 96-well microplate (to minimize luminescence signal cross-talk)
-
Cultured cells
-
Detergent of choice
-
ATP assay kit (e.g., CellTiter-Glo®) containing a reagent that lyses cells and contains luciferase and its substrate.[14]
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and incubate.
-
Detergent Treatment: Add the different detergents at various concentrations to the cells. Include untreated control wells.
-
Incubation: Incubate for the desired time.
-
Reagent Addition: Equilibrate the plate and the ATP assay reagent to room temperature. Add the assay reagent directly to the wells. The reagent will lyse the cells to release ATP.[13]
-
Signal Stabilization: Mix the contents on an orbital shaker for a few minutes to induce cell lysis and stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP, and therefore, the number of viable cells.[15]
-
Calculation of Viability: Percentage Viability = (Sample Luminescence / Control Luminescence) x 100.
Visualizing the Process
To better understand the experimental flow and the mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for comparing cell viability after lysis with different detergents.
Caption: Mechanisms of cell membrane disruption by different classes of detergents.
Conclusion and Recommendations
The choice of lysis detergent has a profound impact on the integrity of the cell membrane and, consequently, on the viability of the cell population.
-
For applications requiring the complete release of cellular contents and where protein denaturation is acceptable or desired (e.g., for SDS-PAGE and Western blotting), harsh detergents like SDS or a comprehensive lysis solution like RIPA buffer are highly effective. These will result in near-complete loss of cell viability.
-
For experiments where preserving the native structure and function of proteins is paramount (e.g., co-immunoprecipitation, enzyme activity assays), milder, non-denaturing detergents such as Triton X-100 or CHAPS are the preferred choice. While these detergents are effective at lysing cells, the extent of lysis and the impact on cell viability can be modulated by adjusting the detergent concentration.
It is recommended that researchers empirically determine the optimal detergent and concentration for their specific cell type and downstream application. The provided protocols for LDH and ATP assays offer robust methods for quantifying the cytotoxic effects of these detergents, enabling a more informed selection process.
References
- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. Cell Lysis Buffers | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Detergents for Protein Solubilization | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. ATP cell viability assay | RE-Place [re-place.be]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 15. bmglabtech.com [bmglabtech.com]
Assessing the Purity of Proteins Extracted with Sodium Deoxycholate: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful extraction of pure, high-quality proteins is a critical cornerstone of experimental success. The choice of detergent is a pivotal decision in this process, directly influencing not only the yield but also the purity of the final protein sample. This guide provides an objective comparison of sodium deoxycholate with other commonly used protein extraction agents, supported by experimental data and detailed protocols to aid in the selection of the optimal detergent for your specific research needs.
Sodium deoxycholate, an anionic bile salt detergent, is a powerful tool for cell lysis and protein solubilization, particularly for membrane-associated proteins. Its effectiveness, however, must be weighed against its potential impact on protein structure and its compatibility with downstream analytical techniques. This guide will delve into these considerations, offering a comparative analysis with other classes of detergents.
At a Glance: Sodium Deoxycholate vs. Alternatives
The selection of a protein extraction detergent is a balance between solubilization efficiency and the preservation of the protein's native state and function. While strong detergents may yield a higher quantity of protein, they can also lead to denaturation. Conversely, milder detergents may better preserve protein integrity but at the cost of lower yield.
| Detergent Class | Examples | Key Characteristics |
| Anionic | Sodium Deoxycholate , Sodium Dodecyl Sulfate (SDS) | Strong solubilizing agents, often denaturing. Effective for disrupting cell membranes and solubilizing inclusion bodies. |
| Non-ionic | Triton™ X-100, Tween® 20 | Mild and generally non-denaturing. Ideal for applications requiring the preservation of protein structure and function.[1] |
| Zwitterionic | CHAPS, ASB-16 | Possess properties of both ionic and non-ionic detergents. Effective at breaking protein-protein interactions with less denaturation than ionic detergents.[1] |
| Chaotropes | Urea, Thiourea | Not detergents, but often used in lysis buffers to denature proteins and increase solubility. |
Quantitative Comparison of Protein Extraction Performance
Direct quantitative comparisons of protein purity as a percentage are often application-specific. However, in the context of proteomics, the number of unique proteins identified can serve as a valuable metric for the effectiveness of an extraction method. A study on oil palm proteomics provides a useful comparison between a sodium deoxycholate-based buffer and a traditional urea/thiourea/CHAPS buffer.
| Metric | Urea/Thiourea/CHAPS Buffer | Sodium Deoxycholate (SDC) Buffer |
| Total Proteins Identified | 1161 | 1296 |
| Total Peptides Identified | 3040 | 3461 |
| Shared Proteins | \multicolumn{2}{c | }{763 (62.0% of total identified proteins)} |
| Unique Proteins | 399 | 534 |
| Data adapted from a study on oil palm mesocarp proteins.[2] |
These findings suggest that a sodium deoxycholate-based buffer can be more efficient in solubilizing a broader range of proteins compared to a traditional chaotrope/zwitterionic detergent combination.[2] However, it is important to note that a significant portion of the identified proteins were unique to each buffer, indicating that the choice of detergent can introduce a bias in the population of proteins extracted.[2]
Experimental Protocols
To ensure reproducible and accurate assessment of protein purity, detailed experimental protocols are essential. Below are methodologies for protein extraction and subsequent purity analysis.
Protocol 1: Protein Extraction using a Sodium Deoxycholate-Containing Lysis Buffer (RIPA Buffer)
Radioimmunoprecipitation assay (RIPA) buffer is a widely used lysis buffer containing sodium deoxycholate.
Materials:
-
RIPA Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated)
Procedure:
-
Culture and harvest cells. For adherent cells, wash with ice-cold PBS and then aspirate the PBS.
-
Add ice-cold RIPA buffer with freshly added protease inhibitors to the cells.
-
Scrape the cells from the culture dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 14,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay). Sodium deoxycholate can interfere with some protein quantification methods, which may require dilution of the sample.[3]
Protocol 2: Purity Assessment by SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight and is a fundamental technique for assessing protein purity. A single band at the expected molecular weight is indicative of high purity, whereas multiple bands suggest the presence of contaminants.[4]
Materials:
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Sample loading buffer (containing SDS and a reducing agent like β-mercaptoethanol)
-
Protein molecular weight marker
-
Coomassie Brilliant Blue or other protein stain
-
Electrophoresis apparatus and power supply
Procedure:
-
Mix a small aliquot of the protein extract with an equal volume of 2x sample loading buffer.
-
Heat the mixture at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel to remove background staining and visualize the protein bands. The presence of a single, sharp band at the expected molecular weight suggests a high degree of purity.
Protocol 3: Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a highly sensitive method for quantifying protein purity by separating proteins based on their hydrophobicity.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C4, C8, or C18) suitable for protein separation
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Protein sample dissolved in an appropriate buffer
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the protein sample onto the column.
-
Elute the proteins using a gradient of increasing concentration of mobile phase B.
-
Monitor the elution profile at 214 nm or 280 nm.
-
The purity of the protein is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Visualizing Workflows and Concepts
To provide a clearer understanding of the processes and relationships discussed, the following diagrams have been generated.
Caption: Experimental workflow for protein extraction and purity assessment.
References
- 1. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 2. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Navigating the Nuances of Co-Immunoprecipitation Validation: A Comparative Guide to Lysis Buffer Selection
For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in unraveling complex cellular signaling pathways and identifying potential therapeutic targets. Co-immunoprecipitation (Co-IP) is a cornerstone technique for this purpose, but its success and the reliability of its validation hinge on meticulous optimization of experimental conditions, most notably the choice of lysis buffer. This guide provides a comprehensive comparison of Co-IP validation outcomes when using lysis buffers containing the ionic detergent sodium deoxycholate versus those with milder, non-ionic detergents. We present supporting experimental principles, detailed protocols, and illustrative data to guide your experimental design.
The central challenge in Co-IP is to effectively solubilize cellular proteins while preserving the delicate, non-covalent interactions between binding partners. The composition of the lysis buffer is paramount in achieving this balance. A key component that dictates the stringency of the buffer is the type of detergent used. Ionic detergents, such as sodium deoxycholate found in Radioimmunoprecipitation Assay (RIPA) buffer, are known for their strong solubilizing power but can also disrupt protein-protein interactions.[1] In contrast, non-ionic detergents like NP-40 or Triton X-100 are gentler and are often preferred for maintaining the integrity of protein complexes.[2]
The Impact of Sodium Deoxycholate on Co-IP Validation
Sodium deoxycholate is an ionic detergent that, in conjunction with other detergents like SDS in RIPA buffer, provides robust cell lysis, including the disruption of the nuclear membrane.[3] This can be advantageous for solubilizing proteins from various cellular compartments. However, its denaturing properties can be a significant drawback in Co-IP experiments. The very interactions that researchers aim to study can be abolished by the harsh conditions created by this detergent.[1]
This guide will explore the trade-offs between the strong solubilization offered by buffers containing sodium deoxycholate and the preservation of protein interactions afforded by milder, non-ionic detergent-based buffers. We will also delve into how these choices impact downstream validation methods such as Western blotting and mass spectrometry.
Comparative Analysis of Lysis Buffers in Co-IP Validation
To illustrate the impact of lysis buffer choice on Co-IP validation, we present a comparative analysis of results obtained using a standard RIPA buffer (containing sodium deoxycholate) and a non-ionic detergent-based buffer (e.g., containing NP-40 or Triton X-100).
Data Presentation: Illustrative Quantitative Comparison
The following tables summarize hypothetical, yet representative, quantitative data from Western blot and mass spectrometry analyses to highlight the potential differences in Co-IP efficiency and specificity between the two buffer systems.
Table 1: Semi-Quantitative Western Blot Analysis of Co-immunoprecipitated Prey Protein
| Lysis Buffer | Bait Protein IP (Band Intensity) | Co-IP'd Prey Protein (Band Intensity) | Signal-to-Noise Ratio |
| RIPA Buffer (with Sodium Deoxycholate) | 1.2 x 10^6 | 0.3 x 10^5 | 5 |
| Non-ionic Detergent Buffer | 1.1 x 10^6 | 1.5 x 10^5 | 25 |
Note: Band intensities are in arbitrary units. The signal-to-noise ratio is calculated as the prey protein band intensity divided by the background intensity.
Table 2: Quantitative Mass Spectrometry Analysis of Co-immunoprecipitated Proteins
| Lysis Buffer | Bait Protein Peptide Count | Known Interactor Peptide Count | Number of Non-specific Binders |
| RIPA Buffer (with Sodium Deoxycholate) | 58 | 12 | 152 |
| Non-ionic Detergent Buffer | 55 | 45 | 48 |
Note: Peptide counts represent the number of unique peptides identified for each protein. Non-specific binders are proteins identified in the Co-IP that are not known to interact with the bait protein.
The illustrative data clearly suggests that while both buffers can successfully immunoprecipitate the bait protein, the non-ionic detergent buffer yields a significantly higher amount of the co-immunoprecipitated prey protein and identifies more peptides belonging to the known interactor in mass spectrometry analysis.[4][5] Furthermore, the use of a milder buffer appears to reduce the number of non-specific proteins that are pulled down, leading to a cleaner and more reliable result.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible Co-IP experiments. Below are representative protocols for Co-IP using both a RIPA buffer and a non-ionic detergent-based buffer, followed by validation by Western blotting.
Protocol 1: Co-immunoprecipitation using RIPA Lysis Buffer
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three to five times with ice-cold RIPA buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Validation:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the bait and prey proteins, followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Co-immunoprecipitation using Non-ionic Detergent Lysis Buffer
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold non-ionic detergent buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Follow the same steps as in Protocol 1 for immunoprecipitation.
-
-
Washing and Elution:
-
Wash the beads three to five times with ice-cold non-ionic detergent buffer.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Validation:
-
Follow the same steps as in Protocol 1 for Western blot validation.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the decision-making involved in choosing a lysis buffer, the following diagrams created using the DOT language are provided.
Caption: A generalized workflow for a Co-immunoprecipitation experiment followed by validation.
Caption: A decision-making diagram for choosing a lysis buffer in Co-IP experiments.
Conclusion: A Matter of Balance
The choice between a lysis buffer containing sodium deoxycholate and a milder, non-ionic detergent-based buffer is a critical decision in the design of a Co-IP experiment. While RIPA buffer offers potent lysis capabilities, its propensity to disrupt protein-protein interactions can compromise the very goal of the experiment. For the validation of most PPIs, particularly those that are weak or transient, a non-ionic detergent-based buffer is generally the superior choice, leading to higher yields of specific interacting partners and reduced background.
Ultimately, the optimal lysis buffer must be determined empirically for each specific protein interaction under investigation. However, by understanding the fundamental properties of different detergents and their impact on Co-IP validation, researchers can make more informed decisions, leading to more robust and reliable data in their quest to map the intricate networks of protein interactions that govern cellular life.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
comparing the effects of ionic vs non-ionic detergents in protein studies
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical step in a multitude of protein studies, from extraction and purification to functional and structural analyses. Detergents are amphipathic molecules that facilitate the solubilization of proteins, particularly those embedded in cellular membranes. The choice between an ionic and a non-ionic detergent can significantly impact the yield, purity, and biological activity of the protein of interest. This guide provides an objective comparison of the effects of ionic and non-ionic detergents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Key Differences at a Glance
Ionic and non-ionic detergents primarily differ in the charge of their hydrophilic head groups, a distinction that dictates their mechanism of action and their effect on protein structure.
-
Ionic Detergents: These possess a charged head group (either anionic or cationic) and are considered "harsh" detergents. They are highly effective at solubilizing membranes and denaturing proteins by disrupting both protein-lipid and protein-protein interactions. A prime example is Sodium Dodecyl Sulfate (SDS).[1][2]
-
Non-Ionic Detergents: These have an uncharged, hydrophilic head group and are considered "mild" or "non-denaturing." They primarily disrupt lipid-lipid and lipid-protein interactions, leaving protein-protein interactions and the native protein structure largely intact.[2] Triton X-100 is a commonly used non-ionic detergent.
The choice between these two classes of detergents represents a trade-off between solubilization power and the preservation of a protein's native state and function.
Quantitative Comparison of Detergent Performance
The efficiency of protein extraction and the preservation of biological activity are key metrics when evaluating detergents. The following tables summarize quantitative data comparing the performance of ionic and non-ionic detergents in different experimental contexts.
Table 1: Protein Solubilization from Human Erythrocyte Membranes
This table is adapted from a study comparing the solubilizing power of various detergents on human erythrocyte membranes. While a direct comparison with an ionic detergent like SDS was not included in this specific dataset, it illustrates the varying efficiencies among non-ionic and zwitterionic detergents, with ASB-16 (a zwitterionic detergent which has properties of both ionic and non-ionic detergents) showing superior performance in this case.
| Detergent | Detergent Type | Protein Solubilized (%) |
| ASB-16 | Zwitterionic | ~65 |
| Triton X-100 | Non-ionic | ~45 |
| CHAPS | Zwitterionic | ~30 |
Data adapted from a study on the solubilization of proteins and cholesterol from human erythrocyte membranes.[3]
Table 2: Comparison of Protein Removal During DNA Extraction
This table presents data from a study comparing the effectiveness of Triton X-100 (non-ionic) and SDS (ionic) in removing protein contaminants during genomic DNA extraction from Pseudomonas aeruginosa. The A260/A280 ratio is a measure of nucleic acid purity, where a ratio of ~1.8 is generally considered pure for DNA. A lower ratio indicates the presence of protein contaminants. The data suggests that Triton X-100 is more effective at partitioning proteins into the lysate, leaving the DNA purer.
| Detergent | Detergent Type | Average A260/A280 Ratio of DNA Extract | Implication for Protein in Lysate |
| Triton X-100 | Non-ionic | 1.7 | Higher protein retention in the lysate |
| SDS | Ionic | 1.0 | Lower protein retention in the lysate (more co-precipitation with DNA) |
Data from a study comparing Triton X-100 and SDS in reducing contaminants during genomic DNA extraction.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are step-by-step protocols for protein extraction using a representative non-ionic (Triton X-100) and ionic (SDS) detergent, followed by a protocol for protein quantification.
Protocol 1: Protein Extraction using Triton X-100 (Non-Ionic Detergent)
This protocol is suitable for the extraction of proteins where maintaining their native conformation and biological activity is important.
Materials:
-
Cell culture dish or cell pellet
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton X-100 Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease inhibitor cocktail
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Preparation:
-
For adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Add ice-cold Triton X-100 Lysis Buffer (supplemented with protease inhibitors) to the cell plate or pellet. A common starting point is 1 mL of buffer per 107 cells.
-
For adherent cells, use a cell scraper to gently scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, resuspend the pellet in the lysis buffer by gentle pipetting.
-
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional gentle vortexing, to allow for complete cell lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.
-
Storage: Store the protein extract at -80°C for long-term use.
Protocol 2: Protein Extraction using SDS (Ionic Detergent)
This protocol is used when complete denaturation of proteins is desired, for example, in preparation for SDS-PAGE analysis.
Materials:
-
Cell culture dish or cell pellet
-
Phosphate-Buffered Saline (PBS), ice-cold
-
SDS Lysis Buffer: 50 mM Tris-HCl (pH 6.8), 2% SDS, 10% glycerol
-
Protease inhibitor cocktail
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Water bath or heating block
Procedure:
-
Cell Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Lysis:
-
Add SDS Lysis Buffer (supplemented with protease inhibitors) to the cell plate or pellet.
-
For adherent cells, scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, resuspend the pellet in the lysis buffer.
-
-
Denaturation: Heat the lysate at 95-100°C for 5-10 minutes to ensure complete denaturation of proteins and shearing of DNA.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at room temperature.
-
Supernatant Collection: Transfer the supernatant to a fresh microcentrifuge tube.
-
Storage: The protein extract can be used immediately for applications like SDS-PAGE or stored at -20°C.
Protocol 3: Bradford Protein Assay for Quantification
This protocol allows for the determination of the total protein concentration in the extracts obtained from the above procedures. Note that both ionic and non-ionic detergents can interfere with the Bradford assay, so it is crucial to include the same concentration of the respective lysis buffer in the blank and standard samples.[1]
Materials:
-
Protein extract
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL)
-
The same lysis buffer used for protein extraction (without protease inhibitors)
-
Microplate reader or spectrophotometer
-
96-well plate or cuvettes
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of BSA standards by diluting the stock solution in the same lysis buffer used for your samples. A typical concentration range is 0.1 to 1.0 mg/mL.
-
-
Sample Preparation:
-
Dilute your protein extract in the lysis buffer to ensure the concentration falls within the range of your standard curve.
-
-
Assay:
-
Pipette 5 µL of each standard and diluted sample into separate wells of a 96-well plate.
-
Add 250 µL of Bradford reagent to each well.
-
Incubate at room temperature for 5 minutes.
-
-
Measurement:
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Calculation:
-
Plot the absorbance of the BSA standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the protein concentration of your samples.
-
Visualizing the Process
The following diagrams illustrate the general workflow for protein extraction and a decision-making guide for selecting the appropriate detergent.
Conclusion
The choice between ionic and non-ionic detergents is a fundamental decision in protein research that significantly influences experimental outcomes. Ionic detergents like SDS are powerful solubilizing agents that are ideal for applications requiring complete protein denaturation. In contrast, non-ionic detergents such as Triton X-100 are preferred when the preservation of a protein's native structure and biological activity is paramount. By understanding the distinct properties of these detergents and following optimized protocols, researchers can enhance the quality and reliability of their protein studies.
References
A Researcher's Guide to Protein Solubilization: A Quantitative Comparison of Common Agents
For researchers, scientists, and drug development professionals, the efficient extraction of proteins from their cellular environment is a critical first step for a multitude of downstream applications. The choice of solubilization agent can significantly impact protein yield, integrity, and the success of subsequent analyses. This guide provides an objective comparison of the protein recovery efficiencies of four commonly used solubilization agents: CHAPS, Sodium Dodecyl Sulfate (SDS), Triton X-100, and Urea. The performance of these agents is compared using quantitative data synthesized from various studies, alongside detailed experimental protocols for their use.
The Critical Role of Solubilization Agents in Protein Recovery
Effective protein solubilization requires the disruption of the cell membrane and the release of intracellular contents into a solution, while minimizing protein degradation and aggregation.[1] The ideal solubilization agent should efficiently break down cellular structures to release the target proteins, maintain their solubility in the buffer, and be compatible with downstream analytical techniques.[1]
This guide focuses on four widely used solubilization agents:
-
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate): A zwitterionic, non-denaturing detergent often used for solubilizing membrane proteins while preserving their native structure and function.[2][3]
-
SDS (Sodium Dodecyl Sulfate): A strong anionic, denaturing detergent that is highly effective at solubilizing most proteins but disrupts their native conformation.[4]
-
Triton X-100: A non-ionic, non-denaturing detergent commonly used for general cell lysis and solubilization of membrane proteins.[5]
-
Urea: A chaotropic agent that disrupts hydrogen bonds and hydrophobic interactions, leading to protein denaturation and solubilization, often used for inclusion bodies.[6][7]
Quantitative Comparison of Protein Recovery
The following table summarizes the typical protein recovery efficiencies observed with different solubilization agents. It is important to note that the actual protein yield can vary significantly depending on the cell type, the specific protein of interest, and the experimental conditions. The data presented here is a synthesis of findings from multiple studies to provide a general comparison.
| Solubilization Agent | Typical Concentration | Protein Recovery Efficiency (Relative) | Key Characteristics |
| CHAPS | 1-4% (w/v) | Moderate to High | Zwitterionic, non-denaturing, preserves protein structure and function.[2][3] |
| SDS | 1-2% (w/v) | Very High | Anionic, strongly denaturing, highly effective for total protein solubilization.[4][8] |
| Triton X-100 | 0.5-2% (v/v) | High | Non-ionic, non-denaturing, effective for membrane proteins.[5] |
| Urea | 4-8 M | High | Chaotropic agent, denaturing, particularly effective for solubilizing aggregated proteins (inclusion bodies).[6][7] |
Experimental Protocols
To ensure a fair and accurate comparison of these solubilization agents, a standardized experimental workflow is essential. The following protocols outline the key steps for protein extraction from a common source, such as cultured mammalian cells or E. coli, and subsequent quantification.
I. General Workflow for Protein Extraction and Quantification
The overall process involves cell lysis, protein solubilization, clarification of the lysate, and protein quantification.
Caption: A generalized workflow for comparing protein recovery.
II. Detailed Experimental Steps
A. Preparation of Lysis Buffers:
-
CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS, and protease inhibitor cocktail.
-
SDS Lysis Buffer: 50 mM Tris-HCl (pH 6.8), 2% (w/v) SDS, 10% glycerol, and protease inhibitor cocktail.[4]
-
Triton X-100 Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail.[1]
-
Urea Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM Tris, and protease inhibitor cocktail.
B. Cell Lysis and Protein Solubilization:
-
Start with a consistent number of cells for each solubilization agent to be tested (e.g., 1 x 10^7 mammalian cells or an equivalent wet weight of E. coli pellet).
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge to remove the supernatant.
-
Resuspend the cell pellet in the appropriate lysis buffer. The volume of lysis buffer should be optimized, but a common starting point is 200-500 µL for a 1 x 10^7 cell pellet.
-
Incubate the mixture on ice for 30 minutes with periodic vortexing to ensure complete lysis. For samples in Urea Lysis Buffer, incubation can be at room temperature.
-
For samples requiring mechanical disruption (e.g., E. coli), sonicate the lysate on ice. Use short bursts to prevent overheating and protein degradation.
C. Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the insoluble cellular debris.
-
Carefully collect the supernatant, which contains the solubilized proteins.
D. Protein Quantification:
-
Determine the protein concentration of the clarified supernatant using a suitable protein assay.
-
BCA (Bicinchoninic Acid) Assay: This assay is generally more tolerant to detergents and other chemicals commonly found in lysis buffers.[9][10] It is a good choice for quantifying protein in samples containing Triton X-100, CHAPS, and lower concentrations of SDS.
-
Bradford Assay: This assay is faster but more susceptible to interference from detergents.[11][12] If using the Bradford assay, it is crucial to prepare the protein standards in the same lysis buffer as the samples to minimize interference.
-
-
Follow the manufacturer's instructions for the chosen protein assay kit.
-
Measure the absorbance using a spectrophotometer and calculate the protein concentration based on the standard curve.
-
Calculate the total protein yield for each solubilization agent by multiplying the protein concentration by the total volume of the lysate.
-
Express the protein recovery as a percentage relative to a control or as an absolute amount per a given number of cells.
Signaling Pathway Visualization
The choice of solubilization agent is particularly critical when studying signaling pathways, as it can affect the integrity of protein-protein interactions. For instance, in the study of a generic signal transduction pathway, a milder detergent like CHAPS would be preferred to co-immunoprecipitate interacting proteins.
Caption: A simplified signal transduction pathway.
Conclusion
The selection of a solubilization agent is a pivotal decision in experimental design that directly influences the yield and quality of the recovered proteins. This guide provides a comparative framework to assist researchers in making an informed choice based on their specific research goals.
-
For maximizing total protein yield, especially for downstream applications like SDS-PAGE and Western blotting where protein denaturation is acceptable, SDS is a highly effective choice.
-
When preserving the native structure and function of proteins is paramount, for instance, in co-immunoprecipitation or enzyme activity assays, the milder, non-denaturing detergents CHAPS and Triton X-100 are preferable.
-
For the challenging task of solubilizing aggregated proteins from inclusion bodies, a Urea -based buffer is often the most successful approach.
It is strongly recommended to empirically test a few different solubilization agents to determine the optimal conditions for the specific protein and cell type under investigation. By carefully considering the factors outlined in this guide and adhering to rigorous experimental protocols, researchers can enhance the efficiency and reliability of their protein extraction workflows, paving the way for more accurate and insightful downstream analyses.
References
- 1. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparing Efficiency of Lysis Buffer Solutions and Sample Preparation Methods for Liquid Chromatography–Mass Spectrometry Analysis of Human Cells and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opentrons.com [opentrons.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Bradford vs BCA Assay: Which Protein Quantification Method Should You Use? [synapse.patsnap.com]
The Veteran vs. The New Guard: A Comparative Review of Sodium Deoxycholate and Modern Detergents for Protein Research
For decades, sodium deoxycholate (SDC), a bile acid-derived ionic detergent, has been a stalwart in the researcher's toolkit for cell lysis and protein solubilization. Its strong denaturing properties and effectiveness in disrupting membranes have made it a common component in lysis buffers like RIPA. However, the rise of sensitive downstream applications such as mass spectrometry and structural biology has spurred the development of a new generation of detergents, challenging the long-standing reign of SDC. This guide provides a comprehensive comparison of sodium deoxycholate to these newer alternatives, offering researchers the data and protocols needed to make informed decisions for their specific applications.
At a Glance: Key Performance Metrics
The choice of detergent is a critical step that can significantly impact protein yield, structural integrity, and compatibility with downstream analyses. While sodium deoxycholate is a powerful solubilizing agent, its denaturing nature can be a significant drawback for studies requiring functional proteins. Newer detergents, often non-ionic or zwitterionic, offer milder alternatives that can preserve protein structure and activity, though sometimes at the cost of extraction efficiency. The following tables summarize the key physicochemical properties and performance comparisons of sodium deoxycholate against a selection of newer and commonly used detergents.
Physicochemical Properties of Selected Detergents
| Detergent | Type | Chemical Structure | Critical Micelle Concentration (CMC) | Aggregation Number | Molecular Weight ( g/mol ) | Dialyzable |
| Sodium Deoxycholate (SDC) | Anionic | Steroid-based | 2-6 mM | 4-10 | 414.6 | Yes |
| CHAPS | Zwitterionic | Steroid-based | 4-8 mM | 10 | 614.9 | Yes |
| Triton X-100 | Non-ionic | Polyoxyethylene | 0.2-0.9 mM | 100-155 | ~625 | No |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | Alkyl glycoside | 0.17 mM | 80-150 | 510.6 | No |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic | Maltose neopentyl glycol | 0.01 mM | ~400 | 1069.2 | No |
| Glyco-diosgenin (GDN) | Non-ionic | Steroid-based | 0.016 mM | ~130 | 1045.2 | No |
| RapiGest SF | Anionic (Acid Labile) | Dioxolane-based | 0.01-0.05% (w/v) | N/A | 499.7 | No (cleavable) |
| PPS Silent Surfactant | Anionic (Acid Labile) | Propane sulfonate-based | N/A | N/A | N/A | No (cleavable) |
Performance Comparison in Key Applications
| Application | Sodium Deoxycholate (SDC) | Newer Detergents (e.g., LMNG, GDN, DDM, CHAPS) | Key Considerations |
| Membrane Protein Extraction | High efficiency for many proteins.[1] Can be harsh and denaturing. | Variable efficiency; often milder and better at preserving protein structure and function.[2][3] LMNG and GDN are known for stabilizing fragile membrane proteins.[4] | The choice depends on the trade-off between yield and the need for native, functional protein. Screening of multiple detergents is often necessary.[2] |
| Mass Spectrometry Compatibility | Can interfere with LC-MS/MS but can be removed by acid precipitation.[5] | Acid-labile surfactants (RapiGest, PPS) are designed for MS compatibility and are easily removed.[6][7] Non-ionic detergents like DDM can also be used but may require removal. | SDC is a cost-effective option if removal protocols are optimized.[8] Acid-labile detergents offer streamlined workflows.[7] |
| Immunoprecipitation (Co-IP) | Often a component of RIPA buffer, which can disrupt protein-protein interactions.[9] | Milder detergents like CHAPS or NP-40 are generally preferred to preserve interactions.[10] | For Co-IP, the goal is to lyse the cell while keeping protein complexes intact, favoring non-denaturing detergents. |
| Structural Studies (e.g., Crystallography, Cryo-EM) | Generally not suitable due to its denaturing properties. | DDM, LMNG, and GDN are widely used for their ability to solubilize and stabilize membrane proteins for structural analysis.[4][11][12] | The detergent must maintain the protein in a stable, monodisperse state. Low CMC detergents are often favored.[12] |
Quantitative Data Summary
Direct quantitative comparisons of protein extraction efficiency can be challenging to consolidate due to variations in cell types, target proteins, and experimental conditions across studies. However, available data provides valuable insights into the relative performance of different detergents.
Mass Spectrometry: Peptide and Protein Identifications
A study comparing SDC with commercially available MS-compatible surfactants for shotgun proteomics found them to be largely similar in terms of total identified peptides.[8]
| Detergent | Average Total Peptides Identified | Average Total Proteins Identified |
| 1% SDC | 10,253 | 1,604 |
| 0.1% RapiGest | 10,049 | 1,588 |
| 0.1% PPS Silent Surfactant | 9,897 | 1,563 |
| 0.1% Invitrosol | 10,112 | 1,592 |
Data adapted from a study on complex protein mixtures. The results indicate that the more cost-effective SDC performs comparably to newer, more expensive MS-compatible surfactants.[8]
Another study highlighted that while the solubilization potential of RapiGest was superior to SDC, the number of identified peptides was higher in SDC-treated samples, suggesting a potential inhibition of trypsin activity by RapiGest or co-precipitation of peptides.[7]
Membrane Protein Extraction Yield
While a comprehensive table with direct yield comparisons is difficult to construct from the literature, studies indicate that the extraction efficiency is highly dependent on the specific protein and the detergent used. For instance, in the extraction of the leucine (B10760876) transporter (LeuT), MNG-3 (an LMNG analog) provided approximately 60% of the yield obtained with DDM.[11] In another study, differential detergent fractionation using digitonin (B1670571) and Triton-X-100 was shown to produce a 5-fold higher membrane protein yield from liver tissue compared to differential centrifugation.[13]
Experimental Protocols
Detailed and reproducible protocols are crucial for success in protein research. Below are methodologies for cell lysis and protein extraction using sodium deoxycholate and two common newer detergents, CHAPS and Triton X-100.
Protocol 1: Cell Lysis using a Sodium Deoxycholate-Containing Buffer (RIPA)
This protocol is suitable for whole-cell extracts and is particularly useful for disrupting nuclear membranes.
Materials:
-
RIPA Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS
-
Protease and Phosphatase Inhibitor Cocktail (add fresh)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting: Aspirate cell culture medium. Wash the cell monolayer once with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold RIPA buffer with freshly added inhibitors to the plate (e.g., 100 µL for every 10^6 cells).
-
Incubation: Incubate the plate on ice for 30 minutes, with occasional vortexing.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at approximately 10,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Quantification and Storage: Determine the protein concentration using a compatible protein assay (e.g., BCA assay). The lysate can be used immediately or stored at -80°C.
Protocol 2: Cell Lysis using CHAPS Lysis Buffer
This protocol is recommended when preserving the native conformation and biological activity of the protein is critical, such as for immunoprecipitation or 2D electrophoresis.
Materials:
-
CHAPS Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1-2% (w/v) CHAPS
-
Protease and Phosphatase Inhibitor Cocktail (add fresh)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting: Prepare cells as described in Protocol 1.
-
Lysis: Add an appropriate volume of ice-cold CHAPS Lysis Buffer with freshly added inhibitors to the cell pellet or plate.
-
Incubation: Incubate on ice or at 4°C for 10-30 minutes with gentle agitation.
-
Homogenization (optional): For tissues or difficult-to-lyse cells, further disruption can be achieved by douncing or sonication on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Quantification and Storage: Proceed with protein quantification and storage as described previously.
Protocol 3: Cell Lysis using Triton X-100 Lysis Buffer
This protocol is a good starting point for general-purpose protein extraction for applications like Western blotting.
Materials:
-
Triton X-100 Lysis Buffer: 1% Triton X-100, 50 mM HEPES, pH 7.4, 150 mM NaCl, 1.5 mM MgCl2, 1 mM EGTA, 10% glycerol
-
Protease and Phosphatase Inhibitor Cocktail (add fresh)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting: Prepare cells as described in Protocol 1.
-
Lysis: Add ice-cold Triton X-100 Lysis Buffer with freshly added inhibitors to the plate (100-150 µL for a 6-well plate).
-
Incubation: Incubate the plates on ice for 20 minutes with occasional shaking.
-
Scraping and Collection: Scrape the cells and collect the lysate into microcentrifuge tubes.
-
Centrifugation: Centrifuge at maximum speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Quantification and Storage: Determine protein concentration and store appropriately.
Visualizing the Workflow and Decision-Making Process
To further aid in experimental design, the following diagrams illustrate a typical protein extraction workflow and a decision tree for selecting the appropriate detergent.
Caption: General workflow for protein extraction using detergents.
Caption: Decision tree for selecting a suitable detergent.
Conclusion
Sodium deoxycholate remains a potent and cost-effective detergent for total protein extraction, particularly when downstream applications are compatible with denaturing conditions. However, the landscape of protein research has evolved, with an increasing emphasis on studying proteins in their native, functional states. For these applications, the newer generation of non-ionic and zwitterionic detergents, such as DDM, LMNG, GDN, and CHAPS, offer significant advantages in preserving protein integrity and enabling sophisticated analyses like cryo-EM and co-immunoprecipitation. Furthermore, the development of acid-labile surfactants has streamlined workflows for mass spectrometry-based proteomics.
Ultimately, there is no single "best" detergent. The optimal choice is contingent upon the specific protein of interest, the biological system, and the intended downstream application. Researchers are encouraged to consult the literature for their specific target and, when necessary, perform empirical screening of several detergents to identify the conditions that yield the best balance of protein quantity and quality for their experimental goals.
References
- 1. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detergent selection for enhanced extraction of membrane proteins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Chemical Tools for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Mass Spectrometry Compatible Surfactants for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics [mdpi.com]
- 6. (Open Access) Comparison of commercial lc ms/ms compatible detergents with sodium deoxycholate for shotgun proteomics (2014) | Caleb J. Porter | 3 Citations [scispace.com]
- 7. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis [protocols.io]
- 8. Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential Detergent Fractionation of Membrane Protein From Small Samples of Hepatocytes and Liver Tissue for Quantitative Proteomic Analysis of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. benchchem.com [benchchem.com]
- 13. mdanderson.org [mdanderson.org]
Safety Operating Guide
Proper Disposal of Sodium Deoxycholate Monohydrate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Sodium deoxycholate monohydrate, a common bile salt used in various laboratory applications, including cell lysis and protein extraction, is classified as a hazardous substance.[1] Proper disposal is crucial to ensure personnel safety and environmental protection. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the hazardous substance. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | Avoids inhalation of harmful dust. |
Step-by-Step Disposal Protocol
The disposal route for this compound is contingent on whether it is in a pure, unused state or in a solution that may be contaminated with other hazardous materials.
1. Waste Identification and Segregation:
-
Pure/Unused this compound: This should always be treated as hazardous chemical waste.
-
Aqueous Solutions of this compound: The disposal method depends on the contaminants present in the solution.
-
Non-Hazardous Contaminants: If the solution is only contaminated with non-hazardous materials (e.g., buffers, salts), it may be possible to dispose of it down the drain after neutralization and with approval from your institution's Environmental Health and Safety (EHS) department.
-
Hazardous Contaminants: If the solution contains other hazardous materials (e.g., heavy metals, organic solvents, biohazardous agents), it must be disposed of as hazardous waste.
-
2. Waste Collection and Storage:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
3. Disposal Procedures:
-
For Pure Substance and Contaminated Solutions (Hazardous Waste):
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's EHS department.
-
Licensed Disposal Service: The waste will be handled by a licensed professional waste disposal service for final treatment, which may include incineration.[2] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
-
For Non-Hazardously Contaminated Solutions (Potential Drain Disposal):
-
Seek EHS Approval: Crucially, you must first consult with and receive explicit permission from your institution's EHS department before proceeding with drain disposal. Regulations vary significantly by location.
-
Neutralization (if approved): If the solution is acidic or basic, neutralize it to a pH between 6.0 and 8.0.
-
Dilution: Flush the neutralized solution down the sanitary sewer with copious amounts of water.
-
Important Considerations:
-
Do Not Discharge to the Environment: Under no circumstances should this compound be released into the environment. It is crucial to prevent it from entering drains, sewers, or waterways without proper treatment and authorization.
-
Empty Containers: Dispose of empty containers as unused product, as they may retain hazardous residue.[2]
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national regulations.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and your local Environmental Health and Safety (EHS) office for detailed procedures and to ensure compliance with all applicable regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Deoxycholate Monohydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Sodium deoxycholate monohydrate, a common bile salt used in various biological research applications. Adherence to these procedures is critical to minimize risks and ensure operational efficiency.
This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Therefore, stringent safety protocols must be followed.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side shields or goggles | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and protective clothing | EN ISO 374[1] |
| Respiratory | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded or irritation is experienced[2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and research integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[3]
-
Keep the container tightly closed to prevent the absorption of moisture (hygroscopic).[2]
2. Handling and Use:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2][4]
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
After handling, wash hands and any exposed skin thoroughly.[1][5]
3. Spill Management:
-
In case of a spill, immediately evacuate non-essential personnel.
-
Wear full PPE, including respiratory protection.
-
Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[2][3] Avoid generating dust.[2][3]
-
Clean the spill area with a suitable absorbent material.
4. Disposal:
-
Dispose of this compound and its container as hazardous waste.[6][7]
-
Follow all local, regional, national, and international regulations for chemical waste disposal.[6][7] Do not empty into drains.[6][7]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical advice if skin irritation occurs.[1][2]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][2][5]
Visual Workflow and Safety Protocols
To further clarify the handling and emergency procedures, the following diagrams illustrate the necessary steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
